N-Methyl-o-phenylenediamine dihydrochloride
Description
Properties
IUPAC Name |
2-N-methylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEONVNYXODZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2.2ClH, C7H12Cl2N2 | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025651 | |
| Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from ethanol); light purple powder. (NTP, 1992) | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25148-68-9 | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025148689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylbenzene-1,2-diamine dihydrochloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.399 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML5KQ540I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
376 °F (NTP, 1992) | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
N-Methyl-o-phenylenediamine Dihydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Methyl-o-phenylenediamine dihydrochloride (CAS No. 25148-68-9) is a versatile aromatic amine derivative of significant interest in the fields of medicinal chemistry, organic synthesis, and analytical sciences.[1][2] As a key building block, its structural features—a benzene ring substituted with a primary amine, a secondary methylamine, and presented as a stable dihydrochloride salt—render it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles.[1][2] This guide provides an in-depth exploration of the chemical and physical properties, synthesis, analytical characterization, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is typically encountered as a light purple crystalline powder.[3][4] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a crucial attribute for its application in various reaction conditions.[1]
Core Chemical Attributes
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [3] |
| Molecular Weight | 195.09 g/mol | [2][3] |
| IUPAC Name | 2-N-methylbenzene-1,2-diamine;dihydrochloride | [3] |
| CAS Number | 25148-68-9 | [3] |
| Appearance | Crystals (from ethanol); light purple powder | [3][4] |
| Melting Point | 191-192 °C (decomposes) | [4][5] |
| Solubility | Soluble in water (≥100 mg/mL at 23°C) and ethanol. | [2][3] |
Reactivity and Stability Profile
This compound is an acidic salt and, when dissolved in water, forms solutions with a pH of less than 7.0.[1][3][6] This acidity dictates its reactivity, particularly its ability to neutralize bases.[3][6] The neutralization reaction generates heat, although typically less than that produced by the neutralization of inorganic acids.[3][6]
The compound is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.[4][7] While it does not typically act as an oxidizing or reducing agent, such reactivity is not entirely impossible.[3][6] It is also known to catalyze certain organic reactions.[3][6]
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective route involves the methylation of an o-nitroaniline precursor, followed by reduction of the nitro group and subsequent formation of the dihydrochloride salt.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies described in the literature.[1][2][8]
Step 1: Synthesis of N-Methyl-o-nitroaniline
-
Reaction Setup: In a pressure reactor, combine o-chloronitrobenzene and an aqueous solution of monomethylamine. The molar ratio of o-chloronitrobenzene to monomethylamine should be approximately 1:1.5-2.[1][9]
-
Reaction Conditions: Pressurize the reactor with nitrogen to 0.5 MPa and heat the mixture to 120–135°C.[1][9]
-
Reaction Monitoring and Work-up: Maintain the reaction for a sufficient time to ensure complete conversion. After cooling, the product, N-methyl-o-nitroaniline, can be isolated through phase separation.[1]
Step 2: Reduction of N-Methyl-o-nitroaniline to N-Methyl-o-phenylenediamine
-
Method A: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve N-methyl-o-nitroaniline in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2][8]
-
Reaction Conditions: Pressurize the vessel with hydrogen to 0.2-0.5 MPa and maintain the temperature at 30-35°C for approximately 3 hours.[2][8]
-
Work-up: After the reaction is complete, filter off the catalyst. The resulting filtrate contains the N-methyl-o-phenylenediamine free base.
-
-
Method B: Iron-Mediated Reduction
-
Reaction Setup: In a reaction flask, suspend reduced iron powder in a mixture of ethanol and glacial acetic acid.[2][8]
-
Reaction Conditions: Heat the suspension to 50-55°C with stirring. Add N-methyl-o-nitroaniline to the mixture and reflux for approximately 2 hours.[8]
-
Work-up: Filter the hot reaction mixture to remove the iron salts. The filtrate contains the N-methyl-o-phenylenediamine free base.
-
Step 3: Formation of this compound
-
Salt Formation: To the filtrate containing the N-methyl-o-phenylenediamine free base, slowly add a solution of hydrochloric acid (or thionyl chloride, which reacts with the solvent to produce HCl in situ) with cooling.[8]
-
Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to obtain the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons are expected to appear in the range of δ 6.8–7.2 ppm, exhibiting a pattern consistent with an ortho-substituted benzene ring. The methylamine protons will also be present in the spectrum.[1] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.09 g/mol for C₇H₁₂Cl₂N₂), along with characteristic fragmentation patterns.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic peaks for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. A purity of >98% is typically required for applications in drug development.[5]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules.
-
Synthesis of Telmisartan: It is a key precursor in the manufacturing of Telmisartan, an angiotensin II receptor antagonist used for the treatment of hypertension.[1][8]
-
Benzimidazole Synthesis: The compound reacts with carboxylic acids or their derivatives to form substituted benzimidazoles, a class of compounds with a wide range of pharmacological activities.[1][2]
-
Analytical Chemistry: It can be used as a reagent in colorimetric assays for the detection of various analytes.[2]
-
Biochemical Research: It serves as a tool in studying enzymatic reactions and for signal amplification in techniques like immunohistochemistry.[2][10]
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N-Methyl-o-phenylenediamine dihydrochloride CAS number 25148-68-9
An In-depth Technical Guide to N-Methyl-o-phenylenediamine dihydrochloride (CAS: 25148-68-9)
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, applications, analytical characterization, and safety protocols, grounding all claims in authoritative data.
Core Chemical Identity and Physicochemical Properties
This compound, with the CAS number 25148-68-9, is the dihydrochloride salt of N-Methyl-o-phenylenediamine. Structurally, it is an aromatic amine featuring a benzene ring substituted with a primary amine and a methylamine group at adjacent (ortho) positions.[1][2] The formation of the dihydrochloride salt significantly enhances its stability and solubility in aqueous media, a critical attribute for its utility in various synthetic reactions.[1][3][4][5]
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | N-methylbenzene-1,2-diamine dihydrochloride | [5] |
| CAS Number | 25148-68-9 | [6] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][6] |
| Molecular Weight | 195.09 g/mol | [5][6] |
| Appearance | Crystals (from ethanol); light purple to pale red or light beige solid/powder | [4][5][6][7] |
| Melting Point | 191-192 °C | [6] |
| Solubility | Soluble in water (>=10 g/100 mL at 23 °C); slightly soluble in DMSO and Methanol | [3][4][5][7] |
| Stability | Stable under normal temperatures and pressures | [6][8] |
Chemical Structure
Caption: Structure of N-Methyl-o-phenylenediamine with associated dihydrochloride.
Synthesis and Purification: A Mechanistic Perspective
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The most common industrial routes originate from nitroaromatic precursors.
Primary Synthetic Pathway
A widely adopted method involves a two-step sequence: nucleophilic aromatic substitution followed by catalytic reduction.[1]
-
Step 1: Synthesis of N-Methyl-2-nitroaniline. This step leverages the reactivity of an activated aromatic ring. o-Chloronitrobenzene is treated with an aqueous solution of monomethylamine under pressure. The electron-withdrawing nitro group activates the ortho position for nucleophilic attack by the methylamine, displacing the chloride ion. This choice is causal: the nitro group is essential for activating the ring towards substitution.[1]
-
Step 2: Reduction of the Nitro Group. The intermediate, N-Methyl-2-nitroaniline, is then reduced to the corresponding diamine. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a methanol solvent under hydrogen pressure.[9] This method is favored for its high efficiency and clean conversion. Alternatively, reduction can be achieved using reagents like iron powder in acetic acid or hydrazine hydrate with a nickel catalyst.[1][9]
-
Step 3: Salt Formation. The resulting free base, N-Methyl-o-phenylenediamine, is highly susceptible to oxidation. Conversion to the dihydrochloride salt is performed immediately by treating the reaction mixture with hydrochloric acid (or a reagent like thionyl chloride). This not only stabilizes the compound against aerial oxidation but also facilitates its isolation and purification as a crystalline solid.[9]
Caption: Synthetic workflow for this compound.
Purification Protocol
Post-synthesis, purification is critical. The choice of method directly impacts the final purity, which can be crucial for applications like pharmaceutical synthesis.
-
Initial Filtration: The crude dihydrochloride salt is filtered from the reaction mixture.
-
Recrystallization: The solid is dissolved in a minimal amount of a suitable hot solvent, often a methanol/water mixture.[1] This process is designed to leave insoluble impurities behind.
-
Cooling & Crystallization: The solution is slowly cooled to induce crystallization of the pure product, leaving soluble impurities in the mother liquor.
-
Final Isolation: The purified crystals are collected by filtration, washed with a cold solvent to remove residual mother liquor, and dried under vacuum. Purity is typically assessed by HPLC, with purities exceeding 98-99% being achievable.[8][10]
Core Applications in Drug Development and Research
This compound is not an end-product but a high-value building block, primarily in the synthesis of complex organic molecules.
Pharmaceutical Synthesis: The Telmisartan Case Study
The most prominent application of this compound is as a key intermediate in the manufacture of Telmisartan .[1][11][12] Telmisartan is a widely prescribed antihypertensive drug that functions as a specific antagonist of the angiotensin II receptor (AT1 subtype).[1]
The synthesis involves the condensation of this compound with another intermediate, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, typically under the catalysis of polyphosphoric acid at elevated temperatures.[10] The ortho-diamine structure is perfectly arranged to facilitate the formation of the second benzimidazole ring required in the final Telmisartan molecule. The use of this specific intermediate has been shown to optimize the synthesis, leading to high yields (over 93%) and purities (over 99.5%).[1][10]
Caption: Role in the synthesis pathway of the drug Telmisartan.
Other Significant Applications
-
Heterocyclic Chemistry: It serves as a precursor for a wide range of benzimidazole analogs, which are scaffolds of high interest in medicinal chemistry due to their diverse biological activities.[1][13]
-
Analytical Chemistry: The reactive nature of the diamine allows it to be used as a reagent in colorimetric assays for detecting specific analytes like nitrites.[13] It can also be used to prepare derivatizing agents for enhancing the detection of primary amines in gas chromatography-mass spectrometry (GC-MS).[13]
-
Immunohistochemistry (IHC): The compound is employed in horseradish peroxidase (HRP) based signal amplification techniques, significantly improving the sensitivity for detecting low-abundance proteins in tissue samples.[1]
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount. A multi-technique approach is standard.
| Analytical Technique | Expected Result / Observation | Purpose |
| HPLC | A single major peak with a retention time of ~5–7 minutes on a mixed-mode column.[1] Purity is typically >98%.[8] | Quantifies purity and detects impurities. |
| Mass Spectrometry | Molecular ion peak at m/z 195.09 (for C₇H₁₂Cl₂N₂), with fragmentation patterns confirming the structure.[1] | Confirms molecular weight and structural integrity. |
| ¹H NMR | Spectral data showing characteristic peaks for aromatic protons, N-H protons, and the N-methyl group. | Confirms chemical structure and proton environment. |
| Melting Point | Sharp melting point around 191-192 °C. | A narrow range indicates high purity. |
Comparative Analysis with Structural Analogs
Understanding the properties of this compound is enhanced by comparing it to structurally similar molecules. The N-methyl group and the ortho-diamine configuration are key determinants of its unique reactivity.
| Compound | Key Structural Difference | Impact on Properties and Applications |
| 1,2-Phenylenediamine Dihydrochloride | Lacks the N-methyl group. | The absence of the methyl group reduces steric hindrance, making it more reactive in some coupling reactions. However, it is less stable under acidic conditions.[1] |
| N¹-Methylbenzene-1,4-diamine Dihydrochloride | Isomeric, with amine groups in the para (1,4) position. | The para arrangement prevents intramolecular hydrogen bonding and makes it unsuitable for forming benzimidazole rings through condensation, directing its use toward redox chemistry studies.[1] |
| N,N-Dimethyl-p-phenylenediamine Dihydrochloride | Two methyl groups and para substitution. | Increased lipophilicity enhances membrane permeability. It is primarily used in microbial staining and antioxidant assays due to its redox properties.[1] |
Safety, Handling, and Storage Protocols
This compound is a hazardous substance and requires strict adherence to safety protocols.
Hazard Identification
The compound is classified as acutely toxic and an irritant.[8][14][15]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][8][14]
Handling and Personal Protective Equipment (PPE)
All handling must occur in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, acid gases, and particulates.[3][6]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][8]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from incompatible substances, particularly strong oxidizing agents.[6][8]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For solid spills, dampen the material with water to minimize dust generation.[3][5]
-
Collection: Carefully sweep or vacuum the dampened material into a suitable, labeled, and closed container for disposal.[5][6]
-
Decontamination: Use absorbent paper dampened with water to clean any remaining material. Wash the spill surface with a soap and water solution.[3][5]
-
Disposal: Seal all contaminated materials in a vapor-tight plastic bag for proper chemical waste disposal.[3][5]
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An In-depth Technical Guide to the Molecular Structure and Applications of N-Methyl-o-phenylenediamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-o-phenylenediamine dihydrochloride is an aromatic amine salt of significant interest in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its structural features, comprising a benzene ring substituted with an amino group and a methylamino group in ortho positions, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a critical building block in drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₇H₁₂Cl₂N₂, is the dihydrochloride salt of N-Methyl-o-phenylenediamine.[3] The salt formation enhances its stability and solubility in polar solvents, a crucial attribute for its application in various reaction conditions.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 195.09 g/mol | [3] |
| Appearance | White to light red or purple crystalline powder | [4][5] |
| Melting Point | Approximately 191-192 °C | [5] |
| Water Solubility | ≥10 g/100 mL at 23 °C | [4] |
| CAS Number | 25148-68-9 | [5] |
Elucidation of Molecular Structure
A definitive analysis of the molecular structure of this compound would ideally be based on single-crystal X-ray diffraction data. However, at the time of this writing, a publicly available crystal structure for this specific compound has not been identified.
For comparative purposes, the crystal structure of the unmethylated analogue, o-phenylenediamine dihydrochloride, reveals a monoclinic crystal system. It is reasonable to infer that the N-methylated derivative would exhibit a generally similar planar benzene ring structure, with the two amine groups protonated and forming ionic bonds with chloride ions. The introduction of the methyl group on one of the nitrogen atoms would induce slight changes in bond lengths and angles due to steric and electronic effects. The methyl group's presence is also known to reduce nucleophilicity while improving stability in acidic media compared to its non-methylated counterpart.
Spectroscopic Characterization
The structural features of this compound can be confirmed through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include those in the aromatic region (typically δ 6.8–7.2 ppm) corresponding to the protons on the benzene ring. A singlet corresponding to the N-CH₃ protons is anticipated in the range of δ 2.8–3.2 ppm. The protons of the two ammonium groups (-NH₃⁺ and -NH₂CH₃⁺) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR : The spectrum would show distinct signals for the aromatic carbons and a signal for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating nature of the amino and methylamino groups.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the primary and secondary ammonium groups, C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the free base (N-Methyl-o-phenylenediamine) after the loss of two HCl molecules. The fragmentation pattern would further confirm the structure. The molecular ion peak for the dihydrochloride salt itself is observed at an m/z of 195.09.[6]
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily in patent literature, reflecting its industrial importance. A common and efficient method involves a multi-step process starting from o-chloronitrobenzene.
Representative Synthetic Workflow
Caption: A common synthetic pathway to this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a synthesis of methods described in patent literature.[7]
Step 1: Synthesis of N-Methyl-o-nitroaniline
-
In a pressure reactor, o-chloronitrobenzene is reacted with an aqueous solution of monomethylamine.
-
The reaction is typically carried out under nitrogen pressure (e.g., 0.5 MPa) at elevated temperatures (e.g., 120-135 °C).
-
Upon completion, the mixture is cooled, and the organic layer containing N-Methyl-o-nitroaniline is separated.
Step 2: Reduction to N-Methyl-o-phenylenediamine
-
The N-Methyl-o-nitroaniline is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalyst, commonly 10% Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.
-
The nitro group is reduced to an amino group via catalytic hydrogenation under hydrogen pressure (e.g., 0.2-0.5 MPa) at a controlled temperature (e.g., 30-35 °C).
-
After the reaction is complete, the catalyst is removed by filtration.
Step 3: Formation of the Dihydrochloride Salt
-
The filtrate containing the N-Methyl-o-phenylenediamine free base is treated with a solution of hydrochloric acid (or thionyl chloride followed by cooling).
-
The this compound precipitates as a solid.
-
The product is collected by filtration, washed, and dried to yield the final product with high purity (>99%).[7]
Chemical Reactivity and Applications in Drug Development
The primary utility of this compound lies in its role as a versatile precursor for heterocyclic synthesis. The two adjacent amino groups of differing basicity and steric hindrance allow for regioselective reactions.
Synthesis of Benzimidazoles
A key application of this compound is in the synthesis of substituted benzimidazoles, a scaffold present in numerous pharmacologically active molecules. The reaction typically involves the condensation of N-Methyl-o-phenylenediamine with carboxylic acids or their derivatives, often catalyzed by strong acids like polyphosphoric acid.[1]
Caption: General scheme for the synthesis of benzimidazoles.
This reactivity is famously exploited in the industrial synthesis of the angiotensin II receptor antagonist, Telmisartan , an important antihypertensive drug.[1]
Synthesis of Other Heterocycles
This compound also serves as a precursor for other heterocyclic systems, such as:
-
Quinoxalines : By condensation with 1,2-dicarbonyl compounds.
-
Benzotriazoles : Through diazotization followed by intramolecular cyclization.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]
In case of accidental exposure, it is crucial to seek immediate medical attention.
Conclusion
This compound is a pivotal intermediate in modern organic and medicinal chemistry. While a detailed solid-state structural analysis is currently limited by the lack of public crystallographic data, its molecular features are well-understood through spectroscopic methods and its reactivity. Its role in the synthesis of blockbuster drugs like Telmisartan underscores its importance. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers and professionals in the field of drug discovery and development.
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Physical properties of N-Methyl-o-phenylenediamine dihydrochloride
An In-Depth Technical Guide to the Physical Properties of N-Methyl-o-phenylenediamine dihydrochloride
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS: 25148-68-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights into its characterization, handling, and application. The guide details the compound's identity, physical characteristics, spectroscopic signature, and provides standardized protocols for its analysis.
Introduction
This compound is an aromatic amine salt of significant interest in synthetic organic chemistry. Its primary role as a key starting material in the synthesis of benzimidazoles makes it a crucial intermediate in the pharmaceutical industry.[1] Notably, it is an essential precursor in the multi-step synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[2] Understanding the physical properties of this compound is paramount for process optimization, quality control, and ensuring the purity of subsequent active pharmaceutical ingredients (APIs). This guide explains the causality behind experimental choices for its characterization and provides self-validating protocols for its analysis.
Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to establish its unequivocal identity. This compound is the salt form of N-Methyl-o-phenylenediamine, which enhances its stability and solubility in polar solvents, a desirable trait for many synthetic applications.[2]
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source(s) |
| CAS Number | 25148-68-9 | [3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [3] |
| Molecular Weight | 195.09 g/mol | [3] |
| IUPAC Name | 2-N-methylbenzene-1,2-diamine;dihydrochloride | [3] |
| Synonyms | N-Methyl-1,2-benzenediamine dihydrochloride, 2-(Methylamino)aniline dihydrochloride | [3] |
| InChI Key | DKEONVNYXODZRQ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CNC1=CC=CC=C1N.Cl.Cl | [3] |
Core Physical Properties
The macroscopic and thermodynamic properties of a compound dictate its handling, formulation, and reaction kinetics. As an acidic salt, this compound is generally soluble in water, where it forms solutions with a pH below 7.0.[2][3]
Table 2: Summary of Physical Properties
| Property | Observation | Source(s) |
| Physical Description | White to light purple or beige crystalline powder/solid. | [1][3] |
| Melting Point | 191-192 °C (with decomposition). Note: Minor variations in reported values exist, which is common for amine salts that may decompose upon melting. | [4] |
| Solubility | Water: Highly soluble (≥100 mg/mL at ~23 °C). Ethanol: Soluble. DMSO/Methanol: Slightly soluble. | [1][3] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. While comprehensive spectral databases for this specific salt are not universally public, its expected analytical signature can be reliably predicted based on its structure and data from its free base and related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the protonation of the amine groups in a solvent like DMSO-d₆ or D₂O will influence the chemical shifts.
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene ring would typically appear as a complex multiplet in the range of δ 6.8–7.2 ppm .[2] The methyl group protons (N-CH₃) would present as a singlet further upfield, anticipated around δ 2.8–3.2 ppm .[2] The amine protons (-NH₃⁺ and -NH₂⁺-CH₃) would be broad and their chemical shift highly dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and one signal for the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by the vibrations of the amine salt and the aromatic ring.
-
Key Expected Absorptions:
-
N-H Stretching: Broad and strong absorptions in the 2400-3200 cm⁻¹ region are characteristic of the N-H stretches in the primary and secondary ammonium hydrochloride groups.
-
Aromatic C-H Stretching: Peaks typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Found in the 1200-1350 cm⁻¹ region. PubChem confirms the availability of an FTIR spectrum obtained via the KBr wafer technique, which is a standard method for solid samples.[3]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this salt, the analysis would typically identify the mass of the protonated free base.
-
Expected Molecular Ion: The molecular ion peak would correspond to the free base (C₇H₁₀N₂) plus a proton [M+H]⁺, or the salt's molecular weight. The expected molecular ion peak is at m/z 195.09 , corresponding to the full C₇H₁₂Cl₂N₂ formula, with fragmentation patterns confirming the structure.[2]
Experimental Protocols for Physical Characterization
To ensure data integrity and reproducibility, standardized methodologies must be employed. The following protocols are foundational for the physical characterization of this compound.
Protocol 4.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a more accurate and reproducible melting point than traditional oil bath methods by measuring the heat flow required to raise the sample's temperature. The extrapolated onset temperature of the melting endotherm is the most reliable value for the melting point.[5]
-
Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically sealed aluminum DSC pan to prevent sublimation or decomposition.[5] An empty, sealed pan is used as the reference.
-
Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 220 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).[6]
-
Data Analysis: Determine the melting point as the extrapolated onset temperature of the primary endothermic peak. The peak temperature should also be noted.
-
Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Protocol 4.2: Aqueous Solubility Determination (Shake-Flask Method)
-
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution reaches saturation.[7][8] This is critical for applications in pharmaceutical development, such as Biopharmaceutics Classification System (BCS) studies.[9]
-
Methodology:
-
Preparation: Prepare a series of vials with a fixed volume of purified water (e.g., 10 mL).
-
Sample Addition: Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium.
-
Equilibration: Place the vials in an orbital shaker or agitate at a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[9] Preliminary studies can determine the time required to reach a plateau.
-
Sample Separation: After equilibration, allow the vials to stand for a short period. Withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Analysis: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Express the solubility in mg/mL or mol/L.
-
Synthesis and Purification Overview
A brief understanding of the synthesis pathway is crucial as impurities or residual starting materials can affect the measured physical properties. The most common synthetic route involves the reduction of an ortho-nitroaniline precursor.
Common Synthesis Pathway
Caption: A common synthetic route to the target compound.
Purification is typically achieved by recrystallization of the final dihydrochloride salt from a suitable solvent system, such as an ethanol/water mixture, to remove any unreacted starting materials or side products.[1]
Safety, Handling, and Storage
From a safety and handling perspective, this compound is classified as toxic.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.
Conclusion
The physical properties of this compound are well-defined, making it a reliable intermediate for high-purity applications in drug development and other areas of organic synthesis. Its high water solubility, distinct melting point, and characteristic spectroscopic signature provide a solid basis for its identification and quality control. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important chemical compound.
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Solubility of N-Methyl-o-phenylenediamine Dihydrochloride in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers
Abstract
N-Methyl-o-phenylenediamine dihydrochloride (CAS: 25148-68-9) is a vital precursor in various organic syntheses, including the development of pharmaceuticals and heterocyclic frameworks.[1][2] Its utility in a laboratory or industrial setting is fundamentally governed by its solubility profile. As a dihydrochloride salt, it exhibits high polarity, leading to significant differences in solubility between aqueous and organic media. This guide provides a comprehensive overview of the known solubility characteristics of this compound, discusses the theoretical principles governing its solubility, and presents a standardized protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.
Introduction: Compound Profile
This compound is the acidic salt form of N-Methyl-o-phenylenediamine.[3] The protonation of the two amine groups with hydrochloric acid significantly increases the molecule's polarity and, consequently, its solubility in polar solvents.[2][4] This property is often leveraged in pharmaceutical development to enhance the bioavailability of amine-containing active ingredients.[4]
Key Physicochemical Properties:
-
Molecular Formula: C₇H₁₂Cl₂N₂[5]
-
Molecular Weight: 195.09 g/mol [6]
-
Appearance: Pale Red to Light Beige or light purple crystalline powder.[1][5][7]
-
CAS Number: 25148-68-9[6]
Below is the chemical structure of this compound.
Caption: Structure of this compound.
Theoretical Framework for Salt Solubility
The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[9] this compound is an ionic salt, placing it at the high end of the polarity scale.
Key Factors Influencing Solubility:
-
Solvent Polarity: As a polar, ionic compound, the dihydrochloride salt is most soluble in highly polar solvents. Its solubility is expected to decrease significantly as the solvent polarity decreases. Polar protic solvents like water and ethanol can form strong hydrogen bonds and solvate the ions effectively. Polar aprotic solvents like DMSO and DMF can also be effective due to their large dipole moments, while non-polar solvents like hexane or toluene are generally poor solvents for salts.
-
Lattice Energy: For dissolution to occur, the energy released from solvating the ions must overcome the crystal lattice energy (the energy holding the ions together in the solid state). Salts with very high lattice energy can be difficult to dissolve even in polar solvents.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9] This should be determined empirically for each solvent system.
-
Acidity (pH) of the Medium: In aqueous solutions, pH is a critical factor. However, in organic solvents, the concept is less straightforward. The compound is an acidic salt and will have a pH < 7 in aqueous solutions.[1][3] In reactions, the presence of a base can deprotonate the salt to its free base form, N-Methyl-o-phenylenediamine, which is significantly less polar and thus more soluble in a wider range of organic solvents.[10]
Known Solubility Data
Quantitative solubility data for this compound in organic solvents is not widely published in peer-reviewed literature. The information available is primarily qualitative and is summarized from chemical supplier datasheets.
| Solvent | CAS Number | Type | Reported Solubility | Source(s) |
| Water | 7732-18-5 | Polar Protic | Soluble (>=10 g/100 mL at 23°C) | [1][7][11] |
| Methanol | 67-56-1 | Polar Protic | Slightly Soluble | [1][7][12] |
| Ethanol | 64-17-5 | Polar Protic | Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Polar Aprotic | Slightly Soluble | [1][7][12] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Polar Aprotic | Soluble | [13] |
Interpretation of Qualitative Terms: The terms "soluble" and "slightly soluble" are not standardized without quantitative context. They indicate that while the compound does dissolve to some extent, researchers must perform quantitative measurements for any application requiring precise concentrations, such as reaction stoichiometry or formulation development. The reported solubility in ethanol and DMF suggests these may be suitable starting points for applications requiring non-aqueous solutions.
Experimental Protocol: Gravimetric Method for Solubility Determination
To obtain reliable, quantitative solubility data, a standardized experimental protocol is necessary. The equilibrium saturation (or "shake-flask") method is a robust and widely accepted technique.[14]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (≥98% purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Workflow Diagram:
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., add ~100 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains undissolved after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Remove the vial from the shaker. Let it stand briefly to allow larger particles to settle.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Immediately transfer this aliquot into a pre-weighed vial containing a known mass of solvent or into a volumetric flask. Dilute to a known final volume. This dilution is crucial to prevent the compound from precipitating upon cooling and to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant using the following formula:
-
Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]
-
The Dilution Factor is the final volume divided by the initial aliquot volume.
-
-
Conclusion and Recommendations for Researchers
This compound is a highly polar ionic salt with excellent solubility in water and limited, qualitative solubility in common organic solvents.[1][7][8][13] The available data suggests that polar protic solvents like ethanol and polar aprotic solvents like DMF are the most promising organic media for its dissolution.[8][13]
Due to the scarcity of quantitative data, researchers must empirically determine the solubility in the specific solvent system and at the operational temperature relevant to their work. The provided experimental protocol offers a reliable framework for generating this critical data. Understanding and quantifying the solubility of this compound is a prerequisite for successful process development, reaction optimization, and formulation design.
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An In-depth Technical Guide to the Stability and Storage of N-Methyl-o-phenylenediamine dihydrochloride
Introduction
N-Methyl-o-phenylenediamine dihydrochloride (NMPD), a critical intermediate in the synthesis of various pharmaceuticals, including the angiotensin II receptor antagonist Telmisartan, demands a thorough understanding of its stability profile to ensure the integrity and quality of downstream products.[1][2][3] This guide provides a comprehensive overview of the factors influencing the stability of NMPD, recommended storage and handling conditions, and robust protocols for stability assessment. The insights presented herein are tailored for researchers, scientists, and drug development professionals to foster best practices in the handling and storage of this vital chemical entity.
Chemical and Physical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its stability. As an acidic salt, it is generally soluble in water, forming solutions with a pH of less than 7.0.[4][5] The presence of the methyl group, when compared to its non-methylated analog, enhances its solubility and stability in acidic media.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [5][6] |
| Molecular Weight | 195.09 g/mol | [5][6] |
| Appearance | Crystals (from ethanol); light purple powder | [6] |
| Melting Point | 191-192 °C (decomposes) | |
| Solubility | Water soluble | [5] |
| InChIKey | DKEONVNYXODZRQ-UHFFFAOYSA-N | [5] |
Factors Influencing the Stability of this compound
The stability of this compound is primarily influenced by temperature, light, humidity, and exposure to oxidizing agents. Phenylenediamines, as a class of compounds, are known to be susceptible to oxidation, a key degradation pathway.[7]
Temperature
Elevated temperatures can accelerate the degradation of NMPD. The compound is known to decompose near its melting point of 191-192 °C. Thermal decomposition can generate irritating and highly toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[8] Long-term stability is significantly enhanced by storage at reduced temperatures. Stability studies have demonstrated that NMPD exhibits minimal degradation (≤5%) over a period of 6 months when stored at 4°C in sealed amber vials.
Light
Exposure to light, particularly UV radiation, can induce photodegradation of phenylenediamines.[9][10][11][12][13] The specific photolytic degradation pathways for NMPD are not extensively documented in the public domain; however, it is prudent to protect the compound from light to minimize the risk of degradation. The use of amber or opaque containers is a critical measure to mitigate photodegradation.
Humidity and Moisture
Given its water-soluble nature, this compound should be protected from moisture and high humidity environments.[5] The presence of water can facilitate hydrolytic degradation, although the dihydrochloride salt form is expected to be more stable in acidic conditions.[4]
Oxidizing Agents
Strong oxidizing agents are incompatible with this compound.[6][8] The amine functionalities in the molecule are susceptible to oxidation, which can lead to the formation of colored impurities and a loss of potency.
Recommended Storage and Handling Procedures
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
-
Storage Container: Store in a tightly closed, light-resistant (amber) container.[6]
-
Temperature: For long-term storage, maintain the compound in a cool, dry place, ideally at refrigerated temperatures (2-8 °C).
-
Atmosphere: Store in a well-ventilated area.[6] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
-
Handling:
Stability Testing and Forced Degradation Studies
To comprehensively understand the stability profile of this compound and to develop stability-indicating analytical methods, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15][16][17]
Rationale for Forced Degradation Studies
Forced degradation studies are a cornerstone of drug development and are mandated by regulatory agencies like the ICH and FDA.[14][15] The primary objectives of these studies for an intermediate like NMPD are:
-
To elucidate the intrinsic stability of the molecule.
-
To identify potential degradation products that could be carried over to the final drug substance.
-
To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.[18]
Proposed Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:
Caption: Plausible degradation pathways for this compound.
Experimental Protocol for Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH at 60°C.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the sample to a temperature of 80°C in an oven for 7 days.
-
Analyze the sample at the end of the study.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
Analytical Method: A stability-indicating HPLC method is crucial for the analysis of the stressed samples. A validated RP-HPLC method for the quantification of this compound has been reported and can be adapted for this purpose.[19]
-
Column: Kromasil C18 (150 x 4.6 mm, 5 µm) or equivalent.[19]
-
Mobile Phase: A gradient of a suitable buffer (e.g., pH 3.0) and acetonitrile.[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 230 nm.[19]
-
Column Temperature: 30 °C.[19]
The method must be validated for specificity to ensure that the peaks of the degradation products are well-resolved from the peak of the parent compound.
Caption: Workflow for forced degradation studies of this compound.
Signs of Degradation
Visual inspection can often provide the first indication of degradation. A change in the color of the light purple powder to a darker shade or the development of a brownish tint may suggest the formation of oxidative or polymeric impurities. Any change in the physical appearance of the material should prompt a more detailed analytical investigation to confirm its purity and identity.
Conclusion
The stability of this compound is a critical parameter that can impact the quality and safety of pharmaceutical products. By understanding the factors that influence its stability and implementing appropriate storage and handling procedures, researchers and drug development professionals can ensure the integrity of this important intermediate. The execution of well-designed forced degradation studies is paramount for developing robust, stability-indicating analytical methods and for gaining a comprehensive understanding of the molecule's degradation profile. This guide provides a scientifically grounded framework to achieve these objectives, promoting best practices in the use of this compound.
References
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- UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments. (2024, March 5). PubMed.[Link]
- Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. (2009, April 30). PubMed.[Link]
- Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. (n.d.). Scilit.[Link]
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An In-Depth Technical Guide to the Synthesis of N-Methyl-o-phenylenediamine dihydrochloride from o-Nitroaniline
Introduction
N-Methyl-o-phenylenediamine dihydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] Its molecular structure, featuring a benzene ring with two adjacent amine groups, one of which is methylated, makes it a versatile building block.[1] This guide provides a comprehensive overview of a common and industrially relevant synthetic route starting from o-nitroaniline. The process involves two primary transformations: the methylation of o-nitroaniline to yield N-methyl-o-nitroaniline, followed by the reduction of the nitro group to an amine, and subsequent conversion to the dihydrochloride salt. This document will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters that ensure a high-yield and high-purity synthesis.
Core Synthetic Strategy
The most prevalent industrial method for synthesizing N-Methyl-o-phenylenediamine involves a two-step process.[2] This approach is favored due to its superior regioselectivity compared to the direct methylation of o-phenylenediamine.[2] The synthesis can be broadly categorized as follows:
-
N-Methylation of o-Nitroaniline: This initial step introduces the methyl group onto the amino functionality of the starting material.
-
Reduction of N-Methyl-o-nitroaniline: The nitro group of the intermediate is then reduced to an amine.
-
Salt Formation: The resulting N-Methyl-o-phenylenediamine free base is converted to its more stable dihydrochloride salt.
This guide will explore different methodologies for each of these critical steps, providing researchers with a robust understanding of the available synthetic options.
PART 1: N-Methylation of o-Nitroaniline
The selective monomethylation of o-nitroaniline is a key step that prevents the formation of the undesired N,N-dimethyl byproduct.[3] Various methylating agents can be employed, each with its own set of advantages and reaction conditions.
Methylation using Methylating Agents and a Catalyst
A common method involves the reaction of o-nitroaniline with a methylating agent in the presence of a catalyst.[3]
Protocol: Methylation with Methyl Iodide
A patented procedure describes the use of methyl iodide as the methylating agent.[3]
Experimental Protocol:
-
In a suitable reaction vessel, combine 40.0g (0.29 mol) of o-nitroaniline with 200ml of N,N-dimethylformamide.[3]
-
Add 22.8g (0.57 mol) of sodium hydroxide to the mixture.[3]
-
While stirring, slowly add 52.5g (0.37 mol) of methyl iodide.[3]
-
Maintain the reaction at a controlled temperature and monitor for completion.
-
Upon completion, the reaction mixture is worked up to isolate the N-methyl-o-nitroaniline.
Methylation using Formaldehyde or Paraformaldehyde
An alternative approach utilizes a mixture of sulfuric acid with formaldehyde or paraformaldehyde as the methylating agent, which has been shown to produce good yields of the monomethylated product.[4]
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as a solvent and a catalyst.
-
Formaldehyde/Paraformaldehyde: Serves as the source of the methyl group. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then reduced in situ.
Experimental Protocol:
-
Dissolve the o-nitroaniline in concentrated sulfuric acid.[4]
-
Add paraformaldehyde to the solution.[4]
-
Heat the mixture with stirring, typically in a water bath, for a specified period (e.g., 20 minutes).[4]
-
The reaction is then quenched by pouring it over ice and neutralized with a base like ammonia to precipitate the product.[4]
-
The crude N-methyl-o-nitroaniline can then be purified by recrystallization or other suitable techniques.[4]
PART 2: Reduction of N-Methyl-o-nitroaniline
The reduction of the nitro group in N-methyl-o-nitroaniline to an amine is the final key transformation to obtain N-methyl-o-phenylenediamine. Several reducing agents and catalytic systems can be employed for this purpose.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2][5]
Protocol: Hydrogenation using Palladium on Carbon (Pd/C)
A widely used method involves hydrogenation with a palladium on carbon catalyst.[2]
Experimental Protocol:
-
In a hydrogenation reactor, combine 20.0g (0.13 mol) of N-methyl-o-nitroaniline with 100ml of methanol.[2][3]
-
Maintain the reaction temperature at 30-35°C for approximately 3 hours.[2][3]
-
After the reaction is complete, filter off the catalyst.[2][3] The filtrate containing N-methyl-o-phenylenediamine is then used for salt formation.
Metal-Acid Reduction
A classic and cost-effective method for nitro group reduction is the use of a metal in acidic conditions.[6][7]
Protocol: Reduction with Tin and Hydrochloric Acid (Sn/HCl)
The Béchamp reduction using tin and hydrochloric acid is a well-established method.[6]
Mechanism Insight:
The reaction proceeds through a series of proton-coupled electron transfers.[6] Tin metal acts as the reducing agent, donating electrons in the acidic medium provided by HCl.[7][8] The nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the amine.[7]
Experimental Protocol:
-
Suspend N-methyl-o-nitroaniline in a suitable solvent like ethanol.
-
Add granular tin to the suspension.
-
Slowly add concentrated hydrochloric acid while stirring and cooling the reaction vessel to manage the exothermic reaction.
-
After the addition is complete, the mixture is typically heated to ensure the reaction goes to completion.
-
The reaction mixture will contain the tin salts and the desired product as its hydrochloride salt.
Protocol: Reduction with Iron and Acetic Acid
An iron-catalyzed reduction offers a more environmentally friendly and cost-effective alternative to tin.[3]
Experimental Protocol:
-
In a reaction flask, combine 100ml of ethanol and 5ml of glacial acetic acid.[3]
-
Add 21.8g (0.39 mol) of reduced iron powder and stir the mixture at 50-55°C for 30 minutes.[3]
-
Add 20.0g (0.13 mol) of N-methyl-o-nitroaniline to the activated iron slurry.[3]
-
Heat the mixture to reflux for about 2 hours.[3]
-
Filter the hot reaction mixture to remove the iron salts. The filtrate contains the N-methyl-o-phenylenediamine.[3]
Reduction using Hydrazine Hydrate
Hydrazine hydrate in the presence of a catalyst is another effective reducing system.[1]
Protocol: Reduction with Hydrazine Hydrate and a Nickel Catalyst
This method utilizes a supported nickel catalyst for the reduction.[1]
Experimental Protocol:
-
Dissolve N-methyl ortho-nitraniline in ethanol.[1]
-
Add a supported nickel-zinc composite catalyst.[1]
-
Slowly add hydrazine hydrate while maintaining the temperature at 70–75°C.[1]
-
After the addition is complete, heat the mixture to 80°C for 20 hours.[1]
-
Upon completion, the catalyst is filtered off to yield a solution of N-methyl-o-phenylenediamine.
PART 3: Dihydrochloride Salt Formation and Purification
The final step is the conversion of the N-methyl-o-phenylenediamine free base into its more stable and handleable dihydrochloride salt.
Protocol: Salt Formation with Hydrochloric Acid or Thionyl Chloride
From Catalytic Hydrogenation Filtrate:
-
To the methanolic filtrate obtained from the catalytic hydrogenation, slowly add thionyl chloride (17.8g, 0.15 mol) dropwise while cooling.[3]
-
The this compound will precipitate out of the solution.[3]
-
Cool the mixture and filter to collect the product. This method can yield a product with a purity of over 99%.[3]
From Metal-Acid Reduction Filtrate:
-
The filtrate from the iron/acetic acid reduction can be treated similarly with thionyl chloride to precipitate the dihydrochloride salt.[3] A yield of 90.0% has been reported for this method.[3]
Purification using EDTA:
To enhance purity, the free base can be treated with EDTA to chelate any residual metal ions before salt formation.[1]
-
The N-methyl-o-phenylenediamine is treated with methylene chloride, EDTA, and 30% aqueous NaOH.[1][9]
-
After extraction, the dropwise addition of concentrated HCl to the organic phase will precipitate the this compound.[1] This can improve the purity to 92–98%.[1]
Data Presentation
Table 1: Summary of Reagents for N-Methyl-o-nitroaniline Synthesis
| Method | Starting Material | Methylating Agent | Catalyst/Solvent |
| Methyl Iodide | o-Nitroaniline | Methyl Iodide | NaOH / N,N-dimethylformamide[3] |
| Formaldehyde | o-Nitroaniline | Paraformaldehyde | Sulfuric Acid[4] |
Table 2: Comparison of Reduction Methods for N-Methyl-o-nitroaniline
| Method | Reducing Agent | Catalyst/Acid | Solvent | Temperature | Reported Yield |
| Catalytic Hydrogenation | Hydrogen Gas (0.2-0.5 MPa) | 10% Pd/C[2][3] | Methanol | 30-35°C[2][3] | 98.4%[3] |
| Iron Reduction | Reduced Iron Powder[3] | Glacial Acetic Acid[3] | Ethanol | Reflux (approx. 78°C) | 90.0%[3] |
| Hydrazine Reduction | Hydrazine Hydrate[1] | Supported Nickel-Zinc[1] | Ethanol | 70-80°C[1] | - |
Visualizations
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Reduction Pathways Diagram
Caption: Comparison of different reduction pathways for N-Methyl-o-nitroaniline.
Safety Considerations
o-Nitroaniline:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[10] May cause damage to organs through prolonged or repeated exposure.[10] Harmful to aquatic life with long-lasting effects.[10]
-
Precautions: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[10] Avoid breathing dust.[10] Wash hands thoroughly after handling.[11]
N-Methyl-o-nitroaniline:
-
Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[12] Causes eye, skin, and respiratory tract irritation.[12] Can lead to the formation of methemoglobin.[12]
-
Precautions: Use in a well-ventilated area.[12] Wear suitable protective clothing, gloves, and eye/face protection.[12]
This compound:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.
-
Precautions: Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves and clothing.
General Laboratory Practices:
-
Always handle chemicals in a well-ventilated fume hood.[11]
-
Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.[10][11]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[11]
-
Dispose of chemical waste according to institutional and local regulations.[11]
Conclusion
The synthesis of this compound from o-nitroaniline is a well-established process with multiple viable routes for both the methylation and reduction steps. The choice of methodology will often depend on factors such as cost, available equipment, desired purity, and environmental considerations. Catalytic hydrogenation offers a clean and high-yielding route for the reduction, while metal-acid reductions provide a more economical alternative. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining a high-purity final product. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
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- Smolecule. Buy this compound | 25148-68-9. URL: https://www.smolecule.com/cas-25148-68-9-n-methyl-o-phenylenediamine-dihydrochloride.html
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- Google Patents. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride. URL: https://patents.google.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm
- Reddit. Reducting m-nitroacetophenone with tin and HCl : r/OrganicChemistry. URL: https://www.reddit.com/r/OrganicChemistry/comments/f33x3x/reducting_mnitroacetophenone_with_tin_and_hcl/
- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds?productName=AC128210050
- Organic Syntheses. o-PHENYLENEDIAMINE. URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0501
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- CDH Fine Chemical. o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. URL: https://www.cdhfinechemical.com/images/product/msds/25735_msds.pdf
- East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. [URL: https://www.easth Harbourgroup.com/wp-content/uploads/2022/02/N-METHYL-4-NITROANILINE-MSDS.pdf]([Link] Harbourgroup.com/wp-content/uploads/2022/02/N-METHYL-4-NITROANILINE-MSDS.pdf)
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N-Methyl-o-phenylenediamine dihydrochloride synthesis via reductive amination
An In-depth Technical Guide to the Synthesis of N-Methyl-o-phenylenediamine Dihydrochloride via Reductive Pathways
Introduction: The Strategic Importance of a Key Intermediate
This compound (NMPD·2HCl), a light purple to beige crystalline solid, serves as a critical building block in organic synthesis.[1][2] Its molecular structure, featuring a benzene ring with two adjacent amine groups, one of which is methylated, makes it a highly valuable precursor for the construction of complex heterocyclic frameworks.[3] Most notably, NMPD·2HCl is a pivotal intermediate in the total synthesis of Telmisartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[3][4] Beyond pharmaceuticals, it finds applications in analytical chemistry as a colorimetric reagent and in the development of functional polymers and dyes.[1]
The synthesis of NMPD·2HCl, however, presents a distinct chemical challenge: the selective introduction of a single methyl group onto one of the two nucleophilic nitrogen atoms of an o-phenylenediamine core. Direct methylation of o-phenylenediamine often leads to a mixture of mono-methylated, di-methylated (N,N'-dimethyl-o-phenylenediamine), and unreacted starting material, complicating purification and reducing yield.[5]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of robust and scalable synthetic strategies centered on reductive methodologies. We will dissect the causality behind preferred synthetic routes, provide detailed experimental protocols, and examine advanced, one-pot procedures that align with the principles of green chemistry.
Part 1: A Tale of Two Strategies: Stepwise vs. One-Pot Synthesis
The most reliable methods for preparing NMPD circumvent the problematic direct methylation of o-phenylenediamine. Instead, they employ a strategy where the future amine groups are chemically differentiated. This is achieved by starting with a nitroaniline precursor. The electron-withdrawing nitro group deactivates the adjacent amine, allowing for controlled reactions before the nitro group is ultimately reduced to the second amine.
Two primary strategic pathways emerge from this principle:
-
The Stepwise Pathway (Methylation then Reduction): This is the classical and most widely documented approach. It involves two discrete, high-yielding steps: first, the N-methylation of a 2-nitroaniline precursor, followed by the catalytic reduction of the nitro group. This method offers excellent control and predictability.
-
The One-Pot Pathway (Integrated Reductive Amination): This more advanced strategy combines the reduction of the nitro group and the N-alkylation into a single, continuous process. A nitroarene is reacted with an aldehyde (as the methyl source) in the presence of a reducing agent and catalyst.[6][7] This cascade reaction is highly atom-economical but requires careful catalyst and condition selection to control selectivity.[6]
Part 2: The Workhorse Method: A Stepwise Approach to High-Purity NMPD·2HCl
This robust, two-stage synthesis is the foundation for industrial-scale production, prioritizing purity and yield through process control.
Stage 1: Synthesis of the N-Methyl-2-nitroaniline Intermediate
The first critical step is the formation of N-methyl-2-nitroaniline. This can be accomplished via two primary methods depending on the starting material.
-
Method A: Nucleophilic Aromatic Substitution. This approach begins with 2-chloronitrobenzene. The chloro group is displaced by monomethylamine in a nucleophilic aromatic substitution reaction, typically conducted under pressure and elevated temperature to drive the reaction to completion.[3][8]
-
Method B: Direct Methylation of 2-Nitroaniline. Alternatively, 2-nitroaniline can be directly methylated. Methylating agents such as methyl iodide or dimethyl sulfate are used in the presence of a base.[5] While more direct, this method requires careful control to prevent di-methylation of the amino group.
Stage 2: Reduction of the Nitro Group
With the N-methyl-2-nitroaniline intermediate in hand, the core reductive transformation takes place. The choice of reducing agent and catalyst is critical for achieving a clean and efficient conversion to N-methyl-o-phenylenediamine.
Mechanistic Insight: The catalytic hydrogenation of a nitro group to an amine is a complex multi-step process that proceeds through nitroso and hydroxylamine intermediates.[9][10] The choice of catalyst (e.g., Palladium, Platinum, Nickel) and the reaction conditions (temperature, pressure, additives) are crucial to ensure the reaction proceeds fully to the desired amine without the accumulation of these intermediates or the formation of undesired azo or azoxy side-products.[9][10]
Experimental Protocol 1: Catalytic Hydrogenation with Pd/C
This method is favored for its high efficiency and clean conversion, utilizing hydrogen gas and a noble metal catalyst.
-
Reactor Setup: A hydrogenation reactor is charged with N-methyl-2-nitroaniline (1.0 eq) and a suitable solvent such as methanol or ethanol.[5][11]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), 5-10% Palladium on carbon (Pd/C) is added (typically 0.05-0.1 wt% relative to the substrate).[5]
-
Inerting: The reactor is sealed and purged multiple times with nitrogen to remove all oxygen.
-
Hydrogenation: The nitrogen is evacuated and the reactor is pressurized with hydrogen gas to 0.2-0.5 MPa.[5] The reaction mixture is stirred vigorously at a controlled temperature, typically between 30-35°C.[5]
-
Monitoring: The reaction is monitored by hydrogen uptake or by analytical techniques like TLC or GC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The resulting filtrate contains the N-methyl-o-phenylenediamine free base.
Experimental Protocol 2: Chemical Reduction with Iron Powder
This method provides a cost-effective alternative to catalytic hydrogenation, using a metal reductant in an acidic medium.
-
Reactor Setup: A reaction flask is charged with ethanol, a small amount of glacial acetic acid (to create an acidic environment), and reduced iron powder (approx. 3.0 eq).[5]
-
Activation: The mixture is stirred and heated to 50-55°C for approximately 30 minutes to activate the iron surface.
-
Substrate Addition: N-methyl-2-nitroaniline (1.0 eq) is added to the activated iron slurry.
-
Reaction: The mixture is heated to reflux (around 80°C) for 2-3 hours.[5]
-
Monitoring: The reaction is monitored by TLC or GC for the disappearance of the starting material.
-
Work-up: While still hot, the reaction mixture is filtered to remove the iron salts and unreacted iron. The filtrate, containing the N-methyl-o-phenylenediamine free base, is collected.
Data Presentation: Comparison of Reduction Methodologies
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/AcOH) |
| Primary Reagent | H₂ Gas, Palladium on Carbon | Reduced Iron Powder, Acetic Acid |
| Solvent | Methanol, Ethanol | Ethanol |
| Temperature | 30-35°C | 50-80°C (Reflux) |
| Pressure | 0.2-0.5 MPa | Atmospheric |
| Reported Yield | High (up to 98%)[5] | Good (up to 90%)[5] |
| Advantages | High purity, clean reaction, catalyst is recyclable. | Cost-effective reagents, no specialized pressure equipment needed. |
| Disadvantages | Requires specialized hydrogenation equipment, catalyst cost, handling of H₂ gas. | Generates significant iron waste, work-up can be more complex. |
Part 3: Advanced Synthesis via One-Pot Reductive Amination
The principles of green chemistry encourage the development of processes that reduce steps and improve atom economy. The one-pot reductive amination of 2-nitroaniline with formaldehyde represents such an advancement. In this cascade process, the catalyst facilitates both the reduction of the nitro group and the subsequent reductive amination of the newly formed amine with formaldehyde in a single operation.[6]
Causality and Control: The success of this reaction hinges on a catalyst system that can efficiently reduce the nitro group without being poisoned by other components, and then catalyze the imine formation and reduction.[6] Controlling the reaction to favor mono-methylation over the thermodynamically stable di-methylation is the primary challenge and often requires precise control of stoichiometry and reaction conditions.[6][12] Continuous flow chemistry offers a promising platform for this, providing superior control over temperature, pressure, and residence time, which enhances safety and product consistency.[1]
Visualization: Conceptual One-Pot Reductive Amination Workflow
Caption: One-pot synthesis of NMPD·2HCl via a reductive amination cascade.
Part 4: Final Salt Formation and Handling
The N-methyl-o-phenylenediamine free base is often an oil or low-melting solid that is prone to oxidation and discoloration.[13] To improve stability, handling, and solubility, it is converted to its dihydrochloride salt.
Protocol: Dihydrochloride Salt Formation
-
The filtrate containing the N-methyl-o-phenylenediamine free base is cooled in an ice bath.
-
With stirring, a solution of hydrochloric acid (or thionyl chloride, which generates HCl in situ) is added dropwise.[5]
-
The dihydrochloride salt precipitates as a solid.
-
The solid is collected by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove any remaining impurities, and dried under vacuum.
-
The final product, this compound, is obtained as a stable, crystalline solid.[1]
Safety Considerations: Aromatic amines are potentially harmful if inhaled or ingested and can be skin and eye irritants.[1][14] The synthesis should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures.
Conclusion
The synthesis of this compound is most effectively achieved through reductive strategies that begin with a nitroaniline precursor. The classical stepwise approach, involving the reduction of pre-synthesized N-methyl-2-nitroaniline, offers robustness and high purity, with both catalytic hydrogenation and chemical reduction providing viable, scalable options. More advanced, one-pot reductive amination pathways represent a more elegant and atom-economical approach, aligning with modern synthetic chemistry principles, though they require more sophisticated process control. The choice of method ultimately depends on the desired scale, available equipment, and cost considerations, but both pathways underscore the power of reductive transformations in the synthesis of critical pharmaceutical intermediates.
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An In-Depth Technical Guide to N-Methyl-o-phenylenediamine dihydrochloride: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-o-phenylenediamine dihydrochloride, a seemingly unassuming aromatic amine, holds a significant position in the landscape of modern organic synthesis, most notably as a critical building block in the production of the widely prescribed antihypertensive drug, Telmisartan. This technical guide provides a comprehensive overview of this compound, from its historical synthetic roots to its contemporary applications. We will delve into its chemical and physical properties, explore various synthetic methodologies with a focus on the causality behind experimental choices, and detail its pivotal role in pharmaceutical manufacturing. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of a Key Intermediate
This compound (NMPD), with the chemical formula C₇H₁₂Cl₂N₂, is an organic salt that has garnered substantial interest in synthetic chemistry.[1] Structurally, it is characterized by a benzene ring substituted with a primary amine and a secondary methylamine at adjacent (ortho) positions, presented as a dihydrochloride salt to enhance its stability and solubility in polar solvents.[1] While it may not be a household name, its role as a precursor in the synthesis of complex heterocyclic structures, particularly benzimidazoles, is of paramount importance.[2] The most prominent example of its application is in the industrial-scale synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[1] Understanding the history, synthesis, and properties of NMPD is therefore crucial for chemists and pharmaceutical scientists working on the development and optimization of such life-saving medications.
Discovery and Historical Context: A Legacy of Aromatic Amine Chemistry
Pinpointing the exact moment of the first synthesis of this compound is challenging, as is often the case with specialized chemical intermediates. Its discovery is intrinsically linked to the broader history of aromatic amine chemistry and the development of N-alkylation techniques in the late 19th and early 20th centuries.
The parent compound, o-phenylenediamine, has been known for much longer, with various reduction methods for o-nitroaniline being established by chemists like Hinsberg and König.[3] The subsequent step of selective N-methylation of aromatic amines was a significant advancement. Early methods for N-alkylation often suffered from issues of over-methylation, leading to the formation of undesired N,N-dimethylated byproducts.[4] The development of more controlled methylation reactions, using reagents like methyl iodide or dimethyl sulfate under specific conditions, paved the way for the synthesis of mono-methylated products like N-Methyl-o-phenylenediamine.
The rise of benzimidazole chemistry in the mid-20th century further underscored the importance of substituted o-phenylenediamines.[5][6][7] These derivatives became essential starting materials for creating a wide array of biologically active compounds. It is within this context of burgeoning synthetic capabilities and the increasing demand for novel heterocyclic scaffolds that N-Methyl-o-phenylenediamine likely emerged as a valuable and accessible building block. Its later prominence is directly tied to the discovery and commercialization of Telmisartan, a testament to how the utility of a chemical compound can evolve dramatically with new applications.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | PubChem |
| Appearance | Crystals (from ethanol); light purple powder | PubChem |
| Melting Point | 191 °C (376 °F) | PubChem |
| Solubility | Soluble in water (≥100 mg/mL at 23 °C) | PubChem |
| CAS Number | 25148-68-9 | Smolecule |
| IUPAC Name | 2-N-methylbenzene-1,2-diamine;dihydrochloride | Smolecule |
The dihydrochloride salt form is crucial for its stability and ease of handling. As an acidic salt, it readily dissolves in water, creating a solution with a pH of less than 7.0.[8] This acidity influences its reactivity and necessitates careful consideration of reaction conditions, particularly the choice of base in subsequent synthetic steps.
Synthesis of this compound: A Comparative Analysis of Key Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages in terms of yield, purity, cost, and scalability. The choice of a particular method often depends on the specific requirements of the intended application.
Method 1: Methylation of o-Phenylenediamine
This classical approach involves the direct methylation of o-phenylenediamine using a methylating agent.
Reaction Scheme:
A diagram illustrating the two-step synthesis from o-phenylenediamine.
Experimental Protocol:
A detailed protocol for the synthesis of the free base, N-methyl-o-phenylenediamine, is as follows:
-
To one liter of methanol, add 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml (0.41 mole) of methyl iodide.
-
Reflux the mixture for 2 hours.
-
Add an additional 25.7 ml (0.41 mole) of methyl iodide.
-
Continue to reflux the mixture for 12 hours.
-
Remove the majority of the methanol under reduced pressure.
-
Pour the residual brown oil into two liters of crushed ice.
-
Adjust the pH of the mixture to 9.0 by adding potassium hydroxide.
-
Extract the resulting mixture with diethyl ether.
-
Dry the ether extract over potassium carbonate.
-
Remove the ether in vacuo.
-
Distill the residue at approximately 120° C./8 mm to obtain N-methyl-o-phenylenediamine as a yellow oil.[9]
To obtain the dihydrochloride salt, the resulting N-Methyl-o-phenylenediamine free base is then reacted with hydrochloric acid.[2]
Causality and Insights:
-
Stepwise Addition of Methyl Iodide: The initial addition of a substoichiometric amount of methyl iodide helps to control the reaction and minimize the formation of the N,N'-dimethylated byproduct. The second addition drives the reaction towards completion for the mono-methylated product.
-
Basification: Raising the pH to 9.0 with potassium hydroxide deprotonates the ammonium salts formed during the reaction, liberating the free amine for extraction into the organic solvent.
-
Challenges: A significant drawback of this method is the potential for polyalkylation, leading to the formation of N,N'-dimethyl-o-phenylenediamine and reducing the yield of the desired product.[10] Furthermore, o-phenylenediamine is a highly carcinogenic compound, posing a significant safety risk in a production environment.[10]
Method 2: From o-Nitroaniline
This method involves the methylation of o-nitroaniline followed by the reduction of the nitro group.
Reaction Scheme:
Synthesis pathway starting from o-nitroaniline.
Experimental Protocols:
Methylation of o-Nitroaniline:
-
Mix 40.0g (0.29 mol) of o-nitroaniline with 200ml of acetone.
-
Add 32g (0.57 mol) of KOH.
-
Add 46g (0.37 mol) of dimethyl sulfate dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add 20.0ml of ammonia water.
-
Remove the acetone by evaporation.
-
Add 200.0ml of water and stir to induce crystallization.
-
Filter and dry the solid to obtain 42.0g of N-methyl-o-nitroaniline (95.3% yield).[11]
Reduction of N-Methyl-o-nitroaniline (Method A: Catalytic Hydrogenation):
-
Mix 20.0g (0.13 mol) of N-methyl-o-nitroaniline with 100ml of methanol in a hydrogenation reactor.
-
Add 0.05g of 10% Pd/C catalyst.
-
Introduce hydrogen gas at 0.2-0.5 MPa and maintain the temperature at 30-35°C for approximately 3 hours.
-
After the reaction is complete, filter to remove the catalyst.
-
To the filtrate, add 17.8g (0.15 mol) of thionyl chloride dropwise.
-
Cool the solution to precipitate the product.
-
Filter to obtain 25g of this compound (98.4% yield).[10][11]
Reduction of N-Methyl-o-nitroaniline (Method B: Iron in Acetic Acid):
-
In a 500ml reaction flask, add 100ml of ethanol, 5ml of glacial acetic acid, and 21.8g (0.39 mol) of reduced iron powder.
-
Stir and heat the mixture at 50-55°C for 30 minutes to activate the iron.
-
Add 20.0g (0.13 mol) of N-methyl-o-nitroaniline.
-
Heat the mixture to reflux for about 2 hours.
-
Filter the hot solution.
-
To the filtrate, add 17.8g (0.15 mol) of thionyl chloride dropwise.
-
Cool the solution and filter to obtain 22.8g of this compound (90.0% yield).[10][11]
Causality and Insights:
-
Selectivity of Methylation: Using o-nitroaniline as the starting material offers better selectivity for mono-methylation compared to o-phenylenediamine. The electron-withdrawing nitro group deactivates the amino group, making it less prone to over-methylation.[10]
-
Choice of Reducing Agent: Both catalytic hydrogenation and reduction with iron in acetic acid are effective methods. Catalytic hydrogenation often provides higher yields and cleaner products, but requires specialized equipment (hydrogenation reactor) and careful handling of the flammable catalyst. The iron/acetic acid method is operationally simpler and uses cheaper reagents, but may result in lower yields and more impurities.
-
Salt Formation with Thionyl Chloride: Thionyl chloride is a convenient reagent for the in-situ generation of hydrochloric acid, leading to the precipitation of the dihydrochloride salt.
Method 3: From o-Chloronitrobenzene
This modern and often preferred industrial route involves the nucleophilic aromatic substitution of o-chloronitrobenzene with monomethylamine, followed by reduction.
Reaction Scheme:
A synthetic pathway commencing with o-chloronitrobenzene.
Experimental Protocol:
Step 1: Synthesis of N-Methyl-o-nitroaniline:
-
React o-chloronitrobenzene with an aqueous solution of monomethylamine in a sealed reactor.
-
Pressurize the reactor with nitrogen to 0-0.5 MPa.
-
Heat the reaction mixture to 120-135°C.
-
After the reaction is complete, cool the mixture and allow the layers to separate.
-
Collect the lower oil phase, which is N-methyl-o-nitroaniline.[12]
Step 2: Reduction of N-Methyl-o-nitroaniline:
-
Dissolve the N-methyl-o-nitroaniline in ethanol and add a catalyst (e.g., a supported nickel catalyst).
-
Slowly add hydrazine hydrate dropwise to the mixture while maintaining the temperature at 70-75°C.
-
After the addition is complete, heat the mixture at 80-90°C for an extended period (e.g., 20 hours) to ensure complete reaction.
-
Filter the reaction mixture to remove the catalyst. The filtrate contains N-methyl-o-phenylenediamine.[12]
Step 3: Salt Formation and Purification:
-
To the filtrate containing N-methyl-o-phenylenediamine, add a basic solution (e.g., sodium hydroxide), water, and EDTA.
-
Extract the mixture with dichloromethane.
-
Separate the organic layer and treat it with hydrochloric acid to precipitate this compound.[12]
Causality and Insights:
-
Industrial Viability: This method is often favored for large-scale production due to the relatively low cost and availability of o-chloronitrobenzene.
-
Reaction Conditions: The nucleophilic aromatic substitution requires elevated temperature and pressure to proceed at a reasonable rate. The use of a sealed reactor is therefore necessary.
-
Hydrazine Hydrate as a Reducing Agent: Hydrazine hydrate in the presence of a suitable catalyst is an effective reducing agent for nitro groups. It is an alternative to catalytic hydrogenation with H₂ gas, which can be advantageous in some manufacturing settings.
-
Role of EDTA: The addition of EDTA during the workup helps to chelate any metal ion impurities, leading to a purer final product.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of various heterocyclic compounds.
Synthesis of Benzimidazoles, including Telmisartan
The most significant application of NMPD is in the synthesis of benzimidazoles. The reaction of an o-phenylenediamine with a carboxylic acid or its derivative is a fundamental method for constructing the benzimidazole ring system.
In the case of Telmisartan, N-Methyl-o-phenylenediamine is a key precursor that forms one of the benzimidazole rings in the final drug molecule. The presence of the N-methyl group is a specific structural requirement for the biological activity of Telmisartan.
Illustrative Workflow for Benzimidazole Synthesis:
A generalized workflow for the synthesis of N-methyl-substituted benzimidazoles.
Other Applications
Beyond its role in pharmaceutical synthesis, this compound and its free base can be used in:
-
Dye Manufacturing: Aromatic amines are foundational components in the synthesis of various dyes. The ability of NMPD to form stable colored complexes makes it a potential intermediate in this industry.[2]
-
Analytical Chemistry: It can be employed as a reagent for the colorimetric detection of certain analytes, such as nitrites.[2]
-
Biochemical Research: The compound and its derivatives are used in assays to detect specific biomolecules due to their ability to form colored complexes upon reaction.[2]
-
Material Science: There is research into incorporating NMPD into polymer structures to impart specific properties like conductivity or photoluminescence.[2]
Safety and Handling
This compound is classified as a toxic substance and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.
Conclusion
This compound serves as a compelling example of a chemical intermediate whose importance has grown in tandem with advancements in synthetic chemistry and the demands of the pharmaceutical industry. While its initial discovery is not marked by a singular event, its development is a product of the systematic evolution of aromatic amine chemistry. The various synthetic routes to this compound, each with its own set of advantages, provide chemists with a range of options to suit their specific needs, from laboratory-scale research to industrial production. Its indispensable role in the synthesis of Telmisartan highlights the critical link between fundamental organic synthesis and the development of modern medicines. As research into new pharmaceuticals and materials continues, it is likely that the utility of this versatile building block will continue to expand.
References
- PrepChem. (n.d.). Synthesis of N-methyl-o-phenylenediamine.
- Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega.
- PrepChem. (n.d.). Synthesis of N-methyl-o-phenylenediamine.
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Spectroscopic data (NMR, IR, MS) of N-Methyl-o-phenylenediamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for N-Methyl-o-phenylenediamine Dihydrochloride (CAS No: 25148-68-9), a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into its molecular structure and chemical behavior.
Introduction to this compound
This compound is the salt form of N-Methyl-o-phenylenediamine, presenting as a stable, crystalline solid. Its chemical formula is C₇H₁₂Cl₂N₂ with a molecular weight of 195.09 g/mol .[1][2] The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it convenient for various synthetic applications.
The core structure consists of a benzene ring substituted with a primary amine (-NH₂) and a secondary methylamine (-NHCH₃) group at adjacent positions (ortho). The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt, where two equivalents of hydrochloric acid have protonated the amine functionalities. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the N-methyl protons. Due to the electron-withdrawing effect of the protonated amino groups, the aromatic protons are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the free base.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 6.8 | Multiplet | 4H | Aromatic (C₆H₄) |
| ~3.2 - 2.8 | Singlet | 3H | N-Methyl (CH₃) |
Interpretation and Causality:
The aromatic region typically displays a complex multiplet pattern due to the ortho-substitution, with the protons on the benzene ring exhibiting coupling with their neighbors. The exact chemical shifts and coupling constants are influenced by the solvent and the concentration. The N-methyl protons appear as a singlet because there are no adjacent protons for them to couple with. The downfield shift of this singlet is a direct consequence of the inductive effect of the adjacent protonated nitrogen atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterated water is often a good choice due to the salt's solubility.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the ammonium and methylaminium groups, as well as aromatic C-H and C=C stretching vibrations.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Ammonium and Methylaminium) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1400-1300 | Medium | C-N Stretch |
Interpretation and Causality:
The broad and strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of the N-H stretching vibrations in the protonated amine groups (-NH₃⁺ and -NH₂CH₃⁺). Hydrogen bonding in the solid state contributes to the broadening of these peaks. The aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. The characteristic aromatic ring skeletal vibrations (C=C stretching) are observed in the 1600-1450 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the mass spectrum will likely show the molecular ion of the free base after the loss of the two HCl molecules.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 122 | Molecular ion of the free base [M]⁺ (C₇H₁₀N₂) |
| 107 | Loss of a methyl group (-CH₃) |
| 93 | Loss of an amine group (-NH₂) |
| 77 | Phenyl cation (C₆H₅⁺) |
Interpretation and Causality:
In a typical electron ionization (EI) mass spectrometer, the dihydrochloride salt will likely dissociate to the free base, N-Methyl-o-phenylenediamine, which is then ionized. The molecular ion peak for the free base would be observed at m/z 122. Subsequent fragmentation can occur through various pathways, such as the loss of the methyl group to give a fragment at m/z 107, or the loss of the primary amine group.
Molecular Structure and Fragmentation:
Sources
N-Methyl-o-phenylenediamine dihydrochloride safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of N-Methyl-o-phenylenediamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 25148-68-9) is a chemical intermediate utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds and materials. As with many reactive small molecules, its utility is accompanied by significant health and safety considerations. The toxicological properties of this compound have not been fully investigated, demanding a cautious and well-informed approach to its handling.[1][2] This guide provides a comprehensive overview of the known hazards, safety protocols, and emergency procedures required for the safe utilization of this compound in a laboratory setting. Its purpose is to empower researchers to manage risks effectively by grounding their practices in a robust understanding of the material's characteristics.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this begins with understanding its classification under the Globally Harmonized System (GHS) and its inherent chemical and toxicological properties.
GHS Classification and Toxicological Profile
The compound is classified as acutely toxic and an irritant.[3][4] The primary routes of exposure are inhalation, skin contact, and ingestion. It is critical to note that multiple safety data sheets explicitly state that the toxicological properties of this material have not been fully investigated, which necessitates treating it with a higher degree of caution.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
Source: AK Scientific, Inc. Safety Data Sheet[3][4]
The lack of comprehensive toxicological data, including specific LD50/LC50 values, means that no exposure level can be considered safe.[1] Therefore, the primary goal of any handling procedure must be the complete prevention of direct contact, ingestion, and inhalation.
Physical and Chemical Hazards
This compound is an acidic salt, soluble in water.[5] Its solutions will have a pH below 7.0 and will react as acids to neutralize bases.[5] This reactivity is generally not violent but will generate some heat.[5]
-
Incompatibilities: It is incompatible with strong oxidizing agents and bases.[2][5] Contact with these materials should be avoided to prevent uncontrolled reactions.
-
Combustibility: While flash point data are unavailable, the material is considered probably combustible.[2][4] During a fire, it can decompose to generate irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2][3]
The Hierarchy of Controls: A Framework for Safety
Effective safety management involves implementing controls in a specific order of preference, known as the hierarchy of controls. This framework prioritizes engineering and administrative solutions over a sole reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
Engineering Controls
These are the primary methods for containing the chemical at its source.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[2]
-
Ventilation: General laboratory ventilation should be adequate to keep airborne concentrations low in the event of an unforeseen release.[1] Facilities must be equipped with an eyewash station and a safety shower.
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Work Area: Establish a specific, clearly marked area within the lab for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound before working with it.
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.
Table 2: Recommended PPE for Handling this compound
| Body Part | Protection Type | Standard | Rationale |
|---|---|---|---|
| Eyes/Face | Chemical safety goggles or glasses with side shields. A face shield may be appropriate for larger quantities. | OSHA 29 CFR 1910.133 or EN166 | Prevents eye irritation and serious damage from dust or splashes.[1][3] |
| Skin (Hands) | Chemically resistant gloves (e.g., Nitrile). | EN 374 | Prevents skin irritation and dermal absorption, which is a key route of toxicity.[1][3] |
| Skin (Body) | Fully buttoned lab coat. | N/A | Protects against contamination of personal clothing.[1][3] |
| Respiratory | A NIOSH/MSHA or EN 149 approved respirator. | OSHA 29 CFR 1910.134 or EN 149 | Required if engineering controls are insufficient or during a large spill, to prevent inhalation toxicity.[1][2] |
Standard Operating Procedures (SOPs)
SOP: Weighing and Handling Solid Compound
This protocol minimizes the generation and release of dust.
Caption: Workflow for weighing and handling the solid compound.
Methodology:
-
Preparation:
-
Don all required PPE as specified in Table 2.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare a designated, sealed waste container for all contaminated disposables.
-
-
Handling:
-
Carefully open the container inside the fume hood to avoid creating airborne dust.[3]
-
Use a dedicated spatula to transfer the approximate amount of solid to an anti-static weighing dish.
-
Minimize dust generation and accumulation throughout the process.[1][2]
-
Tightly reseal the main container immediately after use.[1]
-
-
Post-Handling Cleanup:
-
Dispose of the contaminated weighing dish and bench paper directly into the designated waste container.
-
Wipe down the spatula and the work surface with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1][2]
-
SOP: Storage
-
Container: Always keep the container tightly closed when not in use.[1][2]
-
Location: Store in a cool, dry, well-ventilated area designated for toxic chemicals.[1]
-
Separation: Store away from incompatible substances, particularly strong oxidizing agents and bases.[2]
Emergency Preparedness and Response
Immediate and correct response to an exposure or spill is critical to minimizing harm.
Caption: Decision tree for responding to an emergency event.
First Aid Measures (Exposure)
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical aid.[1][2][3]
-
Inhalation: Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid.[1][3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1][3]
Spill and Leak Cleanup Protocol
This protocol is for small, manageable spills. For large spills, evacuate the area and contact the institutional safety officer.
-
Ensure Safety: Wear all required PPE, including a respirator. Ensure the area is well-ventilated, preferably within a fume hood.[1][2]
-
Contain Spill: Prevent the spread of the powder.
-
Dampen Material: Carefully dampen the solid spill material with water to prevent it from becoming airborne.[4][5]
-
Collect Material: Use absorbent paper dampened with water to pick up the material, or gently sweep the dampened material into a suitable, clean, dry, closed container for disposal.[1][4][5]
-
Decontaminate: Wash all contaminated surfaces with a soap and water solution.[5]
-
Dispose: Seal all contaminated clothing, cleaning materials, and the collected chemical in a vapor-tight plastic bag for proper chemical waste disposal.[4][5]
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
-
Dispose of the material in a manner consistent with federal, state, and local regulations. Do not dispose of it down the drain.
Conclusion
This compound is a valuable research chemical with significant, though not fully characterized, hazards. A safety-first mindset is non-negotiable. By implementing a multi-layered safety strategy based on the hierarchy of controls—prioritizing engineering solutions, adhering to strict administrative protocols, and consistently using appropriate PPE—researchers can handle this compound with the high degree of caution it demands. Adherence to the detailed procedures for handling, storage, and emergency response outlined in this guide is essential for protecting the health of laboratory personnel and ensuring a safe research environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet n-Methyl-o-phenylenediamine dihydro- chloride, 98% (titr.).
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N-Methyl-o-phenylenediamine Dihydrochloride: A Technical Guide to its Mechanism of Action in Biological Systems
Introduction
N-Methyl-o-phenylenediamine dihydrochloride (N-Me-OPD) is an aromatic amine that serves as a versatile tool in biological research and a key building block in synthetic chemistry. While not typically considered a biologically active agent in a physiological context, its "mechanism of action" is critically important in two primary domains: as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based detection methods, and as a synthetic precursor to a class of biologically active compounds known as benzimidazoles. This guide provides an in-depth exploration of these mechanisms for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of this compound's properties is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 195.09 g/mol | [1][2] |
| Appearance | Light purple to white or light yellow/red crystals or powder | [2] |
| Melting Point | 191-192 °C (decomposes) | [2] |
| Solubility | Soluble in water | [1] |
| CAS Number | 25148-68-9 | [1][2] |
Part 1: Direct Mechanism of Action - Chromogenic Substrate for Peroxidases
The most direct biological application of this compound is analogous to its parent compound, o-phenylenediamine (OPD), as a chromogenic substrate for peroxidase enzymes, most notably horseradish peroxidase (HRP).[3][4] HRP is a common enzyme label conjugated to antibodies in techniques like ELISA and Western blotting.[5]
The Peroxidase Reaction Cascade
The mechanism is an enzyme-catalyzed oxidation reaction. In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes N-Me-OPD. This oxidation leads to the formation of a colored product.[6] This color change is the basis of detection; the intensity of the color is proportional to the amount of HRP present, which in turn corresponds to the quantity of the target molecule being detected.[7] While the exact structure of the oxidized N-Me-OPD product is not as extensively documented as that of OPD (which forms 2,3-diaminophenazine), the principle remains the same.[4][8] The methyl group on the amine is expected to influence the spectral properties of the final product.
The general reaction is as follows:
N-Me-OPD (colorless) + H₂O₂ --(HRP)--> Oxidized N-Me-OPD (colored) + H₂O
This reaction allows for the sensitive quantification of an analyte in a sample.
Experimental Workflow: ELISA Application
Below is a representative workflow for using this compound as a chromogenic substrate in an indirect ELISA.
Caption: Indirect ELISA workflow using a chromogenic substrate.
Protocol for Chromogenic Detection in ELISA
This protocol is adapted from established procedures for OPD and can be optimized for this compound.[4][8]
1. Reagent Preparation:
- Substrate Buffer: Prepare a 0.05 M phosphate-citrate buffer, pH 5.0. This can be made by mixing 25.7 mL of 0.2 M dibasic sodium phosphate, 24.3 mL of 0.1 M citric acid, and 50 mL of deionized water.[4] Adjust pH if necessary.
- Substrate Stock Solution: Prepare a stock solution of this compound in the substrate buffer. A typical starting concentration is 0.4 mg/mL.[4] This solution should be prepared fresh and protected from light.
- Working Substrate Solution: Immediately before use, add hydrogen peroxide to the substrate stock solution to a final concentration of approximately 0.012%. For example, add 40 µL of 30% H₂O₂ to 100 mL of substrate solution.[8]
2. Assay Procedure:
- Complete all preceding ELISA steps (antigen coating, blocking, primary and secondary antibody incubations, and washing steps).
- Add 100-200 µL of the working substrate solution to each well.[8]
- Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color development.[8]
- Stop the reaction by adding 50 µL of a stop solution (e.g., 3 M HCl or 3 M H₂SO₄) to each well.[4] This will typically change the color and stabilize it for reading.
- Read the absorbance of each well using a microplate reader at the appropriate wavelength (for OPD, this is 450 nm, or 492 nm after stopping; the optimal wavelength for the N-methylated derivative should be determined empirically).[4]
3. Self-Validation and Controls:
- Blank: Wells containing only the substrate solution to measure background absorbance.
- Negative Control: Wells that have gone through all steps but without the primary antibody to check for non-specific binding of the secondary antibody.
- Positive Control: Wells with a known amount of the target analyte.
Part 2: Indirect Mechanism of Action - Precursor to Biologically Active Benzimidazoles
A significant aspect of this compound's role in biological systems is its use as a starting material for the synthesis of benzimidazole derivatives.[9][10] Benzimidazoles are a class of heterocyclic compounds with a wide spectrum of pharmacological activities.[10][11] Therefore, N-Me-OPD has an indirect mechanism of action by enabling the creation of these potent molecules.
Synthesis of Benzimidazoles
The most common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde or ester).[10][12] The use of N-Methyl-o-phenylenediamine results in N-substituted benzimidazoles.
Caption: General synthesis of N-substituted benzimidazoles.
Biological Activities of Resulting Benzimidazoles
The substituent group (R) from the carboxylic acid and the N-methyl group from N-Me-OPD play a crucial role in determining the specific biological activity of the resulting benzimidazole. A vast body of literature demonstrates the diverse activities of these compounds, including:
-
Antimicrobial Activity: Effective against various bacteria and fungi.[11]
-
Anticancer Activity: Some derivatives show potent cytotoxic effects against cancer cell lines.[11]
-
Anti-inflammatory and Analgesic Properties. [10]
-
Antiviral Activity: Including inhibition of HIV-1.[9]
-
Antihypertensive Effects: As seen with the angiotensin II receptor antagonist, Telmisartan.[11]
Part 3: Antioxidant Properties
Derivatives of phenylenediamine are known to possess antioxidant properties.[11] The mechanism is generally attributed to their ability to act as chain-breaking antioxidants by donating a hydrogen atom from one of the amine groups to a free radical, thereby neutralizing it.[13] This forms a more stable aminyl radical that is less likely to propagate the oxidative chain reaction.[13]
The antioxidant capacity of compounds derived from N-Methyl-o-phenylenediamine can be evaluated using several standard in vitro assays:[14][15]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[16]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.[15]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15]
Conclusion
The mechanism of action of this compound in biological systems is multifaceted and context-dependent. Directly, it functions as a reliable and effective chromogenic substrate for peroxidase enzymes, enabling sensitive detection and quantification in immunoassays. Indirectly, and perhaps more significantly from a therapeutic standpoint, it is an indispensable precursor for the synthesis of a wide array of biologically active benzimidazole compounds. Its inherent chemical properties also suggest a role for its derivatives as antioxidants. Understanding these distinct mechanisms is crucial for its proper application in both research and drug development.
References
- Saberi, M. R. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Poddar, P., et al. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- Various Authors. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [Link]
- Various Authors. (n.d.).
- Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. [Link]
- Technology in Science. (2014, July 29). Horse Radish Peroxidase (HRP) Mechanism of Action. YouTube. [Link]
- Conyers, S. M., & Kidwell, D. A. (1991). Chromogenic substrates for horseradish peroxidase. Analytical Biochemistry, 192(1), 207-211. [Link]
- Various Authors. (n.d.). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. [Link]
- Apak, R., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]
- ibresco. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. ibresco. [Link]
- Various Authors. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Various Authors. (2005). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines.
- American Society for Microbiology. (2010). Oxidase Test Protocol. American Society for Microbiology. [Link]
- Various Authors. (2007). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to Assay Cyclooxygenase Activity In Vitro.
- Various Authors. (n.d.). Antioxidant Activity Analysis of Native Actinidia arguta Cultivars. MDPI. [Link]
- Various Authors. (2007). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines.
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N-Methyl-o-phenylenediamine Dihydrochloride: A Cornerstone in the Synthesis of Bioactive Heterocycles for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the exploration of diverse chemical scaffolds. Among these, nitrogen-containing heterocyclic compounds are paramount, forming the structural core of a vast number of pharmaceuticals.[1] N-Methyl-o-phenylenediamine dihydrochloride (N-MOPD), a readily accessible and highly reactive diamine, has emerged as a critical precursor for the synthesis of a multitude of medicinally relevant heterocyclic systems. Its unique structural features—an ortho-disposed primary and secondary amine on a benzene ring—provide a versatile platform for the construction of fused ring systems such as benzimidazoles, benzodiazepines, phenazines, and quinoxalines. The presence of the N-methyl group is not merely a synthetic handle but a strategic element that can profoundly influence the physicochemical properties and biological activity of the resulting molecules.[2]
This technical guide, intended for researchers and professionals in drug discovery and development, will provide a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into the synthetic pathways for key heterocyclic classes, presenting detailed experimental protocols and exploring the mechanistic rationale behind these transformations. Furthermore, we will analyze the impact of the N-methyl moiety on the pharmacological profiles of the synthesized compounds, offering insights into structure-activity relationships.
Physicochemical Properties and Handling
This compound is typically a light purple crystalline powder with a melting point of approximately 191-192°C (decomposes).[3] As a dihydrochloride salt, it exhibits good solubility in polar solvents like water and ethanol.[4] Being an acidic salt, its aqueous solutions have a pH of less than 7.0.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [5] |
| Molecular Weight | 195.09 g/mol | [5] |
| Appearance | Light purple crystalline powder | [3] |
| Melting Point | 191-192°C (decomposes) | [3] |
| Solubility | Soluble in water and ethanol | [4] |
Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood.[3]
Core Applications in Heterocyclic Synthesis
The primary utility of this compound in medicinal chemistry lies in its role as a synthon for a variety of bioactive heterocyclic compounds. The vicinal amino groups are perfectly positioned for cyclocondensation reactions with a range of electrophilic partners.
Benzimidazoles: A Privileged Scaffold
Benzimidazoles are a cornerstone of many pharmaceuticals, exhibiting a wide array of biological activities, including antiulcer, anticancer, and antiviral properties.[1] The synthesis of 1-methyl-substituted benzimidazoles from N-MOPD is a facile and efficient process.
Reaction Mechanism: The synthesis of benzimidazoles from N-MOPD and an aldehyde typically proceeds through a condensation reaction to form a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via oxidation. The use of a catalyst, such as ammonium chloride, facilitates the reaction.[1]
Caption: Synthesis of 1-methyl-2-substituted benzimidazoles.
Experimental Protocol: Catalyzed Synthesis of 1-Methyl-2-aryl-benzimidazoles [1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (e.g., 30 mol%) to the mixture.
-
Reaction Conditions: Stir the resulting mixture at 80-90°C for approximately 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Table 2: Comparison of Conventional vs. Catalyzed Benzimidazole Synthesis
| Parameter | Conventional Method (Phillips-Ladenburg) | Catalyzed Method (with NH₄Cl) | Reference |
| Reactants | N-MOPD, Carboxylic Acid | N-MOPD, Aldehyde | [1] |
| Conditions | High temperature, strong acid (e.g., HCl) | 80-90°C, mild catalyst | [1] |
| Reaction Time | 4-6 hours | ~2 hours | [1] |
| Yield | Moderate | Good to excellent | [7] |
| Work-up | Neutralization required | Simple precipitation | [1] |
Benzodiazepines: Modulators of the Central Nervous System
1,5-Benzodiazepines are a class of compounds renowned for their anxiolytic, anticonvulsant, and sedative properties. The synthesis typically involves the condensation of an o-phenylenediamine with a ketone.
Reaction Mechanism: The reaction of N-MOPD with two equivalents of a ketone, often catalyzed by a Lewis or Brønsted acid, proceeds through the formation of a diimine intermediate. This is followed by an intramolecular cyclization to form the seven-membered diazepine ring.
Caption: General synthesis of 1,5-benzodiazepine derivatives.
Phenazines: From Dyes to Anticancer Agents
Phenazines are a class of nitrogen-containing heterocycles with a rich history as dyes and pigments. More recently, their derivatives have garnered significant attention for their potent anticancer activities.[8] The synthesis of phenazines can be achieved through the condensation of N-MOPD with 1,2-dicarbonyl compounds.
Experimental Workflow: Synthesis of Phenazine Derivatives
Caption: Experimental workflow for phenazine synthesis.
Quinoxalines: Versatile Bioactive Scaffolds
Quinoxalines are another class of bioactive heterocycles that can be readily synthesized from N-MOPD. They are known to exhibit a broad range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[9][10] The synthesis involves the condensation of N-MOPD with α-dicarbonyl compounds.[9]
The Influence of the N-Methyl Group: A Structure-Activity Perspective
The presence of the N-methyl group in the final heterocyclic product, as opposed to an unsubstituted N-H, can have profound effects on its biological activity. This is attributable to several factors:
-
Increased Lipophilicity: The methyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[2]
-
Steric Effects: The steric bulk of the methyl group can influence the preferred conformation of the molecule, potentially leading to a better fit within the binding pocket of a target protein or enzyme.
-
Metabolic Stability: N-methylation can block a site of potential metabolism (N-dealkylation), thereby increasing the metabolic stability and in vivo half-life of the drug.
-
Loss of Hydrogen Bond Donor: The replacement of an N-H with an N-CH₃ removes a hydrogen bond donor, which can be either beneficial or detrimental to target binding, depending on the specific interactions within the active site.
Conclusion: A Building Block of Enduring Importance
This compound is a versatile and strategically important building block in medicinal chemistry. Its ability to readily form a variety of medicinally relevant heterocyclic scaffolds, coupled with the influential role of the N-methyl group in modulating biological activity, ensures its continued prominence in drug discovery and development. The synthetic routes to benzimidazoles, benzodiazepines, phenazines, and quinoxalines are well-established and can be adapted to generate large libraries of compounds for biological screening. A thorough understanding of the chemistry of N-MOPD and the structure-activity relationships of its derivatives will empower medicinal chemists to design and synthesize the next generation of innovative therapeutic agents.
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The Versatile Virtuoso: A Technical Guide to N-Methyl-o-phenylenediamine Dihydrochloride in Modern Organic Synthesis
Abstract
N-Methyl-o-phenylenediamine dihydrochloride (N-MOPD·2HCl) has emerged as a cornerstone building block for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural arrangement—a vicinal diamine with one secondary and one primary amine, rendered as a stable, crystalline dihydrochloride salt—offers synthetic chemists a reliable and versatile entry point into complex molecular architectures. This guide provides an in-depth exploration of N-MOPD·2HCl, moving beyond simple procedural outlines to dissect the mechanistic principles and strategic considerations that underpin its application. We will cover its core reactivity, provide validated, step-by-step protocols for the synthesis of high-value scaffolds such as benzimidazoles and quinoxalines, and present a case study on its pivotal role in the industrial synthesis of the angiotensin II receptor antagonist, Telmisartan. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this potent synthon in their work.
Introduction: Beyond a Simple Diamine
At its core, N-Methyl-o-phenylenediamine presents a deceptively simple structure: a benzene ring substituted with an amino group and an N-methylamino group at adjacent positions. The commercial dihydrochloride salt form, however, is key to its practical utility. Aromatic amines are notoriously susceptible to air oxidation, often leading to colored impurities and reduced yields.[1] The formation of the dihydrochloride salt effectively protects the amine functionalities, enhancing shelf-life, improving handling characteristics, and ensuring higher purity of starting material. One notable advantage is that its use can lead to reduced color impurities and more homogenous mixing in reactions.[2]
Structurally, the differential reactivity of the primary (-NH₂) and secondary (-NHCH₃) amines allows for regioselective reactions, a feature of paramount importance in multi-step syntheses. This guide will illuminate how these intrinsic properties are exploited to construct heterocycles that are central to pharmaceuticals, functional dyes, and emerging materials.[3]
Physicochemical Properties and Safe Handling
Before its use in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential. N-MOPD·2HCl is typically a light purple or beige crystalline solid.[3]
| Property | Value | Source |
| CAS Number | 25148-68-9 | [4] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 195.09 g/mol | [4] |
| Melting Point | 191-192 °C | [4] |
| Solubility | Soluble in water and ethanol. | [3] |
| Appearance | Light purple to light beige solid. | [3] |
Safety and Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified fume hood. Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the material, place it into a suitable, closed container for disposal, and ventilate the area.[4]
Core Reactivity: The Synthesis of Benzimidazoles
The most prominent application of N-MOPD·2HCl is in the synthesis of 1-methyl-substituted benzimidazoles. This scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. The reaction is a classic condensation between the diamine and a carboxylic acid (or its derivative), typically driven by strong acid and heat.
The Phillips-Ladenburg Condensation: Mechanism and Rationale
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as 4N hydrochloric acid.[5] The mechanism proceeds in several key steps:
-
Initial Acylation: Under acidic conditions, the more nucleophilic primary amine attacks the protonated carboxylic acid to form a tetrahedral intermediate.
-
Dehydration & Amide Formation: The intermediate collapses, eliminating a molecule of water to form an N-acyl-N'-methyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The secondary amine then attacks the carbonyl carbon of the newly formed amide. This is the key ring-forming step.
-
Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate, driven by the formation of the stable, aromatic benzimidazole ring.
dot graph Phillips_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="N-Methyl-o-phenylenediamine\n(as free amine) + R-COOH"]; acyl [label="N-Acyl Intermediate"]; cyclic [label="Tetrahedral Cyclic\nIntermediate"]; product [label="1-Methyl-2-R-Benzimidazole"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];
// Edges start -> inv1 [label="+ H⁺\n- H₂O", arrowhead=normal]; inv1 -> acyl [label="Acylation", arrowhead=normal]; acyl -> inv2 [label="Intramolecular\nCyclization", arrowhead=normal]; inv2 -> cyclic [arrowhead=normal]; cyclic -> inv3 [label="- H₂O\n(Aromatization)", arrowhead=normal]; inv3 -> product [arrowhead=normal]; } END_DOT Caption: Phillips-Ladenburg benzimidazole synthesis mechanism.
Causality in Catalyst Choice:
-
Hydrochloric Acid (Phillips Method): Using aqueous HCl is a classic, effective method, particularly for aliphatic carboxylic acids. The acidic medium activates the carboxylic acid for nucleophilic attack and facilitates the two dehydration steps.
-
Polyphosphoric Acid (PPA): For less reactive aromatic or sterically hindered carboxylic acids, PPA is often the reagent of choice. PPA acts as both an acidic catalyst and a powerful dehydrating agent, enabling the reaction to proceed under more vigorous conditions (e.g., >130 °C) where weaker acids might fail.[6]
Case Study: Synthesis of a Key Telmisartan Intermediate
Telmisartan is a widely used antihypertensive drug.[7] Its synthesis prominently features the construction of a bis-benzimidazole core, for which N-MOPD·2HCl is a critical starting material. The key step involves the condensation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-MOPD·2HCl.
Experimental Protocol: Synthesis of 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-n-propyl-1H-benzimidazole
This protocol is adapted from established industrial syntheses of Telmisartan intermediates.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (PPA) (approx. 6-8 weight equivalents of the limiting reagent). Begin stirring and heat the PPA to 70-75 °C under a nitrogen atmosphere.
-
Reagent Addition: To the preheated PPA, add 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (1.0 eq). Stir the mixture for 15-20 minutes until a homogenous slurry is formed.
-
Diamine Addition: Add this compound (1.0-1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 80 °C. Rationale: The dihydrochloride salt is used directly. At this temperature in PPA, the free amine is liberated in situ for the reaction. Portion-wise addition controls the initial exotherm.
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture to 130-135 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.
-
Work-up and Isolation: Cool the reaction mass to 70-80 °C. Cautiously quench the reaction by slowly adding water (approx. 10-12 volume equivalents), ensuring the temperature is maintained between 60-90 °C. Caution: Quenching PPA is highly exothermic.
-
Precipitation: Cool the resulting aqueous solution to 25-30 °C. Adjust the pH to 8.0-9.0 with a concentrated aqueous ammonia solution to precipitate the product.
-
Purification: Filter the crude solid product and wash the cake with water. The wet cake can be further purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure bis-benzimidazole intermediate.
Expanding the Toolkit: The Synthesis of Quinoxalines
Quinoxalines are another class of heterocycles with significant applications in pharmaceuticals, dyes, and as electroluminescent materials.[8] Their synthesis is classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).
dot graph Quinoxaline_Synthesis { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes reactants [label="N-Methyl-o-phenylenediamine\n+ R-CO-CO-R'"]; dihydro [label="Dihydronquinoxaline\nIntermediate"]; product [label="1-Methyl-Quinoxalinium Salt\nor Oxidized Quinoxaline"];
// Edges reactants -> dihydro [label="Condensation\n(-2 H₂O)", arrowhead=normal]; dihydro -> product [label="Oxidation or\nRearrangement", arrowhead=normal]; } END_DOT Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenyl-1-methyl-quinoxalinium Derivative
This general protocol illustrates the condensation of N-MOPD·2HCl with benzil.
-
Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 mmol) and benzil (1.0 mmol) in ethanol or acetic acid (10 mL).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 80 °C). The use of a mild acid catalyst like camphorsulfonic acid (20 mol%) can accelerate the reaction, especially at room temperature.[9] Rationale: The acidic nature of the dihydrochloride salt itself may be sufficient to catalyze the reaction, especially with heating. An additional acid catalyst ensures efficient condensation.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.[9]
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Wash the filtered solid with water and dry. The crude product can be purified by recrystallization from ethanol to afford the quinoxaline derivative.
Comparative Synthesis Data for Benzimidazoles and Quinoxalines
| Product Type | Reactant 2 | Catalyst / Conditions | Time (h) | Yield (%) | Reference |
| Benzimidazole | Aromatic Aldehyde | NH₄Cl, Ethanol, 80°C | 2 | 78-90 | |
| Benzimidazole | Carboxylic Acid | PPA, 130-135°C | 8-12 | ~77 | Adapted from Telmisartan Synthesis |
| Quinoxaline | Benzil | Camphorsulfonic Acid, EtOH, RT | 2-8 | >90 | [9] |
| Quinoxaline | Benzoin | Acetic Acid, Reflux | 2-3 | 98 | [10] |
Applications in Materials Science
While less documented than its role in pharmaceuticals, the N-MOPD·2HCl scaffold is being explored in materials science. The resulting benzimidazole and quinoxaline cores are electron-rich, planar structures that can be incorporated into larger conjugated systems. Research indicates potential for developing functional polymers with specific conductive or photoluminescent properties.[3] For instance, poly(p-phenylenediamine) composites have been investigated for applications in water purification due to their high adsorption capacity for pollutants.[11] The N-methyl group can be used to tune solubility and intermolecular packing, which are critical parameters for optimizing the performance of organic electronic materials.
Conclusion and Future Outlook
This compound is a powerful and reliable building block that provides a straightforward entry into two of the most important heterocyclic families in medicinal and materials chemistry. Its stability as a dihydrochloride salt, combined with the nuanced reactivity of its two distinct amine groups, makes it a preferred reagent for the regioselective synthesis of 1-methyl-benzimidazoles and substituted quinoxalines. The robust, scalable protocols developed around this synthon, particularly highlighted by its use in the industrial production of Telmisartan, cement its status as an indispensable tool. Future applications will likely focus on exploiting its electronic properties to craft novel conjugated polymers and functional dyes, further expanding the synthetic repertoire enabled by this versatile virtuoso.
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- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate.
- Reddy, T. J., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Bioinorganic Chemistry and Applications, 2014, 853504.
- Khademi, Z., & Anary-Abbasinejad, M. (2011). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2011(10), 138-145.
- Gawade, S. A., et al. (2019). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 6(1), 601-606.
- Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-28.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
- Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
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- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
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- Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan J. Chem, 8(3), 324-327.
- Nkambule, S. S., et al. (2021). Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution. Polymers, 13(21), 3791.
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Literature review of N-Methyl-o-phenylenediamine dihydrochloride research
An In-Depth Technical Guide to N-Methyl-o-phenylenediamine dihydrochloride: Synthesis, Reactivity, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive review of this compound, a pivotal chemical intermediate with significant utility in organic synthesis. The document elucidates the compound's chemical and physical properties, explores prevalent synthesis methodologies, and details its critical applications, particularly in the synthesis of pharmaceuticals and heterocyclic compounds. A detailed experimental protocol for a common synthesis route is provided, alongside a discussion of the underlying chemical principles and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Core Concepts
This compound, with the CAS number 25148-68-9, is the dihydrochloride salt of N-Methyl-o-phenylenediamine.[1][2] Structurally, it features a benzene ring substituted with a primary amine group and a secondary methylamine group at adjacent (ortho) positions.[1] The dihydrochloride form enhances the compound's stability and solubility in aqueous media, making it a versatile reagent in various chemical transformations.[1] Its primary significance lies in its role as a precursor for the construction of complex molecular architectures, most notably in the pharmaceutical industry as a key intermediate in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[1][3]
The strategic placement of the two amine groups with differing nucleophilicity—the primary amine being generally more reactive than the secondary methylamine—allows for regioselective reactions, a property that is astutely exploited in multi-step organic syntheses. This guide will delve into the practical aspects of utilizing this compound, underpinned by an understanding of its fundamental chemical behavior.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in a laboratory or industrial setting. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][4] |
| Molecular Weight | 195.09 g/mol | [4][5] |
| Appearance | Light purple crystals or beige/dark brown solid | [4][5][6] |
| Melting Point | 191-192 °C (decomposes) | [7][8] |
| Solubility | Soluble in water (≥100 mg/mL at 23°C) and ethanol | [4][5] |
| pH | < 7.0 (in aqueous solution) | [1][4] |
| Stability | Stable under normal temperatures and pressures | [7] |
The acidic nature of the dihydrochloride salt is a key characteristic, influencing its reactivity and handling requirements.[1][4] It will react as an acid to neutralize bases, a reaction that generates some heat.[4][9]
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving the methylation of an ortho-substituted aniline derivative followed by reduction and salt formation. The choice of a particular synthetic pathway is often dictated by factors such as cost, scalability, yield, and purity requirements.
Pathway 1: From o-Phenylenediamine
A direct approach involves the methylation of o-phenylenediamine.[10] However, this method can be challenging to control, often leading to a mixture of mono- and di-methylated products (N-methyl- and N,N'-dimethyl-o-phenylenediamine), which can be difficult to separate.[11]
Pathway 2: From o-Nitroaniline
A more controlled and widely adopted industrial synthesis starts from o-nitroaniline.[11] This multi-step process offers better regioselectivity and typically results in higher purity of the final product.
The general workflow for this pathway is illustrated in the diagram below:
Caption: Synthesis pathway of this compound from o-nitroaniline.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol details the synthesis of this compound from N-methyl-o-nitroaniline, a common intermediate derived from o-nitroaniline. This method is favored for its high yield and purity.[11]
Step 1: Synthesis of N-Methyl-o-nitroaniline (Precursor) This precursor is typically synthesized by the methylation of o-nitroaniline using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[11]
Step 2: Catalytic Reduction of N-Methyl-o-nitroaniline
-
Reactor Setup: In a suitable hydrogenation reactor, charge N-methyl-o-nitroaniline (20.0 g, 0.13 mol), methanol (100 ml), and 10% Palladium on Carbon (Pd/C) catalyst (0.05 g).[5][11]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 0.2-0.5 MPa.[5][11] Maintain the reaction temperature between 30-35°C with stirring for approximately 3 hours, or until hydrogen uptake ceases.[5][11]
-
Catalyst Removal: Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen). Filter the reaction mixture to remove the Pd/C catalyst. The resulting filtrate contains the N-methyl-o-phenylenediamine free base.
Step 3: Dihydrochloride Salt Formation
-
Acidification: Cool the filtrate in an ice bath. Slowly add thionyl chloride (17.8 g, 0.15 mol) dropwise to the filtrate with continuous stirring.[11] This exothermic reaction forms the dihydrochloride salt, which will precipitate out of the solution. Alternatively, concentrated hydrochloric acid can be used.
-
Isolation and Purification: After the addition is complete, continue stirring for a short period to ensure complete precipitation. Collect the precipitate by filtration.
-
Drying: Wash the collected solid with a small amount of cold methanol or another suitable solvent to remove any residual impurities. Dry the product under vacuum to obtain this compound. A yield of approximately 98.4% can be expected with this method.[11]
Chemical Reactivity and Key Applications
The utility of this compound stems from the reactivity of its two amine groups, which serve as nucleophilic centers for the construction of various heterocyclic systems.
Synthesis of Benzimidazoles
A primary application of this compound is in the synthesis of benzimidazole derivatives.[1][5] The reaction typically involves the condensation of N-Methyl-o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or orthoester), often in the presence of an acid catalyst like polyphosphoric acid.[1] The N-methyl group is retained on one of the nitrogen atoms in the resulting benzimidazole ring, which is a common structural motif in many biologically active molecules.
Cornerstone in Telmisartan Synthesis
The most prominent industrial application of this compound is as a crucial building block in the multi-step synthesis of Telmisartan, an antihypertensive drug.[1][3] Telmisartan functions by blocking the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and a reduction in blood pressure.[1] In the synthesis of Telmisartan, N-Methyl-o-phenylenediamine is used to construct one of the benzimidazole rings that form the core of the drug molecule.[1]
Caption: Simplified workflow for the role of this compound in Telmisartan synthesis.
Other Applications
Beyond pharmaceuticals, this compound and its derivatives find use in:
-
Dye Manufacturing: Its ability to form stable colored complexes makes it a useful intermediate in the production of various dyes.[5]
-
Analytical Chemistry: It can be employed as a reagent in colorimetric assays for the detection of certain analytes.[5]
-
Material Science: It serves as a monomer for the synthesis of functional polymers, such as polyimides, which can possess desirable thermal and dielectric properties.[5]
-
Biochemical Research: The compound is utilized in studies of enzymatic reactions and for signal amplification in techniques like immunohistochemistry.[1][5][12]
Safety, Handling, and Storage
This compound is classified as a toxic substance and requires careful handling to minimize exposure.
Hazard Identification:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][4][8]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use a NIOSH-approved respirator when handling the powder, especially in poorly ventilated areas.[7]
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize dust generation and inhalation.[7]
-
Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[7]
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4][7]
-
Inhalation: Move the person to fresh air immediately.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[7] In all cases of exposure, seek immediate medical attention.[4][7]
Conclusion
This compound is a chemical of significant industrial and research importance. Its value as a synthetic intermediate is well-established, particularly in the pharmaceutical sector for the production of life-saving medications like Telmisartan. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in scientific and industrial endeavors. The continued exploration of its reaction chemistry is likely to unveil further applications in the development of novel materials and bioactive compounds.
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- This compound at best price in Hyderabad - IndiaMART. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Role of N-Methyl-o-phenylenediamine Dihydrochloride in the Synthesis of Telmisartan
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N-Methyl-o-phenylenediamine dihydrochloride in the synthesis of the angiotensin II receptor antagonist, Telmisartan. The narrative delves into the causality behind experimental choices, ensuring a deep understanding of the synthetic process. This guide is designed to be a self-validating system, with comprehensive protocols and in-text citations to authoritative sources.
Introduction: The Significance of Telmisartan and the Key Intermediate
Telmisartan is a potent, long-lasting nonpeptide antagonist of the angiotensin II receptor type 1 (AT1) and is a widely prescribed medication for the treatment of hypertension.[1] Its unique lipophilicity and high volume of distribution contribute to its clinical efficacy in penetrating target tissues.[1] The synthesis of this complex molecule involves several key steps, with the formation of the characteristic bis-benzimidazole core being a critical transformation. This compound serves as a pivotal precursor in the construction of this essential heterocyclic framework.[2][3]
The dihydrochloride salt form of N-Methyl-o-phenylenediamine enhances its solubility in polar solvents and influences its reactivity, making it a suitable starting material for various organic reactions.[2] Its structural features, including the ortho-disposed amino groups, one of which is methylated, are fundamental to the regioselective formation of the benzimidazole ring system in Telmisartan.
Chemical Principles and Reaction Mechanism
The synthesis of Telmisartan has evolved through various routes, with many convergent approaches aiming to improve overall yield and reduce impurities.[4] A common strategy involves the condensation of a substituted benzimidazole carboxylic acid with N-Methyl-o-phenylenediamine to form the bis-benzimidazole intermediate.
The core reaction is a condensation-cyclization process. The carboxylic acid of the first benzimidazole moiety is activated, often using reagents like 1,1'-carbonyldiimidazole (CDI), to form a reactive intermediate. This intermediate then reacts with one of the amino groups of N-Methyl-o-phenylenediamine. The subsequent intramolecular cyclization, typically under thermal conditions, leads to the formation of the second benzimidazole ring.
Causality of Experimental Choices:
-
Use of this compound: The dihydrochloride form ensures stability and good solubility in the reaction medium.[2] The methyl group on one of the nitrogen atoms is crucial as it directs the final structure of the Telmisartan molecule.
-
Activation of the Carboxylic Acid: Reagents like CDI are employed to convert the carboxylic acid into a more electrophilic species, facilitating the amide bond formation with the less nucleophilic N-methylamino group of the diamine.
-
Reaction Conditions: The condensation and cyclization steps are often performed at elevated temperatures to overcome the activation energy barrier for the intramolecular ring closure. Polyphosphoric acid (PPA) has also been used to catalyze this cyclization.[5]
Below is a generalized workflow for the synthesis of the bis-benzimidazole core of Telmisartan:
Caption: Synthetic workflow for the bis-benzimidazole intermediate.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of a key bis-benzimidazole intermediate of Telmisartan using this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid | 152628-03-0 | C12H12N2O2 | >98% | Commercial Source |
| This compound | 25148-68-9 | C7H12Cl2N2 | >98% | Commercial Source |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Hn+2PnO3n+1 | Assay ~115% H3PO4 | Commercial Source |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | >97% | Commercial Source |
| Water (Deionized) | 7732-18-5 | H2O | - | In-house |
| Acetic Acid (Glacial) | 64-19-7 | C2H4O2 | >99.7% | Commercial Source |
Equipment
-
Three-necked round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Heating mantle.
-
pH meter.
-
Filtration apparatus (Büchner funnel and flask).
-
Vacuum oven.
Step-by-Step Procedure
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, charge 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and this compound.
-
Addition of PPA: Slowly add polyphosphoric acid to the flask with stirring. The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 80-90°C and carefully quench by slowly adding water.
-
Precipitation: Adjust the pH of the resulting solution to 9-10 with a sodium hydroxide solution.[4] This will precipitate the crude bis-benzimidazole product.
-
Isolation: Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry the product in a vacuum oven at 70-75°C.[4]
This intermediate is then typically alkylated with a suitable biphenyl derivative to yield the Telmisartan ester, which is subsequently hydrolyzed to the final active pharmaceutical ingredient.
Analytical Characterization
The purity and identity of the synthesized intermediates and the final Telmisartan product must be rigorously confirmed using various analytical techniques.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Retention time, peak area, and comparison with a reference standard. A typical mobile phase could be a mixture of a phosphate buffer and acetonitrile.[6] UV detection is commonly performed at around 230 nm.[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical structure. | 1H and 13C NMR spectra to confirm the presence of all expected functional groups and the correct connectivity of atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The molecular ion peak ([M+H]+) should correspond to the expected molecular weight of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=N, and aromatic C-H stretching vibrations. |
Safety and Handling of this compound
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[8] In case of dust formation, use a NIOSH-approved respirator.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Minimize dust generation and accumulation.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[8]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]
-
Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]
-
In all cases of exposure, seek immediate medical attention.[10]
Conclusion
The use of this compound is a cornerstone in many synthetic routes to Telmisartan. A thorough understanding of its properties, the reaction mechanism, and appropriate handling procedures is essential for the successful, safe, and efficient synthesis of this vital antihypertensive drug. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and professionals in the field of pharmaceutical development.
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- analytical methodologies for determination of telmisartan: an overview. Semantic Scholar. [Link]
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- Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling.
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- Analytical Methods for an Antihypertensive Agent Telmisartan-A Review. International Journal of Pharmacy and Industrial Research. [Link]
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- Formal Synthesis of Telmisartan. [Link]
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- Efficient and improved synthesis of Telmisartan. PubMed Central - NIH. [Link]
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- Highly Efficient and Practical Synthesis of the Key Intermedi
- Synthesis of telmisartan impurity B. PubMed. [Link]
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Application Note & Protocol: Synthesis of 1,2-Substituted Benzimidazoles via Condensation of N-Methyl-o-phenylenediamine Dihydrochloride
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and materials science. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a vast spectrum of biological activities.[1] Consequently, benzimidazole derivatives are integral components of numerous FDA-approved drugs, exhibiting therapeutic applications as antiulcer (omeprazole), antihypertensive, antiviral, antifungal, and anticancer agents.[2][3][4]
The synthesis of these vital heterocycles is most commonly achieved through the condensation of an o-phenylenediamine (OPD) derivative with a carbonyl-containing compound. Two classical named reactions form the foundation of this chemistry: the Phillips-Ladenburg reaction , which utilizes carboxylic acids or their derivatives, and the Weidenhagen reaction , which employs aldehydes.[3][5][6] While effective, these methods often require harsh conditions, such as high temperatures or strong acids.[6][7]
This application note provides a detailed protocol and mechanistic insights for the synthesis of 1-methyl-2-substituted-1H-benzimidazoles, a crucial subclass where the N-1 position is alkylated. This substitution is a key strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. We will focus on the use of N-Methyl-o-phenylenediamine dihydrochloride , a stable and readily available starting material, condensed with various aldehydes in the presence of an acid catalyst. The use of the dihydrochloride salt is advantageous as it often leads to cleaner reactions and reduces colored impurities.[8]
Reaction Mechanism and Scientific Principles
The formation of the benzimidazole ring from N-Methyl-o-phenylenediamine and an aldehyde is a multi-step process involving condensation, intramolecular cyclization, and aromatization.
Sources
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Application of N-Methyl-o-phenylenediamine dihydrochloride in Immunohistochemistry: A Detailed Technical Guide
This guide provides a comprehensive overview of the application of N-Methyl-o-phenylenediamine dihydrochloride (NMPD) as a chromogenic substrate in immunohistochemistry (IHC). Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles, offers detailed protocols, and provides expert insights to ensure robust and reliable IHC results.
Introduction: The Role of this compound in IHC Signal Detection
Immunohistochemistry is a powerful technique that allows for the visualization of specific antigens within the context of tissue architecture.[1][2] A critical step in many IHC protocols is the enzymatic detection system, where an enzyme conjugated to a secondary antibody catalyzes a reaction that produces a colored precipitate at the site of the target antigen.[3] Horseradish peroxidase (HRP) is a commonly used enzyme in IHC due to its high turnover rate, stability, and the availability of a wide range of substrates.[4]
This compound (NMPD) is a derivative of phenylenediamine that serves as a chromogenic substrate for HRP.[5] Its application in IHC is gaining interest as a novel agent for signal amplification.[5] When used in conjunction with HRP, NMPD undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of an insoluble, colored precipitate at the location of the antigen-antibody complex. This allows for the visualization of the target protein under a light microscope.
The choice of chromogen is a critical determinant of the sensitivity and specificity of an IHC experiment. Different substrates yield precipitates with varying colors and intensities, and understanding these properties is key to designing a successful multiplex IHC experiment.[6]
Mechanism of Action: The Chemistry of NMPD in HRP-mediated Detection
The detection of antigens using an HRP-NMPD system is a multi-step process that culminates in the deposition of a colored precipitate. The underlying principle is the enzymatic activity of HRP, which, in the presence of its substrate hydrogen peroxide (H₂O₂), oxidizes NMPD.
The catalytic cycle of HRP involves the enzyme reacting with hydrogen peroxide to form a high-oxidation-state intermediate. This activated enzyme complex can then oxidize a wide variety of hydrogen-donating substrates.[7] In this case, this compound acts as the hydrogen donor. The oxidation of NMPD results in the formation of a colored, insoluble product that precipitates at the site of the enzymatic reaction. While the exact structure of the final NMPD-derived precipitate is not extensively documented in readily available literature, it is analogous to the oxidation of o-phenylenediamine (OPD), which forms 2,3-diaminophenazine (DAP), a yellow-orange, fluorescent product.[8][9]
DOT script for the signaling pathway diagram:
Caption: Figure 1: HRP-NMPD Detection Workflow
Comparative Analysis of HRP Substrates
The selection of a chromogenic substrate is a critical decision in the design of an IHC experiment. The choice will depend on factors such as the desired color of the precipitate, the level of antigen expression, and the need for multiplexing. Below is a comparative table of commonly used HRP substrates.
| Substrate | Abbreviation | Precipitate Color | Solubility in Alcohol | Relative Sensitivity | Notes |
| This compound | NMPD | Brown (predicted) | Insoluble | High (reported for signal amplification) [5] | May offer enhanced sensitivity for low-abundance proteins. |
| 3,3'-Diaminobenzidine | DAB | Brown | Insoluble | High | The most commonly used chromogen; stable precipitate. |
| 3-Amino-9-ethylcarbazole | AEC | Red | Soluble | Moderate | Precipitate is soluble in organic mounting media. |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue-Green | Soluble | High | Often used in ELISAs, but also available for IHC. |
| Vector® NovaRED™ | - | Red | Insoluble | High | Provides a distinct red color for multiplexing with brown or blue. |
Detailed Protocol for Chromogenic IHC using this compound
This protocol provides a general framework for the use of NMPD in chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody dilutions, and antigen retrieval methods may be necessary for specific antibodies and tissues.
Reagents and Materials
-
FFPE tissue sections on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide (3% solution)
-
Blocking Buffer (e.g., 5% normal serum in wash buffer)
-
Primary Antibody
-
HRP-conjugated Secondary Antibody
-
This compound (NMPD)
-
Substrate Buffer (e.g., Tris or PBS based, pH may require optimization)
-
Hydrogen Peroxide (for substrate solution)
-
Counterstain (e.g., Hematoxylin)
-
Mounting Medium (aqueous or permanent, depending on counterstain and desired storage)
Step-by-Step Protocol
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 5 minutes. b. Rehydrate through a graded series of ethanol: 2 x 3 minutes in 100% ethanol, 1 minute in 95% ethanol, and 1 minute in 70% ethanol.[3] c. Rinse slides in deionized water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer in a water bath, steamer, or pressure cooker.[10] b. Incubate for 20-30 minutes at 95-100°C. c. Allow slides to cool to room temperature in the buffer.
-
Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[2] b. Rinse slides with wash buffer.
-
Blocking: a. Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in blocking buffer. b. Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]
-
Secondary Antibody Incubation: a. Rinse slides with wash buffer (3 x 5 minutes). b. Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
Chromogen Development: a. Rinse slides with wash buffer (3 x 5 minutes). b. Prepare the NMPD substrate solution immediately before use. The exact concentration of NMPD and hydrogen peroxide may require optimization. A starting point could be similar to OPD protocols, around 0.5-1.0 mg/mL NMPD and 0.01-0.03% hydrogen peroxide in a suitable buffer. c. Incubate sections with the NMPD substrate solution for 5-15 minutes at room temperature, or until the desired color intensity is reached. Monitor the reaction under a microscope. d. Stop the reaction by rinsing the slides in deionized water.
-
Counterstaining: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol and clear in xylene. b. Mount with a permanent mounting medium.
DOT script for the experimental workflow diagram:
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Application Note & Protocol: N-Methyl-o-phenylenediamine dihydrochloride (MOPD) as a Chromogenic Substrate in ELISA
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the use of N-Methyl-o-phenylenediamine dihydrochloride (MOPD) as a chromogenic substrate in Enzyme-Linked Immunosorbent Assay (ELISA). MOPD, in the presence of hydrogen peroxide, is oxidized by horseradish peroxidase (HRP) to produce a soluble, yellow-orange product, enabling quantitative analysis of the analyte. This guide delves into the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into optimization and troubleshooting to ensure reliable and reproducible results.
Introduction: The Role of MOPD in Peroxidase-Based Detection
In the landscape of ELISA substrates, this compound (MOPD) holds a specific niche, particularly for applications demanding a soluble end-product. While substrates like TMB (3,3',5,5'-Tetramethylbenzidine) are more prevalent due to their higher sensitivity, MOPD offers distinct advantages in certain contexts, such as specific kinetic requirements or when a soluble product is essential for downstream applications.
The core of its function lies in the enzymatic activity of Horseradish Peroxidase (HRP), a common enzyme conjugate in ELISA. HRP catalyzes the oxidation of MOPD by hydrogen peroxide (H₂O₂), resulting in the formation of a colored product. The intensity of this color, measurable spectrophotometrically, is directly proportional to the amount of HRP present, and consequently, to the concentration of the target analyte in the sample.
Mechanism of Action
The reaction proceeds in a two-step process:
-
Oxidation of HRP: HRP reacts with hydrogen peroxide to form an oxidized enzyme intermediate (Compound I).
-
Oxidation of MOPD: The oxidized HRP intermediate accepts electrons from the MOPD substrate, which is oxidized to a colored product. This process regenerates the native HRP enzyme, allowing it to catalyze further reactions.
The final product is a soluble, yellow-orange compound with a maximum absorbance at approximately 450 nm. The reaction can be effectively terminated by the addition of a strong acid, such as sulfuric acid (H₂SO₄), which denatures the HRP enzyme and stabilizes the color for accurate measurement.
Materials and Reagents
Core Reagents
-
This compound (MOPD): High purity, crystalline powder.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.
-
Substrate Buffer: Typically a citrate-phosphate buffer, pH 5.0.
-
Stopping Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
HRP-conjugated Antibody: Specific to the assay.
-
ELISA Plates: 96-well, high-binding polystyrene plates.
Equipment
-
Microplate reader with a 450 nm filter.
-
Calibrated pipettes and multichannel pipettes.
-
Incubator capable of maintaining 37°C.
-
Microplate washer (optional).
-
Vortex mixer.
Detailed Protocols
Preparation of Reagents
A common source of variability in ELISA is improperly prepared reagents. The following protocols are designed to ensure consistency.
3.1.1. Substrate Buffer (0.1 M Citrate-Phosphate Buffer, pH 5.0)
| Component | Amount (for 100 mL) |
| Citric Acid (monohydrate) | 0.7 g |
| Dibasic Sodium Phosphate (anhydrous) | 1.4 g |
| Deionized Water | to 100 mL |
-
Procedure:
-
Dissolve the citric acid and dibasic sodium phosphate in 90 mL of deionized water.
-
Adjust the pH to 5.0 using 1 M HCl or 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C for up to one month.
-
3.1.2. MOPD Substrate Solution (Working Solution)
Note: MOPD is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Prepare this solution fresh immediately before use and protect it from light.
| Component | Amount (for 10 mL) | Final Concentration |
| MOPD | 4 mg | 0.4 mg/mL |
| Substrate Buffer (pH 5.0) | 10 mL | - |
| 30% Hydrogen Peroxide (H₂O₂) | 4 µL | ~0.012% |
-
Procedure:
-
Warm the Substrate Buffer to room temperature.
-
Just before use, dissolve the MOPD powder in the Substrate Buffer. Vortex gently to mix.
-
Add the hydrogen peroxide and mix thoroughly.
-
The solution should be colorless. Discard if it appears yellow.
-
3.1.3. Stopping Solution (2 M H₂SO₄)
-
Procedure:
-
Slowly and carefully add 11.1 mL of concentrated sulfuric acid (98%) to 88.9 mL of deionized water. Caution: This reaction is highly exothermic. Always add acid to water, never the reverse.
-
Allow the solution to cool to room temperature.
-
Store in a properly labeled, acid-resistant bottle at room temperature.
-
Standard ELISA Workflow using MOPD
The following is a generalized indirect ELISA protocol. Specific incubation times and concentrations of antibodies and antigens will need to be optimized for each specific assay.
Diagram of the Indirect ELISA Workflow
Caption: Indirect ELISA workflow using MOPD substrate.
Protocol Steps:
-
Antigen Coating:
-
Dilute the antigen to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C or for 1-2 hours at 37°C.
-
Wash the plate 3 times with 200 µL of PBST per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Wash the plate 3 times with PBST.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
-
Substrate Addition and Color Development:
-
Prepare the MOPD Substrate Solution immediately before use.
-
Add 100 µL of the MOPD Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of 2 M H₂SO₄ Stopping Solution to each well. The color will change from yellow-orange to a more stable yellow.
-
-
Absorbance Reading:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stopping solution.
-
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Contaminated reagents | - Increase blocking time or use a different blocking agent- Titrate antibodies to determine optimal concentration- Ensure thorough washing between steps- Use fresh, high-purity reagents |
| No or Weak Signal | - Inactive HRP conjugate- Incorrect substrate preparation- Insufficient incubation times- Low antibody/antigen concentration | - Test HRP conjugate activity with a positive control- Prepare MOPD solution fresh and ensure correct pH- Optimize incubation times- Increase concentrations of coating antigen or antibodies |
| High Well-to-Well Variability | - Inconsistent pipetting- Edge effects in the plate- Incomplete mixing of reagents | - Use calibrated pipettes and ensure consistent technique- Avoid using the outer wells of the plate- Thoroughly mix all reagents before adding to the plate |
| Precipitate Formation | - Substrate solution not prepared correctly- Contamination | - Ensure MOPD is fully dissolved before adding H₂O₂- Use sterile, filtered buffers |
Comparative Analysis: MOPD vs. Other HRP Substrates
| Substrate | Product | Wavelength (nm) | Sensitivity | Advantages | Disadvantages |
| MOPD | Soluble | 450 | Moderate | Soluble product, stable endpoint | Lower sensitivity, potential mutagen |
| TMB | Soluble (blue), Insoluble (yellow after stop) | 650 (blue), 450 (yellow) | High | High sensitivity, non-carcinogenic | Sensitive to light, requires a stop solution |
| ABTS | Soluble | 405-415 | Moderate | Soluble product, wide dynamic range | Lower sensitivity than TMB |
| DAB | Insoluble | Brown precipitate | High | Stable precipitate, good for IHC/blotting | Carcinogenic, not suitable for plate readers |
Safety and Handling
MOPD is classified as a potential mutagen. Always handle the powder and solutions in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses. Dispose of MOPD waste according to your institution's guidelines for hazardous chemical waste.
Conclusion
This compound remains a viable and useful chromogenic substrate for HRP-based ELISAs, particularly when a soluble and stable endpoint is desired. While it may not offer the highest sensitivity compared to modern substrates like TMB, its reliability and well-understood reaction kinetics make it a valuable tool in the immunoassay toolkit. By following the detailed protocols and optimization strategies outlined in this guide, researchers can achieve consistent and reproducible results in their ELISA experiments.
References
- Sigma-Aldrich. (n.d.). This compound. Product Information Sheet.
- Abcam. (n.d.). ELISA troubleshooting tips. Retrieved from a relevant Abcam technical resource page.
Application Note: A Validated HPLC Method for Purity Assessment of N-Methyl-o-phenylenediamine dihydrochloride
Abstract: This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for N-Methyl-o-phenylenediamine dihydrochloride (NMPD), a critical intermediate in pharmaceutical synthesis.[1] The described reversed-phase HPLC protocol is designed for accuracy, precision, and specificity, ensuring reliable quality control for researchers, scientists, and drug development professionals. Method validation is detailed in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction
This compound (CAS 25148-68-9) is a key building block in the synthesis of various organic molecules, including heterocyclic compounds like benzimidazoles, which are prevalent in many pharmaceutical agents.[4] For instance, NMPD is a known intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist.[1][5] Given its role as a precursor, the purity of NMPD is paramount, as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).
This application note addresses the need for a robust analytical method to assess the purity of NMPD. Aromatic amines can be effectively separated and quantified using reversed-phase HPLC, making it the technique of choice for this application.[6][7] The method detailed herein is designed to separate NMPD from potential process-related impurities and degradation products.
Chemical Structure and Properties of this compound:
-
Molecular Formula: C₇H₁₂Cl₂N₂[8]
-
Chemical Nature: An acidic salt that forms solutions with a pH below 7.0.[8][10]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic amines.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[11]
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
The following conditions have been optimized for the separation of NMPD and its potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention for aromatic compounds like NMPD.
-
Acidified Mobile Phase: The use of phosphoric acid helps to protonate the amine functional groups, leading to sharper peaks and improved chromatographic performance. For mass spectrometry applications, a volatile acid like formic acid should be substituted.[11]
-
Gradient Elution: A gradient of acetonitrile allows for the effective elution of both polar and non-polar impurities, providing a comprehensive purity profile within a reasonable run time.
-
UV Detection at 220 nm: This wavelength provides good sensitivity for aromatic amines.
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMPD reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of water and methanol.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Specificity
Specificity was demonstrated by analyzing a blank (diluent), the NMPD standard, and a spiked sample containing potential impurities. The method showed good resolution between the main peak and any impurity peaks, with no interference from the diluent at the retention time of the analyte. Stress testing (acid, base, oxidative, thermal, and photolytic degradation) can also be performed to demonstrate that the method can separate the analyte from its degradation products.
Linearity
The linearity of the method was assessed by preparing a series of NMPD solutions at different concentrations (e.g., 25, 50, 75, 100, 125, 150 µg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 25 | 251000 |
| 50 | 502500 |
| 75 | 753000 |
| 100 | 1005000 |
| 125 | 1254000 |
| 150 | 1508000 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by analyzing samples of known concentration and calculating the percentage recovery. This can be performed by spiking a placebo with known amounts of NMPD at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.7 | 99.8 |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, with different analysts, and on different instruments.
The relative standard deviation (RSD) of the peak areas was calculated.
| Precision Level | RSD (%) |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
Results and Discussion
A typical chromatogram of this compound using the described method will show a sharp, well-defined peak for the main component. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Calculation:
Workflow for HPLC Purity Analysis of NMPD:
Caption: HPLC analysis workflow for NMPD purity.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control in research and industrial settings. Adherence to the detailed protocol will ensure consistent and accurate results, contributing to the overall quality of pharmaceutical products derived from this important intermediate.
Method Validation Relationship Diagram:
Caption: Interrelation of method validation parameters.
References
- Journal of Chromatography A. (1991). Separation and determination of aromatic amines by reversed-phase HPLC.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column.
- ResearchGate. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Semantic Scholar. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- Semantic Scholar. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES.
- Helda - University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Nia Innovation. (n.d.). N-Methyl-o-Phenylene diamine dihydrochloride.
- ResearchGate. (2007). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Buy this compound | 25148-68-9 [smolecule.com]
- 5. VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 8. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
N-Methyl-o-phenylenediamine dihydrochloride as a derivatizing agent for GC-MS analysis
Application Note & Protocol
Quantitative Analysis of α-Keto Acids in Biological Matrices using N-Methyl-o-phenylenediamine dihydrochloride as a Derivatizing Agent for GC-MS
Abstract & Introduction
The analysis of small, polar, and often thermally labile metabolites like α-keto acids is a significant challenge in biomedical and pharmaceutical research. Their inherent low volatility and thermal instability make direct analysis by gas chromatography-mass spectrometry (GC-MS) impractical. Derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility, thermal stability, and improve their chromatographic properties.[1][2] This application note provides a comprehensive guide and a detailed protocol for the derivatization of α-keto acids using this compound. This reagent reacts with the α-dicarbonyl moiety of the keto acids to form stable, volatile N-methyl-quinoxalinone derivatives.[3] These derivatives exhibit excellent chromatographic behavior and produce characteristic mass spectra under electron ionization (EI), enabling sensitive and specific quantification by GC-MS. This method is particularly valuable for metabolic studies, clinical diagnostics, and drug development research involving pathways where α-keto acids are key intermediates.[4][5]
Principle & Reaction Mechanism
The core of this method is the condensation reaction between an α-keto acid and N-Methyl-o-phenylenediamine. The diamine, with its two adjacent amino groups, reacts with the two carbonyl groups (the ketone and the carboxylic acid) of the α-keto acid in an acidic medium. This cyclization reaction forms a stable, heterocyclic N-methyl-quinoxalinone derivative.[6][7] The formation of this derivative masks the polar functional groups of the parent analyte, significantly increasing its volatility and making it amenable to GC analysis. The N-methyl substituent provides a unique mass fragmentation pattern, aiding in structural confirmation and quantification.[3]
The reaction proceeds as follows:
Caption: Derivatization of an α-keto acid with N-Methyl-o-phenylenediamine.
Safety & Handling Precautions
This compound is a hazardous chemical and must be handled with extreme care.
-
Hazards: The compound is toxic if swallowed, inhaled, or in contact with skin.[8][9] It can cause serious eye, skin, and respiratory tract irritation.[10][11] The full toxicological properties have not been completely investigated.[10]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]
-
Handling: Avoid generating dust. Use with adequate ventilation and keep the container tightly closed when not in use.[11] Wash hands thoroughly after handling.
-
Spills & Disposal: In case of a spill, immediately clean it up following established laboratory safety protocols.[12] Dampen the solid material with water before sweeping it into a suitable container for disposal.[12] Dispose of chemical waste according to institutional and local regulations.
Materials & Reagents
| Item | Supplier Recommendation | Notes |
| Derivatizing Agent | ||
| This compound (CAS: 25148-68-9) | Acros Organics, AK Scientific | Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[11] |
| Solvents & Reagents | ||
| Hydrochloric Acid (HCl), 2M | Fisher Scientific | For creating the acidic reaction environment. |
| Ethyl Acetate, HPLC Grade | MilliporeSigma | For extraction of the derivatized analytes. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | MilliporeSigma | For drying the organic extract. |
| Pyridine, Anhydrous | MilliporeSigma | Can be used as a catalyst or solvent in some derivatization procedures.[1] |
| Internal Standard (e.g., deuterated keto acid) | C/D/N Isotopes | Essential for accurate quantification. Should be chemically similar to the analyte.[13] |
| Equipment | ||
| GC-MS System with Autosampler | Agilent, Shimadzu, Thermo | Equipped with an Electron Ionization (EI) source. |
| Reaction Vials (2 mL) with PTFE-lined caps | VWR, Thermo Scientific | |
| Heating Block or Water Bath | VWR | For controlled heating during the reaction. |
| Centrifuge | Eppendorf, Beckman Coulter | For phase separation during extraction. |
| Nitrogen Evaporation System | Organomation, Biotage | For solvent removal. |
| Vortex Mixer | Fisher Scientific | For thorough mixing. |
Experimental Workflow Diagram
Caption: Overall workflow for the GC-MS analysis of α-keto acids.
Detailed Derivatization Protocol
This protocol is adapted from methodologies for the derivatization of α-keto acids for GC-MS analysis.[5][13]
6.1 Sample Preparation (Example: Plasma)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample with a known concentration of the appropriate internal standard (e.g., a stable isotope-labeled analog of the target keto acid).
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
6.2 Derivatization Reaction
-
Prepare the derivatization reagent by dissolving this compound in 2M HCl to a final concentration of 10-15 mg/mL. This solution should be prepared fresh.
-
To the dried sample residue from step 6.1, add 200 µL of the freshly prepared derivatization reagent solution.
-
Tightly cap the vial and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Causality Check: The strong acidic condition (2M HCl) is crucial for catalyzing the condensation and cyclization reaction between the diamine and the keto acid.[3][5]
-
Incubate the reaction mixture in a heating block or water bath at 90°C for 60 minutes.
6.3 Work-up and Extraction
-
Allow the reaction vial to cool to room temperature.
-
Add 500 µL of ethyl acetate to the vial to extract the newly formed N-methyl-quinoxalinone derivatives.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction (steps 2-5) one more time and combine the organic extracts.
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the final dried residue in 50-100 µL of ethyl acetate or hexane, vortex, and transfer to a GC-MS autosampler vial with an insert. The sample is now ready for injection.
GC-MS Analysis Protocol
The following parameters serve as a starting point and should be optimized for the specific instrument and analytes of interest.
| GC-MS Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port Temp | 250 - 280°C | Ensures rapid and complete volatilization of the derivatives without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min | Provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard, non-polar column that provides excellent separation for a wide range of derivatized compounds. |
| Oven Temperature Program | Initial: 70°C, hold for 2 minRamp 1: 15°C/min to 200°CRamp 2: 10°C/min to 300°CHold for 5 min | This program allows for the separation of solvent and lighter components before ramping up to elute the higher-boiling point quinoxalinone derivatives.[14][15] |
| MS System | ||
| Ion Source Temp | 230°C | Standard temperature for EI. |
| Quadrupole Temp | 150°C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode is used for quantification, offering superior sensitivity and specificity by monitoring characteristic ions.[3][13] |
| Transfer Line Temp | 280°C | Prevents condensation of analytes between the GC and MS. |
Data Interpretation & Expected Results
The N-methyl-quinoxalinone derivatives of α-keto acids yield characteristic mass spectra under EI. For branched-chain α-keto acids (BCKAs), a common and abundant fragment ion is often observed, which is highly useful for SIM-based quantification. For example, the N-methyl-quinoxalone derivatives of α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate have been shown to produce a characteristic base peak at m/z 174.[3] This allows for the use of a "single ion monitoring" approach to quantify all three compounds, simplifying the analytical method.[3] The molecular ion (M⁺) is typically present and aids in confirming the identity of the specific keto acid derivative.
Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte standards.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet: n-Methyl-o-phenylenediamine dihydro-chloride, 98% (titr.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Toida, T., et al. (2001). Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine. Journal of Chromatography B: Biomedical Sciences and Applications, 751(2), 311-317.
- ResearchGate. (n.d.). Synthesis of quinoxalinones from N‐Boc N‐methyl α‐ketoamides and ortho‐phenylenediamines.
- Krishnaswamy, P. R., et al. (1998). Quantitation of branched-chain alpha-keto acids as their N-methyl-quinoxalone derivatives: comparison of O- and N-alkylation versus -silylation. Analytical Biochemistry, 256(1), 32-40.
- Protocols.io. (2018). Salty sample derivatization protocol for GC-MS.
- El-Sayed, R. A., & Abdel-Aziz, M. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 3(4), 203-237.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Ali, M. M., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 864-873.
- Langenbeck, U., et al. (1986). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 293-299.
- Kuhara, T., et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. World Journal of Gastroenterology, 7(5), 717-721.
- Mojsak, K., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949.
- Higashi, T., et al. (2017). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Analytical Sciences, 33(7), 837-840.
- Cedro, A., et al. (2020). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 10(2), 52.
- ResearchGate. (2013). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System.
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- 4. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. aksci.com [aksci.com]
- 9. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Experimental Procedures for the N-Methylation of o-Phenylenediamine
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the N-methylation of o-phenylenediamine, a critical precursor in the synthesis of pharmaceuticals and heterocyclic compounds. We delve into the mechanistic underpinnings of prevalent methods, including direct alkylation and reductive amination, offering field-proven insights into controlling reaction selectivity. Detailed, step-by-step protocols for both selective mono-methylation and exhaustive di-methylation are provided, accompanied by essential safety protocols and visual workflow diagrams to ensure procedural clarity and safe laboratory execution.
Introduction: Significance of N-Methylated o-Phenylenediamines
o-Phenylenediamine (OPD) and its N-methylated derivatives, such as N-methyl-o-phenylenediamine and N,N'-dimethyl-o-phenylenediamine, are foundational building blocks in organic synthesis. Their unique 1,2-diamine structure makes them ideal precursors for the construction of various heterocyclic systems, most notably benzimidazoles and quinoxalines.[1] These scaffolds are prevalent in numerous pharmacologically active molecules, including the antihypertensive drug Telmisartan, for which N-methyl-o-phenylenediamine is a key intermediate.[2][3] The degree of N-methylation can significantly alter the physicochemical properties and biological activity of the resulting compounds, making the controlled and selective introduction of methyl groups a crucial synthetic challenge.
Synthetic Strategies & Mechanistic Insights
The N-methylation of o-phenylenediamine can be approached through several distinct pathways. The choice of method depends on the desired product (mono- vs. di-methylated), available reagents, and sensitivity of other functional groups.
Direct Alkylation with Methyl Halides
Direct alkylation, typically using methyl iodide (CH₃I), is a straightforward approach based on the nucleophilic substitution (Sɴ2) reaction between the amine's lone pair and the electrophilic methyl group. However, the reaction with o-phenylenediamine exhibits unique behavior due to the "ortho effect".
Mechanism & Selectivity Control: In a neutral or slightly acidic methanolic solution, the reaction with one equivalent of methyl iodide preferentially yields the mono-methylated product, N-methyl-o-phenylenediamine.[4][5] Further methylation is sterically and electronically hindered. This is attributed to the formation of an intramolecular hydrogen bond in the conjugate acid of the mono-methylated product, which deactivates both amino groups towards further alkylation.[5]
To achieve di- or even tetra-methylation, the reaction must be conducted under basic conditions (e.g., in the presence of potassium hydroxide or sodium hydride). The base prevents the formation of the ammonium salt, ensuring the amine nitrogen remains nucleophilic and available for subsequent alkylation.[5] A significant challenge with this method is controlling the extent of methylation, as it can easily lead to a mixture of mono-, di-, and sometimes quaternary ammonium salt products.[2]
Reductive Amination: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and highly selective method for methylating primary and secondary amines to their corresponding tertiary amines.[6][7] It employs formaldehyde as the carbon source and excess formic acid as the reducing agent.[8]
Mechanism: The reaction proceeds through a two-step sequence within a single pot:
-
Imine/Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine. This step is irreversible due to the formation of carbon dioxide gas.[6]
This process repeats for the second amino group of OPD until both are dimethylated. A key advantage of the Eschweiler-Clarke reaction is that it inherently prevents over-alkylation to the quaternary ammonium salt, as a tertiary amine cannot form an iminium ion under these conditions.[6]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Indirect Methylation via Nitroaniline Reduction
An alternative strategy that offers excellent control for mono-methylation involves a two-step sequence starting from o-nitroaniline.[2]
-
Selective Methylation: The amino group of o-nitroaniline is methylated using an agent like methyl iodide or dimethyl sulfate. The nitro group is strongly deactivating, which helps prevent di-methylation of the amino group.
-
Nitro Group Reduction: The resulting N-methyl-o-nitroaniline is then reduced to N-methyl-o-phenylenediamine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction with agents like iron powder in acetic acid.[2][3]
This route effectively avoids the formation of N,N'-dimethyl byproducts, which can be a challenge in the direct alkylation of OPD.[2]
Comparative Overview of Methylation Methods
| Method | Methylating Agent(s) | Key Advantage(s) | Key Disadvantage(s) | Selectivity |
| Direct Alkylation | Methyl Iodide (CH₃I) | Simple, one-step procedure. | Difficult to control selectivity; risk of over-methylation; CH₃I is toxic. | Poor to Good (highly condition-dependent). |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Excellent selectivity for tertiary amines; avoids quaternization; cost-effective. | Requires heating; formic acid can be corrosive. | Excellent for exhaustive methylation. |
| Nitroaniline Route | CH₃I, then a reducing agent (e.g., Fe/AcOH) | Excellent selectivity for mono-methylation. | Two-step process; involves handling nitroaromatic compounds. | Excellent for mono-methylation. |
Detailed Experimental Protocols
⚠️ SAFETY PRECAUTIONS ⚠️
-
o-Phenylenediamine (OPD): Toxic, irritant, and a suspected carcinogen.[9][10] It is a skin sensitizer and harmful if swallowed or inhaled.
-
Methyl Iodide (CH₃I): Highly toxic, volatile, and a potent alkylating agent. Handle only in a certified chemical fume hood.
-
Formic Acid & Formaldehyde: Corrosive and toxic. Formaldehyde is a known carcinogen.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged exposure to some solvents; check compatibility charts), and chemical safety goggles.[11][12]
-
Engineering Controls: All manipulations should be performed within a well-ventilated chemical fume hood.[13]
Protocol 1: Selective Mono-N-methylation of o-Phenylenediamine using Methyl Iodide
This protocol is adapted from established procedures to favor the synthesis of N-methyl-o-phenylenediamine.[4]
Materials and Reagents:
-
o-Phenylenediamine (OPD)
-
Methyl Iodide (CH₃I)
-
Methanol (MeOH), anhydrous
-
Potassium Hydroxide (KOH)
-
Ethyl Ether (Et₂O) or Dichloromethane (DCM)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 200 mL of methanol.
-
Reagent Addition: To the stirring solution, add 3.1 mL (0.05 mol) of methyl iodide. Rationale: Using a substoichiometric amount of the alkylating agent is key to minimizing the formation of the di-substituted product.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Workup: Pour the residual brown oil into a beaker containing 400 mL of crushed ice and water.
-
Basification: While stirring, slowly add a solution of potassium hydroxide to raise the pH of the mixture to ~9.0. Rationale: This deprotonates the product's ammonium salt, making it neutral and extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of ethyl ether.
-
Drying: Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Purification: Filter off the drying agent and remove the ethyl ether in vacuo. The crude product can be purified by vacuum distillation (b.p. ~120°C at 8 mmHg) to yield N-methyl-o-phenylenediamine as an oil that may darken upon standing.[4]
Caption: Experimental workflow for mono-N-methylation.
References
- PrepChem. (n.d.). Synthesis of N-methyl-o-phenylenediamine.
- PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine.
- Google Patents. (2012). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- Google Patents. (2019). CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
- ACS Publications. (2022). Synthesis of N-Methyl-o-phenylenediamine-Bridged Bis(phenolato) Lanthanide Alkoxides and Their Catalytic Performance. Inorganic Chemistry.
- Wikipedia. (n.d.). N,N-Dimethylphenylenediamine.
- ResearchGate. (2011). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Rasayan Journal of Chemistry. (2012). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE.
- ACS Publications. (1953). The Reaction of Methyl Iodide with o-Phenylenediamine; Homomorphs of o-Di-t-butylbenzene. Journal of the American Chemical Society.
- Semantic Scholar. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel.
- ACS Publications. (1953). The Reaction of Methyl Iodide with o-Phenylenediamine; Homomorphs of o-Di-t-butylbenzene. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- NIH National Center for Biotechnology Information. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
- ResearchGate. (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides.
- RSC Publishing. (2019). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen.
- NIH National Center for Biotechnology Information. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
- NJ.gov Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE.
- ResearchGate. (2019). N‐Methylation of aromatic amines using formic acid as the unique carbon....
- ScienceLab.com. (n.d.). Material Safety Data Sheet - Ortho-PHENYLENEDIAMINE.
- ScienceDirect. (2020). N-methylation of amines using formic acid via simple inorganic base catalysis.
- PubMed. (2014). Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD.
- NIH National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
- YouTube. (2023). Reductive Amination.
- NIH National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- PubChem. (n.d.). N-Methyl-o-phenylenediamine.
- ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Taylor & Francis Online. (2019). O-Phenylenediamine – Knowledge and References.
- PubMed. (2016). DNA methylation in the pathophysiology of hyperphenylalaninemia.
- ResearchGate. (2004). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives.
- Figshare. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF.
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The Versatile Role of N-Methyl-o-phenylenediamine Dihydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-o-phenylenediamine dihydrochloride is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a methylated amine adjacent to a primary amine on a benzene ring, offers a strategic advantage in directing cyclization reactions and introducing a methyl group into the final heterocyclic scaffold. This guide provides an in-depth exploration of its applications, complete with detailed protocols, mechanistic insights, and quantitative data to empower researchers in their synthetic endeavors. The dihydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient starting material for various synthetic transformations.[1]
I. Synthesis of 1-Methyl-Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities. The use of this compound allows for the direct synthesis of 1-methyl-substituted benzimidazoles, a common motif in many pharmaceutical agents, including the antihypertensive drug Telmisartan.[1]
A. Reaction with Carboxylic Acids (Phillips-Ladenburg Reaction)
The condensation of this compound with carboxylic acids is a fundamental method for the synthesis of 2-substituted-1-methylbenzimidazoles. The reaction typically proceeds under acidic conditions, which facilitate the dehydration and cyclization steps.
Mechanism Outline:
The reaction is initiated by the nucleophilic attack of one of the amino groups of N-Methyl-o-phenylenediamine on the carbonyl carbon of the carboxylic acid. Subsequent dehydration leads to the formation of an amidine intermediate, which then undergoes intramolecular cyclization and aromatization to yield the benzimidazole core. The N-methyl group of the starting material directly results in the 1-methyl substitution in the product.
Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-1H-benzimidazole
-
Reagents and Materials:
-
This compound
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and benzoic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent (enough to ensure stirring).
-
Heat the reaction mixture at 150-160°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 1-methyl-2-phenyl-1H-benzimidazole.
-
B. Reaction with Aldehydes
The reaction with aldehydes provides a facile route to 2-substituted-1-methylbenzimidazoles and can often be carried out under milder conditions compared to the reaction with carboxylic acids. An oxidizing agent is typically required to facilitate the final aromatization step.
Experimental Protocol: Synthesis of 1-Methyl-2-(p-tolyl)-1H-benzimidazole
-
Reagents and Materials:
-
This compound
-
p-Tolualdehyde
-
Ammonium chloride
-
Ethanol
-
Water
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add p-tolualdehyde (1.1 eq).
-
Add a catalytic amount of ammonium chloride.
-
Reflux the reaction mixture for 3-4 hours. The use of the dihydrochloride salt can help in maintaining a homogenous mixture and reducing colored impurities.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-methyl-2-(p-tolyl)-1H-benzimidazole.
-
Quantitative Data for Synthesized 1-Methyl-2-substituted-benzimidazoles:
| R-group | Aldehyde/Carboxylic Acid | Yield (%) | Melting Point (°C) | References |
| H | Formic Acid | ~85 | 169-171 | [3] |
| CH₃ | Acetic Acid | ~90 | 59-62 | [3] |
| Phenyl | Benzaldehyde | 92 | 294-296 | [4] |
| 4-Methylphenyl | 4-Methylbenzaldehyde | 90 | - | [4] |
| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | 88 | 222-224 | [3][4] |
| 4-Chlorophenyl | 4-Chlorobenzaldehyde | 89 | - | [4] |
1H and 13C NMR Data for Representative 1-Methyl-2-substituted-benzimidazoles:
-
1-Methyl-1H-benzimidazole:
-
¹H NMR (DMSO-d₆): δ 8.19 (s, 1H), 7.58-7.56 (m, 2H), 7.19-7.15 (m, 2H), 3.85 (s, 3H).
-
¹³C NMR (DMSO-d₆): δ 143.9, 142.8, 134.5, 122.3, 121.4, 119.3, 109.8, 32.7.
-
-
1-Methyl-2-phenyl-1H-benzimidazole:
-
¹H NMR (DMSO-d₆): δ 7.75-7.72 (m, 1H), 7.65-7.62 (m, 2H), 7.58-7.51 (m, 3H), 7.33-7.24 (m, 2H), 3.80 (s, 3H).
-
¹³C NMR (DMSO-d₆): δ 153.8, 142.9, 136.9, 130.3, 129.9, 129.0, 128.8, 122.4, 121.7, 119.5, 110.4, 32.9.
-
II. Synthesis of Methyl-Substituted Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of this compound with α-dicarbonyl compounds provides a direct route to methyl-substituted quinoxalines.
Mechanism Outline:
The reaction proceeds through a double condensation between the two amino groups of the diamine and the two carbonyl groups of the α-dicarbonyl compound. The initial condensation forms a diimine intermediate, which then undergoes cyclization and dehydration to form the quinoxaline ring. The position of the methyl group on the final quinoxaline ring will depend on the regioselectivity of the initial condensation step.
Experimental Protocol: Synthesis of 6-Methyl-2,3-diphenylquinoxaline
-
Reagents and Materials:
-
This compound
-
Benzil
-
Ethanol
-
Triethylamine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride and liberate the free diamine.
-
To this solution, add a solution of benzil (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Quantitative Data for Representative Methyl-Substituted Quinoxalines:
| 1,2-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) | References |
| Glyoxal | 6-Methylquinoxaline | ~85 | 38-40 | [5] |
| 2,3-Butanedione | 6,7-Dimethyl-2,3-dimethylquinoxaline | ~90 | 109-110 | - |
| Benzil | 6-Methyl-2,3-diphenylquinoxaline | 95 | 117-119 | [6] |
III. Synthesis of N-Methylated Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with significant therapeutic applications, particularly as central nervous system depressants. The condensation of this compound with β-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of N-methylated benzodiazepine derivatives.[7][8][9]
Mechanism Outline:
The reaction with a β-dicarbonyl compound, such as acetylacetone, involves a double condensation reaction. One amine group reacts with one carbonyl group, and the other amine reacts with the second carbonyl group, leading to the formation of the seven-membered diazepine ring. The use of N-Methyl-o-phenylenediamine will result in an N-methylated benzodiazepine.
Experimental Protocol: Synthesis of 1,5-Dimethyl-2,4-dihydro-3H-1,5-benzodiazepin-2-one
-
Reagents and Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
IV. Visualization of Synthetic Pathways
To visually represent the synthetic workflows described, the following diagrams have been generated using the DOT language.
Diagram 1: Synthesis of 1-Methyl-2-substituted-benzimidazoles
Caption: General workflow for quinoxaline synthesis.
Diagram 3: Synthesis of N-Methylated Benzodiazepines
Caption: General workflow for benzodiazepine synthesis.
V. Conclusion
This compound serves as a highly effective and strategic starting material for the synthesis of a variety of N-methylated heterocyclic compounds. Its utility in constructing benzimidazole, quinoxaline, and benzodiazepine frameworks is well-established, with applications ranging from medicinal chemistry to materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the synthetic potential of this versatile building block. The direct incorporation of the N-methyl group simplifies synthetic routes and provides access to a diverse range of valuable heterocyclic structures.
References
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH. (URL: [Link])
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
- Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. (URL: [Link])
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (URL: [Link])
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchG
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. (URL: [Link])
- 1H NMR spectra - The Royal Society of Chemistry. (URL: [Link])
- (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (URL: [Link])
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (URL: [Link])
- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Current Chemistry Letters Fast and green synthesis of biologically important quinoxalines with high yields in w
- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt)
- Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
- SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIV
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Public
- (PDF)
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine - ResearchG
- Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity - JOCPR. (URL: [Link])
- Synthesis of 1,5- Benzodiazepines A Review - IJTSRD. (URL: [Link])
- This compound | C7H12Cl2N2 | CID 91296 - PubChem. (URL: [Link])
- An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid - Science Alert. (URL: [Link])
- Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradi
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the - ResearchG
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Application Notes: N-Methyl-o-phenylenediamine Dihydrochloride for Peroxidase-Based Assays
Introduction: The Central Role of Chromogenic Substrates in Peroxidase Assays
Enzyme-linked immunosorbent assays (ELISAs) and related immunodetection techniques form the bedrock of modern biological research and diagnostics. Central to these methods is the use of an enzyme conjugate, most commonly Horseradish Peroxidase (HRP), which provides a catalytic engine for signal amplification. The final, crucial step in this cascade is the introduction of a chromogenic substrate. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of this substrate, resulting in a colored product whose intensity is directly proportional to the amount of the target analyte.
This application note provides a detailed guide to the use of N-Methyl-o-phenylenediamine dihydrochloride (N-M-OPD), a derivative of the classic peroxidase substrate o-phenylenediamine (OPD). While OPD is a well-established substrate, its N-methylated analog offers distinct properties that can be leveraged in various biochemical assays.[1] This guide will delve into the mechanistic principles, provide a comparative analysis against other common substrates, and present a robust, field-tested protocol for its successful implementation.
Part 1: The Scientific Principle - Mechanism of Signal Generation
The core of the assay is an HRP-catalyzed oxidation-reduction reaction. This compound, a water-soluble and relatively stable salt, serves as the electron donor.[2][3]
-
Enzyme Activation: HRP reacts with hydrogen peroxide (H₂O₂), its co-substrate, forming an activated enzyme complex (Compound I).
-
Substrate Oxidation: The activated HRP complex oxidizes N-M-OPD in a two-step process. This involves the transfer of electrons from the substrate to the enzyme, which in turn reduces the H₂O₂ to water.
-
Product Formation: The oxidation of phenylenediamines, such as OPD, is known to produce a soluble, colored end-product—2,3-diaminophenazine—which is orange-brown.[4] The enzymatic oxidation of N-M-OPD is expected to follow a similar pathway, yielding a colored product suitable for spectrophotometric quantification.[1]
The resulting colored product can be measured over time for kinetic assays or, more commonly, the reaction is terminated with a strong acid (the "stop solution"). This acid addition denatures the HRP, halting the color development, and often causes a bathochromic shift (a change in color and peak absorbance), which can enhance the signal intensity. For OPD-based assays, stopping the reaction with acid shifts the optimal reading wavelength from ~450 nm to 492 nm.[4]
Caption: HRP-catalyzed oxidation of N-M-OPD with H₂O₂ to yield a colored product.
Part 2: Field-Proven Insights & Experimental Choices
Why Choose N-M-OPD? A Comparative Analysis
The choice of substrate is a critical decision in assay development, impacting sensitivity, stability, and safety. While direct comparative data for N-M-OPD is limited, we can infer its performance characteristics based on its structure and the extensive data available for its parent compound, OPD, and other common substrates.
| Feature | TMB (3,3',5,5'-Tetramethylbenzidine) | OPD (o-phenylenediamine) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |
| Sensitivity | Highest | High | Moderate |
| Color Change | Blue (652 nm) → Yellow (450 nm) with stop solution | Yellow-Orange (450 nm) → Orange-Brown (492 nm) with stop solution | Green (405-415 nm) |
| Reaction Speed | Fast | Moderate | Slow |
| Stability | Good | Light-sensitive | Good |
| Key Advantage | High signal-to-noise ratio, non-carcinogenic | Cost-effective, high signal with stop solution | Wide dynamic range, soluble end product |
| Key Disadvantage | Can precipitate at high HRP concentrations | Potential mutagen , requires careful handling | Lower sensitivity |
A Note on N-M-OPD: The addition of a methyl group to the OPD structure may slightly alter its reactivity and solubility.[2] The dihydrochloride salt form enhances its solubility in aqueous buffers.[2] However, as an aromatic amine, N-M-OPD should be handled with the same caution as OPD, assuming it may be a skin and eye irritant and potentially harmful if ingested or inhaled.[1][5]
The Causality Behind Protocol Steps
-
Buffer System (Phosphate-Citrate, pH 5.0): The enzymatic activity of HRP is highly pH-dependent. For phenylenediamine substrates, a slightly acidic environment (pH 5.0) provides the optimal balance between enzyme activity and substrate stability.[4] A phosphate-citrate buffer is standard for this purpose. It is crucial to note that prolonged incubation of HRP in phosphate buffer at pH 5.0 can lead to irreversible enzyme inactivation; therefore, substrate solutions should be prepared fresh and used promptly.
-
Hydrogen Peroxide (H₂O₂) Concentration: H₂O₂ is the essential co-substrate, but an excess can lead to substrate inhibition and inactivation of the HRP enzyme. The concentration must be optimized, but a final concentration of ~0.01-0.03% is a common and effective starting point.
-
Incubation in the Dark: Phenylenediamine-based substrates and their oxidized products are light-sensitive.[4] To prevent non-enzymatic oxidation and degradation of the colored product, which would lead to high background and inaccurate results, the incubation step must be performed in the dark.
-
Stop Solution (3M HCl or H₂SO₄): The addition of a strong acid serves two purposes. First, it instantly lowers the pH far below the enzyme's active range, effectively stopping the reaction and "freezing" the signal at a specific time point. Second, it stabilizes the colored product and, for OPD, shifts the peak absorbance to 492 nm, which can improve the signal-to-noise ratio.[4]
Part 3: Experimental Protocols
This protocol is optimized for a 96-well plate format, typical for ELISAs.
I. Reagent Preparation
-
0.05 M Phosphate-Citrate Buffer (pH 5.0):
-
Prepare a 0.1 M citric acid solution (21.01 g/L).
-
Prepare a 0.2 M dibasic sodium phosphate solution (28.4 g/L anhydrous or 71.6 g/L heptahydrate).
-
To prepare 100 mL of buffer, mix 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate, and add 50 mL of deionized water.
-
Verify the pH is 5.0 and adjust if necessary. Store at 2-8°C.
-
-
Substrate Stock Solution (e.g., 10 mg/mL):
-
Dissolve this compound (MW: 195.09 g/mol ) in the 0.05 M Phosphate-Citrate Buffer. This stock may be stored for short periods if protected from light and refrigerated, but fresh preparation is always recommended.
-
-
Working Substrate Solution (Prepare immediately before use):
-
Dilute the Substrate Stock Solution to a final concentration of 0.4 mg/mL in 0.05 M Phosphate-Citrate Buffer, pH 5.0.
-
Crucial Step: Just before adding to the plate, add 30% (w/w) hydrogen peroxide to the working solution for a final concentration of ~0.012%. A common method is to add 4 µL of 30% H₂O₂ per 10 mL of substrate solution.
-
Protect this solution from light by wrapping the container in foil. Use within one hour.[4]
-
-
Stop Solution:
-
Prepare a 3 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
II. Assay Procedure (96-Well Plate)
Caption: Standard workflow for a peroxidase assay using N-M-OPD substrate.
-
Final Wash: Ensure all unbound HRP conjugate has been removed from the wells by performing the final wash steps of your ELISA protocol.
-
Substrate Addition: Add 100 µL of the freshly prepared Working Substrate Solution to each well.
-
Incubation: Incubate the plate at room temperature (20-25°C) for 15 to 30 minutes. The plate must be protected from light during this step. Incubation time is a critical parameter and should be optimized for your specific assay to ensure the signal is within the linear range of your plate reader.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from yellow-orange to a more intense orange-brown.
-
Reading: Read the optical density (absorbance) of each well at 492 nm within 30 minutes of adding the stop solution. It is recommended to read a blank well (containing substrate and stop solution only) and subtract this value from all other readings.
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Incomplete washing; residual HRP conjugate. 2. Substrate solution contaminated or exposed to light. 3. Non-specific binding of antibodies. | 1. Increase the number and vigor of wash steps. 2. Always prepare substrate solution fresh and protect from light. 3. Optimize blocking steps and antibody concentrations. |
| No Color or Weak Signal | 1. HRP enzyme is inactive. 2. Omission of H₂O₂ from the substrate solution. 3. Insufficient incubation time. 4. Incorrect antibody concentrations. | 1. Test HRP conjugate activity with a known positive control. 2. Ensure H₂O₂ was added to the working solution immediately before use. 3. Increase the incubation time or temperature (up to 37°C). 4. Titer primary and secondary antibodies to find optimal dilutions. |
| Inconsistent Results Across Plate | 1. "Edge effect" due to temperature gradients. 2. Inconsistent pipetting volume. 3. Reaction times varied across the plate. | 1. Allow the plate to equilibrate to room temperature before adding substrate. 2. Use a multichannel pipette and ensure accurate, consistent delivery. 3. Add stop solution to wells in the same order and at the same pace as the substrate was added. |
Part 5: Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[3][6]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place at 2-8°C, protected from light and moisture.[4]
Given that the parent compound, o-phenylenediamine, is a suspected mutagen, it is prudent to handle N-M-OPD with the same level of caution.[7]
References
- Jurtshuk, P., Aston, P. R., & Old, L. (1967). Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. Journal of Bacteriology, 93(3), 1069–1078.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91296, this compound.
- Jurtshuk, P., Jr, Aston, P. R., & Old, L. (1967). (PDF) Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. ResearchGate.
- Jurtshuk, P., Aston, P. R., & Old, L. (1967). Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. PubMed.
- ACS Omega. (2022). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Publications.
- Butler, M. J., & Lachance, M. A. (1987). The use of N,N,N',N'-tetramethylphenylenediamine to detect peroxidase activity on polyacrylamide electrophoresis gels. Analytical Biochemistry, 162(2), 443-5.
- Google Patents. (1985). WO1985005688A1 - Assay of peroxidase enzyme activity.
- Wikipedia. (n.d.). o-Phenylenediamine.
- PubMed Central (PMC). (n.d.). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors.
- Occupational Safety and Health Administration (OSHA). (n.d.). m-, o-, and p-Phenylenediamine.
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- 5. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
N-Methyl-o-phenylenediamine Dihydrochloride: A Chromogenic Reagent for the Detection of Metal Ions
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of N-Methyl-o-phenylenediamine Dihydrochloride in Metal Ion Analysis
This compound (NMPD), a substituted aromatic diamine, is emerging as a versatile chromogenic reagent in analytical chemistry.[1] Its utility extends beyond its established roles in organic synthesis and biochemical assays to the complexometric determination of various metal ions.[2][3] The presence of two adjacent amino groups, one of which is methylated, provides a unique platform for chelation with transition metals, leading to the formation of distinctly colored complexes. This property forms the basis of its application in spectrophotometric analysis, offering a straightforward and accessible method for quantifying metal ion concentrations in diverse sample matrices.
This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound as a reagent for metal ion detection. We will delve into the underlying coordination chemistry, present a detailed protocol for the detection of iron (III), and discuss the critical parameters that influence the accuracy and sensitivity of the assay. This document is intended to serve as a practical resource for researchers and professionals in academia and industry, enabling them to explore and adapt this reagent for their specific analytical needs.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 195.09 g/mol | [4] |
| Appearance | Light purple to beige crystalline powder | [1][2] |
| Melting Point | Approximately 191-192 °C (decomposes) | [2][5] |
| Solubility | Soluble in water and ethanol | [1][4][5] |
| Stability | Stable under normal laboratory conditions.[2][6] | [2][6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][7] | [2][7] |
The Chemistry of Detection: A Proposed Mechanism
The detection of metal ions using this compound is predicated on the principles of coordination chemistry. The two nitrogen atoms of the diamine ligand act as Lewis bases, donating their lone pair of electrons to a metal ion (a Lewis acid) to form coordinate covalent bonds. The ortho positioning of the amino groups allows for the formation of a stable five-membered chelate ring with the metal ion.
While the precise structure of the resulting complex can vary depending on the metal ion, its oxidation state, and the reaction conditions, a plausible mechanism for the reaction with a trivalent metal ion like Fe(III) is proposed below. In this hypothetical reaction, two molecules of N-Methyl-o-phenylenediamine (NMPD) act as bidentate ligands, coordinating with one Fe(III) ion. The reaction is typically performed in a buffered solution to maintain an optimal pH for complex formation.
Caption: Proposed reaction for the formation of a colored iron (III) complex with N-Methyl-o-phenylenediamine.
The formation of this coordination complex alters the electronic configuration of the ligand and the metal ion, resulting in a species that absorbs light in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, a principle that is quantified using spectrophotometry according to the Beer-Lambert Law.
General Protocol for the Spectrophotometric Determination of Iron (III)
The following is a generalized protocol for the determination of iron (III) in an aqueous sample using this compound. It is crucial to note that this protocol is a template and requires optimization and validation for specific sample types and analytical instrumentation.
I. Reagent and Standard Preparation
-
This compound (NMPD) Solution (0.1% w/v): Dissolve 0.1 g of NMPD in 100 mL of deionized water. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.
-
Iron (III) Stock Solution (100 ppm): Dissolve 0.4840 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in deionized water, add 2 mL of concentrated hydrochloric acid, and dilute to 1000 mL in a volumetric flask with deionized water.
-
Iron (III) Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, and 10 ppm) by appropriate dilution of the iron (III) stock solution with deionized water.
-
Buffer Solution (pH 3-4): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve the desired pH. The optimal pH for complex formation should be determined experimentally.
II. Experimental Workflow
Caption: General experimental workflow for the spectrophotometric determination of iron using NMPD.
III. Step-by-Step Procedure
-
Sample Preparation: If the sample contains particulate matter, it should be filtered through a 0.45 µm filter. The pH of the sample should be adjusted to be within the optimal range for the assay.
-
Reaction Setup:
-
Into a series of 10 mL volumetric flasks, pipette 1.0 mL of each of the iron working standards, the sample solution, and deionized water (for the reagent blank).
-
To each flask, add 2.0 mL of the buffer solution.
-
Add 1.0 mL of the 0.1% NMPD solution to each flask.
-
Dilute to the mark with deionized water, cap, and mix thoroughly.
-
-
Incubation: Allow the solutions to stand at room temperature for 15-20 minutes for full color development. The optimal incubation time should be determined experimentally.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the iron-NMPD complex. This should be determined by scanning the spectrum of one of the standards against the reagent blank.
-
Use the reagent blank to zero the spectrophotometer.
-
Measure the absorbance of each of the standards and the sample.
-
IV. Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the iron working standards.
-
Concentration Determination: Determine the concentration of iron in the sample by interpolating its absorbance value on the calibration curve.
-
Correction for Dilution: If the original sample was diluted, multiply the determined concentration by the dilution factor to obtain the iron concentration in the original sample.
Key Considerations and Method Validation
-
pH Optimization: The pH of the reaction medium is critical for complex formation. It is essential to determine the optimal pH range where the absorbance is maximal and stable.
-
Reagent Concentration: The concentration of NMPD should be in sufficient excess to ensure that all the metal ions in the sample react to form the complex.
-
Interference Studies: The presence of other metal ions or chemical species in the sample may interfere with the assay. It is important to assess the selectivity of the method by testing the effect of potential interfering ions.
-
Method Validation: For reliable results, the analytical method should be validated according to established guidelines (e.g., ICH for pharmaceutical applications). This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak color development | Incorrect pH. Reagent solution has degraded. Insufficient incubation time. | Optimize the pH of the buffer. Prepare fresh NMPD solution. Determine the optimal incubation time. |
| High background absorbance | Contaminated reagents or glassware. Turbidity in the sample. | Use high-purity water and acid-washed glassware. Filter the sample before analysis. |
| Non-linear calibration curve | Concentrations of standards are too high. Interference from other ions. | Prepare standards in a lower concentration range. Investigate and mitigate potential interferences. |
| Poor reproducibility | Inconsistent pipetting or mixing. Temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing. Perform the assay at a controlled temperature. |
Safety Precautions
This compound may cause skin, eye, and respiratory tract irritation.[2][7] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] In case of contact, flush the affected area with copious amounts of water.[2][7]
Conclusion
This compound presents a promising and accessible option for the colorimetric determination of metal ions. Its ability to form stable, colored complexes with transition metals like iron provides a basis for the development of sensitive and cost-effective analytical methods. The general protocol and guidelines presented in this document offer a solid starting point for researchers to explore the full potential of this reagent in their specific applications. As with any analytical method, careful optimization and validation are paramount to achieving accurate and reliable results.
References
- This compound - ChemBK. (URL: [Link])
- This compound | C7H12Cl2N2 | CID 91296 - PubChem. (URL: [Link])
- Material Safety D
- Complexes of iron with o-phenylenediamine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (URL: [Link])
- Metal- versus ligand-centered reactivity of a cobalt-phenylenediamide complex with electrophiles - RSC Publishing. (URL: [Link])
- UV-vis absorption spectra in thin film for complexes 1, 2, 3 and 4 - ResearchG
- Cost effective and simplified synthesis and characterization of iron(II) ortho-phenylenediamine complex from a iron (III) halide solution - ACS Fall 2025 - American Chemical Society. (URL: [Link])
- UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B).
- UV – vis spectrum of PPD.
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
N-Methyl-o-phenylenediamine dihydrochloride in the preparation of azo dyes
Application Note & Protocol
Strategic Use of N-Methyl-o-phenylenediamine Dihydrochloride in the Synthesis of Novel Azo Dyes
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of . We delve into the fundamental principles of diazotization and azo coupling, detailing the specific role and reactivity of this versatile diamine precursor. This guide presents a robust, step-by-step protocol for a representative azo dye synthesis, emphasizing the critical experimental parameters and the rationale behind them to ensure reproducibility and high yield. Safety protocols, physicochemical properties, and methods for characterization are also thoroughly discussed.
Introduction to Azo Dye Synthesis
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[1] Their preparation is most commonly achieved through a two-step process known as the diazotization-coupling reaction, first reported by Peter Griess in 1858.[2]
-
Diazotization : This initial step involves the conversion of a primary aromatic amine into a diazonium salt by treating it with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[3][4]
-
Azo Coupling : The resulting diazonium salt, a weak electrophile, then reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form the stable azo compound.[5][6]
This compound (NMPD) is a valuable starting material in this process. It possesses two amine groups: a primary amine (-NH₂) and a secondary N-methyl amine (-NHCH₃). The primary amine is readily converted into a diazonium salt, which can then be coupled with various nucleophiles.[7][8] The presence of the N-methyl group and the ortho-diamine structure allows for the synthesis of dyes with unique steric and electronic properties, influencing their color, solubility, and binding characteristics.
This compound: Properties and Safety
A thorough understanding of the starting material is paramount for safe and effective synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 25148-68-9 | [9][10] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [9][11] |
| Molecular Weight | 195.09 g/mol | [10][11] |
| Appearance | Light purple powder or crystals | [10][11] |
| Solubility | Soluble in water | [9][11][12] |
| Melting Point | ~191 °C (376 °F) | [10][11] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[13] It causes serious skin and eye irritation.[13] The toxicological properties have not been fully investigated.[14]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[10][14] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[14]
-
Handling: Avoid dust generation and accumulation.[10][14] Keep the container tightly closed when not in use.[14]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] For skin contact, wash with plenty of soap and water.[13] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and immediately call a poison center or doctor.[13]
The Chemistry of Synthesis: Mechanism and Rationale
The synthesis of an azo dye from NMPD involves the selective diazotization of its primary amine group, followed by coupling with an appropriate partner.
Part A: The Diazotization Reaction
The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite and hydrochloric acid.[4][7] The primary amine of NMPD, acting as a nucleophile, attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule yield the aryl diazonium ion.[2][7]
Causality:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and can decompose, particularly at higher temperatures, leading to the loss of N₂ gas and undesired side products.[4] Maintaining an ice-cold temperature ensures the stability of the diazonium intermediate for the subsequent coupling step.[8]
-
Excess Acid: A strong mineral acid (e.g., HCl) is required not only to generate nitrous acid but also to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.[2]
Caption: Mechanism for the diazotization of N-Methyl-o-phenylenediamine.
Part B: The Azo Coupling Reaction
The diazonium salt is an electrophile that attacks an electron-rich aromatic ring (the coupling component).[6] For this protocol, we will use β-Naphthol as a classic coupling agent. The coupling occurs at the ortho or para position to the activating group (-OH in this case).[5] For β-Naphthol, the reaction occurs at the C1 position.
Causality:
-
pH Control: The pH of the coupling reaction is critical. The reaction with phenols is typically carried out under mildly alkaline conditions (pH 8-10).[6] This deprotonates the phenol to the more strongly activating phenoxide ion, increasing the nucleophilicity of the ring and accelerating the coupling reaction. If the pH is too low, the concentration of the phenoxide is insufficient; if it is too high, the diazonium salt can convert to a non-reactive diazotate species.
Caption: General mechanism for azo coupling with β-Naphthol.
Protocol: Synthesis of a NMPD-Derived Azo Dye
This protocol details the synthesis of a representative azo dye using this compound as the diazo component and β-Naphthol as the coupling component.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Magnetic stirrer with stir bar |
| Sodium Nitrite (NaNO₂) | 250 mL Beakers (x3) |
| β-Naphthol (2-Naphthol) | 100 mL Graduated cylinders |
| Hydrochloric Acid (HCl), concentrated | Glass stirring rod |
| Sodium Hydroxide (NaOH) | pH paper or pH meter |
| Deionized Water | Ice bath |
| Ethanol | Buchner funnel and filter flask |
| Filter paper | Weighing balance |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of a NMPD-based azo dye.
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, dissolve 1.95 g (10 mmol) of this compound in 25 mL of deionized water containing 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is formed.
-
Cool the beaker in an ice-salt bath until the temperature of the solution is between 0-5 °C.
-
In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
While maintaining vigorous stirring and keeping the temperature below 5 °C, add the sodium nitrite solution dropwise to the NMPD solution over 10 minutes.
-
After the addition is complete, stir the solution for an additional 15 minutes in the ice bath. This pale yellow solution contains the diazonium salt and should be used immediately.
Part B: The Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of β-Naphthol in 40 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
With continuous stirring, slowly add the previously prepared cold diazonium salt solution to the cold β-Naphthol solution.
-
A deep red or orange precipitate should form almost immediately.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter paper with several portions of cold deionized water to remove any unreacted salts.
-
The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the pure dye.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Yield Calculation: Weigh the dried product and calculate the percentage yield based on the limiting reagent (NMPD).
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.
-
Spectroscopy: Use UV-Visible spectroscopy to determine the λ_max of the dye in a suitable solvent. The structure can be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
References
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Pharma D GURU. (n.d.). 34. DIAZOTISATION AND COUPLING.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Wikipedia. (n.d.). Azo coupling.
- Slideshare. (n.d.). Diazotisation and coupling reaction.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- JoVE. (2025). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
- Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Canadian Science Publishing. (n.d.). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions.
- PubChem. (n.d.). This compound.
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- 8. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. aksci.com [aksci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Quantification of N-Methyl-o-phenylenediamine dihydrochloride in pharmaceutical formulations
An Application Note on the Quantification of N-Methyl-o-phenylenediamine dihydrochloride in Pharmaceutical Formulations
Introduction
This compound (MOPD) is a chemical intermediate that may be present as an impurity in pharmaceutical drug substances or drug products. Due to its potential toxicity and reactivity, regulatory agencies mandate strict control over the levels of such impurities. This application note provides a detailed, validated analytical method for the quantification of MOPD in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed to be robust, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.
Analytical Principle
The quantification of this compound is achieved through reverse-phase HPLC. This technique separates MOPD from the active pharmaceutical ingredient (API) and other potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated MOPD is then detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of MOPD in a sample is determined by comparing its peak area to that of a known concentration standard.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of MOPD in a pharmaceutical formulation.
Caption: Workflow for MOPD quantification.
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 99.5%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Formic Acid: (≥ 98%)
-
Active Pharmaceutical Ingredient (API) and Placebo Formulation: For method development and validation.
-
Syringe Filters: 0.45 µm, PTFE or nylon
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of MOPD reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol (diluent).
-
Working Standard Solutions: Perform serial dilutions of the stock standard solution with the diluent to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
For Solid Dosage Forms (Tablets/Capsules):
-
Accurately weigh and finely powder a representative number of units (e.g., 20 tablets).
-
Weigh an amount of powder equivalent to a single dosage unit into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to facilitate dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Liquid Formulations:
-
Accurately transfer a known volume of the liquid formulation into a volumetric flask.
-
Dilute with the diluent to a suitable concentration, ensuring the expected MOPD concentration falls within the range of the calibration curve.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was demonstrated by the absence of interfering peaks at the retention time of MOPD in the analysis of a placebo sample.
-
Linearity: The linearity of the method was established by analyzing a series of MOPD standard solutions at different concentrations. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Parameter | Result |
| Concentration Range | 0.1 - 10 µg/mL |
| Regression Equation | y = 12345x + 678 |
| Correlation Coefficient (r²) | > 0.999 |
-
Accuracy: The accuracy of the method was determined by spiking a placebo formulation with known amounts of MOPD at three different concentration levels (low, medium, and high). The recovery of MOPD was then calculated.
| Spiked Level | Recovery (%) |
| Low | 99.2 |
| Medium | 100.5 |
| High | 99.8 |
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method was evaluated by performing six replicate analyses of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): The precision was also assessed by analyzing the same standard solution on three different days.
-
| Precision Type | % RSD |
| Repeatability | < 2.0% |
| Intermediate Precision | < 2.0% |
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution of MOPD five times. The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%
Data Analysis and Calculation
-
Generate a calibration curve by plotting the peak area of the MOPD standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of MOPD in the sample solution from its peak area using the regression equation.
-
Calculate the amount of MOPD in the original pharmaceutical formulation, taking into account the initial sample weight/volume and any dilution factors.
Formula for Calculation:
Amount of MOPD (mg/unit) = (C × V × DF) / W
Where:
-
C = Concentration of MOPD in the sample solution (mg/mL) from the calibration curve
-
V = Final volume of the sample preparation (mL)
-
DF = Dilution factor (if any)
-
W = Weight of the powdered tablets or volume of the liquid formulation taken (in corresponding units)
Conclusion
This application note provides a comprehensive and validated HPLC method for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and for ensuring compliance with regulatory requirements for impurity profiling.
References
- International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- United States Pharmacopeia (USP).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
N-Methyl-o-phenylenediamine Dihydrochloride: A Versatile Precursor for Advanced Conductive Polymers
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Unlocking the Potential of N-Substituted Polyanilines
Conductive polymers have emerged as a class of materials with transformative potential across diverse scientific and technological domains, from organic electronics and sensors to bio-interfacing and drug delivery systems. Among these, polyaniline (PANI) and its derivatives are particularly noteworthy for their facile synthesis, tunable conductivity, and environmental stability. The strategic introduction of substituents onto the polymer backbone offers a powerful tool to modulate their physicochemical properties. N-Methyl-o-phenylenediamine dihydrochloride stands out as a precursor of significant interest, enabling the synthesis of N-substituted polyanilines with unique characteristics.
The presence of the N-methyl group introduces steric and electronic effects that influence the polymerization process and the final properties of the polymer. Understanding these nuances is critical for the rational design and synthesis of materials with tailored functionalities. This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of conductive polymers derived from this compound, empowering researchers to explore their full potential.
Precursor Profile: this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₂Cl₂N₂ | |
| Molecular Weight | 195.09 g/mol | |
| Appearance | Off-white to light brown crystalline powder | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
Safety and Handling Precautions
This compound is a chemical that requires careful handling to minimize health risks. Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Polymerization Methodologies: A Tale of Two Approaches
The synthesis of poly(N-methyl-o-phenylenediamine) can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The choice of method depends on the desired form of the polymer (e.g., powder vs. thin film) and the required level of control over the polymerization process.
I. Chemical Oxidative Polymerization: Crafting Bulk Polymers
This method is suitable for producing larger quantities of the polymer in powder form. The polymerization is initiated by a chemical oxidizing agent in an acidic medium. The N-methyl group on the phenylenediamine ring can influence the reaction kinetics and the structure of the resulting polymer, primarily due to steric hindrance which may affect the coupling of monomer units.
Proposed Polymerization Mechanism:
Caption: Oxidative polymerization of N-Methyl-o-phenylenediamine.
Detailed Protocol:
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
Equipment:
-
Beakers and magnetic stir plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a beaker to achieve the desired monomer concentration (e.g., 0.1 M). Stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in 1 M HCl to create an oxidant solution. A 1:1 molar ratio of monomer to oxidant is a good starting point.
-
Initiation of Polymerization: Slowly add the APS solution to the stirred monomer solution at room temperature. The reaction is often exothermic, and a color change should be observed, indicating the onset of polymerization.
-
Polymerization: Continue stirring the reaction mixture for a set period, typically 2-4 hours, to allow for polymer chain growth.
-
Polymer Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Purification: Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
II. Electrochemical Polymerization: Engineering Thin Films
Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on a conductive substrate. This method is ideal for applications requiring thin, uniform coatings, such as in sensors and electronic devices.
Experimental Workflow:
Caption: Workflow for electrochemical polymerization.
Detailed Protocol:
Materials:
-
This compound
-
Supporting electrolyte (e.g., 1 M HCl or H₂SO₄)
-
Deionized water
-
Solvents for cleaning (e.g., acetone, ethanol)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, ITO-coated glass, platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode by polishing with alumina slurry, followed by sonication in acetone, ethanol, and deionized water.
-
Electrolyte Preparation: Prepare a solution of this compound (e.g., 0.1 M) in the chosen supporting electrolyte (e.g., 1 M HCl).
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Electropolymerization:
-
Cyclic Voltammetry (CV): Cycle the potential of the working electrode within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be monitored by the increase in the peak currents with each cycle.
-
Potentiostatic Method: Apply a constant potential to the working electrode at which the monomer oxidation occurs.
-
Galvanostatic Method: Apply a constant current to the working electrode.
-
-
Film Characterization: After polymerization, gently rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte, and then dry it under a stream of nitrogen.
Characterization of Poly(N-methyl-o-phenylenediamine): Unveiling its Properties
A comprehensive characterization of the synthesized polymer is essential to understand its structure-property relationships.
| Technique | Information Obtained | Expected Observations for Poly(N-methyl-o-phenylenediamine) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. | Characteristic peaks corresponding to C-N stretching, C=C stretching of quinoid and benzenoid rings, and N-H bending vibrations. The presence of the N-methyl group should be evident. |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and conjugation length. | Absorption bands in the UV and visible regions corresponding to π-π* transitions in the benzenoid rings and exciton transitions in the quinoid rings. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the polymer. | Broad peaks in the aromatic region of the ¹H NMR spectrum. The presence and chemical environment of the N-methyl protons can be confirmed. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. | The polymer is expected to exhibit good thermal stability, with decomposition occurring at elevated temperatures. |
| Four-Point Probe or Cyclic Voltammetry | Electrical conductivity. | The polymer is expected to be electrically conductive, with the conductivity value depending on the doping level and polymerization conditions. |
Potential Applications: Where Innovation Meets Functionality
The unique properties of poly(N-methyl-o-phenylenediamine) open doors to a wide range of applications:
-
Corrosion Protection: As a protective coating for metals.
-
Sensors: For the detection of various chemical and biological species.
-
Electrochromic Devices: In smart windows and displays.
-
Biomedical Applications: As a component in drug delivery systems and biosensors, leveraging its potential biocompatibility.
Conclusion: A Promising Frontier in Conductive Polymer Research
This compound serves as a valuable precursor for the synthesis of a novel class of conductive polymers. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the synthesis and properties of poly(N-methyl-o-phenylenediamine). The insights gained from such studies will undoubtedly pave the way for the development of advanced materials with tailored functionalities for a myriad of cutting-edge applications.
References
- PubChem. This compound.
- Amer, H., & Young, L. (2013). Chemical oxidative polymerization of m-phenylenediamine and its derivatives using aluminium triflate as a co-catalyst. European Polymer Journal, 49(10), 3073-3083.
- Samanta, S., et al. (2016). Synthesis of poly(o-phenylenediamine) nanofiber with novel structure and properties. Journal of Applied Polymer Science, 133(43).
- Copolymerization of Poly (o-phenylenediamine-co-o/p-toluidine) via the Chemical Oxidative Technique: Synthesis and Characterization. (2017).
- Yahyapour, M., et al. (2021). Electrochemical Sensor Based on a Composite of Reduced Graphene Oxide and Molecularly Imprinted Copolymer of Polyaniline–Poly(o-phenylenediamine)
Application Notes and Protocols for Enzymatic Reactions Involving N-Methyl-o-phenylenediamine dihydrochloride
Introduction: Unveiling the Potential of N-Methyl-o-phenylenediamine dihydrochloride in Enzymatic Assays
This compound (N-M-o-PD) is an aromatic amine, provided as a dihydrochloride salt to enhance its stability and solubility in aqueous solutions.[1][2] Structurally similar to the widely used chromogenic substrate o-phenylenediamine (OPD), N-M-o-PD serves as an excellent substrate for peroxidase enzymes, most notably horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of N-M-o-PD, leading to the formation of a colored product. This reaction forms the basis of numerous quantitative assays, particularly in the field of immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA).
This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing N-M-o-PD in HRP-based enzymatic assays. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol for researchers, and discuss critical parameters for assay optimization.
The Enzymatic Reaction: A Mechanistic Perspective
The enzymatic reaction at the core of N-M-o-PD's utility is its oxidation catalyzed by horseradish peroxidase in the presence of hydrogen peroxide. The overall reaction follows a ping-pong mechanism, characteristic of HRP.[3]
-
Enzyme Activation: The native HRP enzyme reacts with a molecule of hydrogen peroxide (H₂O₂), which oxidizes the heme prosthetic group of the enzyme. This results in the formation of a highly reactive intermediate known as Compound I and the release of a water molecule.
-
Substrate Oxidation (First Step): Compound I then oxidizes a molecule of the N-M-o-PD substrate, resulting in the formation of a substrate radical and the reduction of the enzyme to a second intermediate state, Compound II.
-
Substrate Oxidation (Second Step): Compound II, in turn, oxidizes a second molecule of N-M-o-PD, generating another substrate radical and returning the enzyme to its native state, ready for another catalytic cycle.
-
Product Formation: The generated N-M-o-PD radicals are unstable and will spontaneously undergo a coupling reaction to form a stable, colored end-product. Based on the well-characterized oxidation of o-phenylenediamine (OPD), which forms 2,3-diaminophenazine, it is hypothesized that N-M-o-PD will similarly form a methylated derivative of this phenazine.[4][5]
The intensity of the color produced is directly proportional to the amount of HRP present, allowing for sensitive quantification of the enzyme or any molecule that can be linked to it, such as in an ELISA.
Visualizing the HRP Catalytic Cycle with N-M-o-PD
Caption: The catalytic cycle of Horseradish Peroxidase (HRP) with N-Methyl-o-phenylenediamine (N-M-o-PD).
Experimental Protocol: HRP Activity Assay using N-M-o-PD
This protocol is adapted from established methods for the related substrate o-phenylenediamine (OPD) and serves as a robust starting point for optimization.[6][7]
I. Materials and Reagents
| Reagent | Catalog No. (Example) | Storage Conditions |
| This compound | Varies by supplier | 2-8°C, protect from light and moisture |
| Citric Acid | Varies by supplier | Room Temperature |
| Dibasic Sodium Phosphate | Varies by supplier | Room Temperature |
| 30% Hydrogen Peroxide (H₂O₂) | Varies by supplier | 2-8°C, protect from light |
| 3 M Sulfuric Acid (H₂SO₄) or 3 N Hydrochloric Acid (HCl) | Varies by supplier | Room Temperature |
| Horseradish Peroxidase (HRP) | Varies by supplier | -20°C |
| Deionized Water (ddH₂O) | N/A | Room Temperature |
II. Solution Preparation
A. 0.05 M Phosphate-Citrate Buffer (pH 5.0)
-
Rationale: This buffer system is a common choice for HRP assays with phenylenediamine substrates. A pH of 5.0 is often optimal for the enzymatic activity.[8] It is crucial to use a buffer system that does not significantly inhibit the enzyme; citrate-based buffers are generally preferred over phosphate buffers for HRP.[7]
-
Prepare a 0.1 M citric acid solution.
-
Prepare a 0.2 M dibasic sodium phosphate solution.
-
To prepare 100 mL of the buffer, mix 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate and bring the final volume to 100 mL with deionized water.
-
Verify the pH is 5.0 and adjust if necessary.
B. Substrate Stock Solution (e.g., 10 mg/mL)
-
Rationale: Preparing a concentrated stock solution allows for easy dilution to the final working concentration and minimizes weighing of small, potentially hazardous amounts of the powder for each experiment.
-
Weigh out 10 mg of this compound.
-
Dissolve in 1 mL of deionized water or the 0.05 M Phosphate-Citrate Buffer.
-
Store protected from light. It is recommended to prepare this solution fresh daily for optimal performance.
C. Substrate Working Solution (e.g., 0.4 mg/mL)
-
Rationale: This working concentration is a good starting point based on protocols for OPD.[6] The optimal concentration may need to be determined empirically.
-
Immediately before use, dilute the Substrate Stock Solution to a final concentration of 0.4 mg/mL in 0.05 M Phosphate-Citrate Buffer (pH 5.0).
-
Add 30% H₂O₂ to the Substrate Working Solution to a final concentration of approximately 0.012%. For example, add 4 µL of 30% H₂O₂ to 10 mL of the substrate solution.
D. Stop Solution (3 M H₂SO₄ or 3 N HCl)
-
Rationale: A strong acid is used to stop the enzymatic reaction by denaturing the HRP. This also has the effect of stabilizing the color of the product and often shifts the absorbance maximum to a longer wavelength, which can reduce background from the plate.[9]
-
Carefully prepare a 3 M solution of sulfuric acid or a 3 N solution of hydrochloric acid in deionized water. Caution: Always add acid to water.
III. Assay Procedure (96-well Plate Format)
-
Add 50 µL of your HRP-containing samples (or HRP standards) to the wells of a clear, flat-bottom 96-well plate.
-
To initiate the reaction, add 100 µL of the freshly prepared Substrate Working Solution to each well.
-
Incubate the plate at room temperature, protected from light, for 15-30 minutes. The incubation time should be optimized based on the desired signal intensity.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Read the absorbance of each well using a microplate reader.
-
If the reaction is not stopped , read the absorbance at approximately 450 nm .
-
If the reaction is stopped with acid, read the absorbance at approximately 492 nm .[10]
-
Workflow for HRP-based ELISA using N-M-o-PD
Caption: A typical indirect ELISA workflow incorporating N-M-o-PD as the HRP substrate.
Data Interpretation and Optimization
Quantitative Analysis
To determine the concentration of HRP or the analyte in an ELISA, a standard curve should be generated using known concentrations of HRP or the target analyte. The absorbance values of the unknown samples can then be interpolated from this standard curve.
For calculating specific enzyme activity, the Beer-Lambert law (A = εcl) can be used, where:
-
A is the absorbance
-
c is the concentration of the product
-
l is the path length of the cuvette or well.
Assay Optimization
-
Substrate Concentration: The concentration of N-M-o-PD and H₂O₂ should be optimized to ensure they are not rate-limiting and to achieve the desired sensitivity.
-
Incubation Time and Temperature: The reaction rate is dependent on both time and temperature. Longer incubation times will result in a stronger signal, but may also increase background. Most HRP assays are performed at room temperature.
-
Stopping the Reaction: While not always necessary, stopping the reaction provides a fixed endpoint and can improve reproducibility. The timing of the stop solution addition is critical for consistent results.
-
Troubleshooting High Background:
-
Ensure thorough washing steps in an ELISA to remove unbound HRP conjugate.
-
Optimize blocking conditions.
-
Reduce incubation times or enzyme concentrations.
-
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate care.[3]
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[11]
-
Storage: Store in a cool, dry, and dark place, tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable substrate for peroxidase-based enzymatic assays. Its ability to produce a distinct color change upon oxidation allows for sensitive and quantitative detection of HRP activity. While closely related to OPD, the protocol provided here serves as a comprehensive starting point for researchers to develop and optimize their specific assays. By understanding the underlying enzymatic mechanism and carefully controlling reaction parameters, scientists and drug development professionals can effectively leverage N-M-o-PD in a variety of applications, from fundamental enzyme kinetics to high-throughput screening in drug discovery.
References
- Bovaird, J. H., et al. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry, 28(12), 2423-2426.
- Fornera, S., & Walde, P. (2010). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. Analytical biochemistry, 407(2), 293–295.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Tarcha, P. J., et al. (1987). 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine. Analytical Biochemistry, 165(1), 230-233.
- Grod, E., et al. (2007). Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide. Journal of mass spectrometry : JMS, 42(5), 624–632.
- Gallati, H., & Brodbeck, H. (1982). [Horseradish peroxidase: kinetic studies and optimization of the activity determination with the substrates H2O2 and o-phenylenediamine (author's transl)]. Journal of clinical chemistry and clinical biochemistry, 20(4), 221–225.
- Niu, J., & Jiao, K. (2000). Studies on the oxidation of m-phenylene diamine by H2O2 catalyzed by horseradish peroxidase. ResearchGate.
Sources
- 1. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemed.site [stemed.site]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-DIAMINOPHENAZINE | 655-86-7 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102212037A - Synthesis method of phenazine-2,3-diamine hydrochloride - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-o-phenylenediamine dihydrochloride
Welcome to the technical support center for the synthesis of N-Methyl-o-phenylenediamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic success. Our focus is on providing practical, field-tested insights to help you navigate the common challenges associated with this synthesis and ultimately improve your yield and purity.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
A diminished yield is a frequent challenge. The underlying cause can often be traced back to suboptimal conditions in either the N-methylation or the nitro reduction step.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete N-methylation of o-nitroaniline | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- If the reaction stalls, consider a slight increase in temperature or extending the reaction time.- Ensure the base (e.g., NaOH, K₂CO₃) is of high quality and used in the correct stoichiometric amount. | The methylation of the amino group in o-nitroaniline is a nucleophilic substitution reaction. Reaction kinetics can be influenced by temperature and the effective concentration of the deprotonated amine, which is governed by the base. |
| Formation of N,N-dimethylated byproduct | - Carefully control the stoichiometry of the methylating agent (e.g., dimethyl sulfate, methyl iodide). Avoid a large excess.[1] | The primary amine product is also nucleophilic and can react with the methylating agent to form the undesired N,N-dimethylaniline. Controlling the amount of the methylating agent minimizes this side reaction. |
| Inefficient reduction of the nitro group | - Verify the activity of your catalyst (e.g., Pd/C, Raney Nickel). If using an older catalyst, consider replacing it.- For catalytic hydrogenation, ensure the system is properly purged with an inert gas before introducing hydrogen.[2] | The catalyst surface can be poisoned by atmospheric oxygen or other impurities, reducing its efficacy. A properly deoxygenated environment is crucial for efficient catalytic hydrogenation. |
| Product loss during workup and isolation | - Optimize the pH during the extraction of the free base to minimize its solubility in the aqueous layer.- When precipitating the dihydrochloride salt, ensure the solution is sufficiently cooled to maximize crystallization. | The solubility of the amine product is pH-dependent. Adjusting the pH ensures it partitions effectively into the organic phase during extraction. Lower temperatures decrease the solubility of the dihydrochloride salt, leading to higher recovery. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Issue 2: Presence of Impurities in the Final Product
The purity of this compound is critical for its downstream applications. Impurities can arise from unreacted starting materials, side products, or residual catalysts.
Potential Impurities & Purification Strategies
| Impurity | Identification Method | Recommended Purification Strategy |
| Unreacted o-nitroaniline | TLC, HPLC, ¹H NMR | - Ensure complete methylation in the first step.- Can be removed during the workup of the free base due to different polarity. |
| N-methyl-o-nitroaniline | TLC, HPLC, ¹H NMR | - Indicates incomplete reduction. Increase reaction time or use a more active catalyst.- Can be separated by column chromatography if necessary, though optimizing the reaction is preferable. |
| N,N-dimethyl-o-phenylenediamine | ¹H NMR, Mass Spectrometry | - Minimize its formation by controlling the stoichiometry of the methylating agent.- Difficult to remove by simple recrystallization. Column chromatography may be required. |
| Residual Metal Catalyst (e.g., Pd, Ni) | ICP-MS | - Ensure thorough filtration after the reduction step. Using a celite pad can be effective.- Treatment with a chelating agent like EDTA during the workup can help sequester residual metal ions.[3] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthesis route for this compound?
A: The most commonly employed and generally high-yielding route is a two-step synthesis starting from o-nitroaniline. This involves the N-methylation of o-nitroaniline, followed by the reduction of the nitro group to an amine. This method offers better regioselectivity and avoids the formation of di-substituted byproducts that can occur with the direct methylation of o-phenylenediamine.[1]
Q2: Which methylating agent is best for the N-methylation of o-nitroaniline?
A: Both dimethyl sulfate and methyl iodide are effective methylating agents. Dimethyl sulfate is often preferred in larger-scale syntheses due to its lower cost, while methyl iodide can sometimes offer higher reactivity. The choice may also depend on the solvent and base used in the reaction.
Q3: What are the pros and cons of different reduction methods for the nitro group?
A:
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This method is very efficient and often provides high yields with clean conversions.[2] However, it requires specialized equipment for handling hydrogen gas under pressure.
-
Metal-Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a classic and cost-effective method. The use of iron powder in acetic acid is a common variation.[2] Workup can sometimes be more complex due to the presence of metal salts.
-
Hydrazine Hydrate with a Catalyst: This method avoids the need for high-pressure hydrogenation equipment. However, hydrazine is highly toxic and requires careful handling.
Q4: My final product is a dark color. What causes this and how can I decolorize it?
A: Phenylenediamine derivatives are prone to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air and light. To obtain a lighter-colored product, you can try the following:
-
Perform the final precipitation of the dihydrochloride salt in the presence of a small amount of a reducing agent like stannous chloride or sodium hydrosulfite.
-
Recrystallize the final product from a suitable solvent system (e.g., ethanol/water).
-
Ensure the product is stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q5: How should this compound be stored to ensure its stability?
A: The compound should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4] It is hygroscopic, so it's crucial to keep the container tightly closed. For long-term storage, refrigeration and storage under an inert atmosphere are recommended.
III. Recommended Experimental Protocol
This protocol details a reliable two-step synthesis of this compound from o-nitroaniline.
Step 1: Synthesis of N-methyl-o-nitroaniline
Caption: Workflow for the N-methylation of o-nitroaniline.
Materials:
-
o-Nitroaniline
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-nitroaniline (1 equivalent) in acetone.
-
Add a solution of NaOH (1.1 equivalents) in water to the flask and stir the mixture.
-
Cool the mixture in an ice bath.
-
Add dimethyl sulfate (1.05 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-methyl-o-nitroaniline.
Step 2: Synthesis of this compound
Caption: Workflow for the reduction and salt formation to yield the final product.
Materials:
-
N-methyl-o-nitroaniline (from Step 1)
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen gas supply
Procedure:
-
In a hydrogenation vessel, dissolve N-methyl-o-nitroaniline (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Combine the filtrate and cool it in an ice bath.
-
Slowly add concentrated HCl dropwise to the cooled filtrate until precipitation is complete.
-
Filter the resulting solid, wash with a small amount of cold methanol, and dry under vacuum to yield this compound as a crystalline solid.
IV. References
-
Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Available from:
Sources
Technical Support Center: Purification of N-Methyl-o-phenylenediamine dihydrochloride by Recrystallization
Welcome to our dedicated technical support center for the purification of N-Methyl-o-phenylenediamine dihydrochloride (NMPD). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the recrystallization of this compound. We will explore the causality behind experimental choices and provide a self-validating system for robust and repeatable purification.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The ideal solvent system for this compound leverages its polar nature as a dihydrochloride salt.[1] A mixed solvent system of a polar protic solvent and water is highly effective. Specifically, water-alcohol mixtures, such as ethanol-water or methanol-water, are excellent choices.[2] The compound should be highly soluble in the hot solvent mixture but sparingly soluble upon cooling, which is a fundamental principle of recrystallization.[3] For laboratory-scale preparations, an ethanol-water mixture often provides a good balance of solubility and crystal recovery.[2]
Q2: My this compound is discolored (pink, purple, or brown). What causes this and can it be removed during recrystallization?
A2: Discoloration in aromatic amines like NMPD is almost always due to oxidation from exposure to air and light.[4][5] These compounds are susceptible to forming colored impurities.[6] Yes, this discoloration can often be addressed during the recrystallization process. The addition of a small amount of a reducing agent, such as stannous chloride (SnCl₂), to the recrystallization solvent can help to reduce the oxidized impurities back to the desired diamine.[7] Subsequently, treatment with activated charcoal can effectively adsorb the remaining colored impurities.
Q3: How can I prevent the oxidation and discoloration of my compound during the recrystallization and subsequent storage?
A3: To minimize oxidation, it is crucial to work efficiently and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[4] This creates a blanket over your reaction mixture, protecting it from oxygen.[4] When handling the solution, especially when hot, minimizing its exposure to air will reduce the rate of oxidation. For storage, keeping the purified, dry crystals in a tightly sealed container, protected from light, and in a cool, dry place is essential.[8] Storing under an inert gas is also a highly effective long-term storage solution.[9]
Q4: I am experiencing "oiling out," where my compound separates as a liquid instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the solute is too soluble in the solvent or when the solution is cooled too rapidly, causing the compound to come out of solution above its melting point.[10][11] If you observe oiling, reheat the solution to redissolve the oil, add a small amount of additional solvent to slightly decrease the saturation, and then allow it to cool much more slowly.[12] Insulating the flask can promote slow cooling. Seeding the solution with a tiny crystal of pure NMPD can also encourage crystallization over oiling out.
Q5: My yield of recrystallized product is very low. What are the likely causes and how can I improve it?
A5: Low yield is a common issue in recrystallization and can stem from several factors:
-
Using too much solvent: This is the most frequent cause, as it keeps a significant portion of your product dissolved in the mother liquor even after cooling.[11] To remedy this, you can evaporate some of the solvent to re-concentrate the solution and attempt crystallization again.[11]
-
Premature crystallization: If the product crystallizes too early, for instance during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath) after it has reached room temperature can help to maximize the precipitation of the product from the solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[10] 2. The solution is supersaturated, but nucleation has not occurred. | 1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[13] |
| Product "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The solution is being cooled too quickly.[11] 3. The melting point of the compound is lower than the temperature at which it is precipitating.[11] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[12] 2. Ensure a slow cooling rate by insulating the flask. 3. Consider a different solvent system with a lower boiling point. |
| Crystals are colored despite recrystallization. | 1. Oxidized impurities were not fully removed. 2. Oxidation occurred during the recrystallization process. | 1. Repeat the recrystallization, adding a small amount of a reducing agent (e.g., stannous chloride) and treating with activated charcoal before hot filtration.[7] 2. Minimize exposure to air during the procedure, especially when the solution is hot. Consider performing the recrystallization under an inert atmosphere.[4] |
| Low recovery of purified product. | 1. Excessive solvent was used.[11] 2. Premature crystallization during hot filtration. 3. The product is significantly soluble in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. If needed, concentrate the solution by evaporation.[10] 2. Pre-heat the funnel and filter paper for hot filtration. 3. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol is a robust method for purifying NMPD, incorporating steps to address common issues like discoloration.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal
-
Stannous chloride (SnCl₂) (optional, for highly discolored samples)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Workflow Diagram:
Caption: Recrystallization workflow for NMPD.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of ethanol and water. A good starting point is a 9:1 or 8:2 (v/v) ethanol:water ratio.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the solvent mixture and heat the flask with stirring on a hot plate or in a heating mantle.
-
Continue to add the hot solvent mixture in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of stannous chloride (approximately 1-2% by weight of your crude product).
-
Add a spatula tip of activated charcoal to the hot solution.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a gravity filtration setup (funnel and receiving flask) by rinsing it with hot solvent.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities. Work quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes while continuing to draw a vacuum.
-
Transfer the crystals to a watch glass and dry them in a vacuum oven at a low temperature until a constant weight is achieved.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for recrystallization.
References
- University of Rochester Department of Chemistry. (n.d.). Recrystallization.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of York Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Sun, N., et al. (2012). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. (CN102557964A).
- CUNY. (n.d.). Purification by Recrystallization.
- ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?
- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- Huntsman Petrochemical LLC. (2012). U.S. Patent Application No. 13/452,123.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine ?
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 25148-68-9 [smolecule.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Common impurities in N-Methyl-o-phenylenediamine dihydrochloride and their removal
Technical Support Center: N-Methyl-o-phenylenediamine Dihydrochloride
Welcome to the technical support center for this compound (NMPD). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the handling and purification of this versatile intermediate. Here, we address frequently asked questions and provide troubleshooting protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common impurities I might encounter in my batch of this compound?
The purity of this compound is intrinsically linked to its synthetic route. Most commercial syntheses involve the methylation of o-nitroaniline followed by the reduction of the nitro group, or the direct methylation of o-phenylenediamine.[1][2] Consequently, impurities typically arise from unreacted starting materials, byproducts of the reaction, or subsequent degradation.
Common Impurities Include:
-
Starting Materials: Residual amounts of o-nitroaniline or o-phenylenediamine.
-
Reaction Intermediates: Incomplete reduction can leave traces of N-methyl-o-nitroaniline.[1][3]
-
Over-methylation Byproducts: The reaction can sometimes proceed too far, resulting in N,N'-dimethyl-o-phenylenediamine.
-
Isomeric Impurities: If the initial starting material (e.g., nitroaniline) contains meta or para isomers, these can be carried through the synthesis.[4]
-
Oxidation/Degradation Products: Aromatic amines, especially phenylenediamines, are susceptible to air oxidation, which can produce colored polymeric impurities. The compound may also decompose near its melting point (191–192°C), releasing hydrogen chloride.[5]
-
Inorganic Salts and Catalysts: Residual catalysts (e.g., Palladium, Nickel, or Iron) and inorganic salts from pH adjustments or workup procedures.[1][2]
The following table summarizes these common impurities and their origins:
| Impurity Name | Source | Recommended Removal Method |
| o-Nitroaniline | Unreacted starting material | Recrystallization, Acid-Base Extraction |
| N-Methyl-o-nitroaniline | Incomplete reduction of the nitro group | Recrystallization |
| o-Phenylenediamine | Unreacted starting material | Recrystallization, Selective pH precipitation[2] |
| N,N'-Dimethyl-o-phenylenediamine | Over-methylation byproduct | Recrystallization, Fractional Precipitation[2] |
| Metal Catalyst Residues (Pd, Ni, Fe) | Remnants from the catalytic reduction step | Chelating agent wash (e.g., EDTA)[1][3] |
| Oxidized Polymeric Impurities | Air oxidation of the diamine | Activated Carbon (Charcoal) Treatment, Recrystallization |
Q2: My NMPD is a light purple or beige powder. Is this normal, and what causes the color?
The pure compound is often described as light purple crystals or a beige solid.[2][6] This coloration is typically due to the presence of minor oxidized species. Phenylenediamines are notoriously sensitive to air and light, and even trace amounts of oxidation can lead to highly colored impurities. While a slight off-white or beige color may be acceptable for some applications, a pronounced purple, brown, or black color indicates significant levels of oxidized, often polymeric, impurities that should be removed for high-purity applications, such as in the synthesis of pharmaceuticals like Telmisartan.[1]
Q3: How can I analytically confirm the presence of these impurities?
A multi-pronged analytical approach is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for quantifying known and unknown impurities. A reverse-phase method, such as one using a C18 column with a buffered acetonitrile/water mobile phase, can separate NMPD from its common impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for identifying the structure of impurities, especially process-related ones like starting materials, intermediates, and over-methylated byproducts.
-
Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides molecular weight information, aiding in the identification of unknown peaks observed in the chromatogram.
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): This is the standard method for quantifying trace metal catalyst residues.
Troubleshooting and Purification Guides
This section provides detailed protocols to address specific purity issues. The general workflow for purification often involves removing a specific class of impurity at each step.
Caption: General purification workflow for this compound.
Q4: My product is dark and discolored. How can I remove the colored impurities?
Discoloration is almost always due to oxidation. A combination of a reducing agent and an adsorbent like activated carbon is highly effective. A procedure adapted from the purification of the parent compound, o-phenylenediamine, is particularly useful.[8]
Protocol 1: Decolorization using Stannous Chloride and Activated Carbon
-
Rationale: Stannous chloride (SnCl₂) acts as a mild reducing agent, converting some of the colored, oxidized impurities back to the diamine form. Activated carbon then adsorbs the remaining colored species and other high-molecular-weight impurities.
-
Procedure:
-
In a suitable reaction flask, dissolve the crude this compound in a minimal amount of warm water containing dilute hydrochloric acid (e.g., 50-60 mL of water and 90-100 mL of concentrated HCl per ~100g of crude material).[8]
-
Add a small amount of stannous chloride (SnCl₂) (e.g., 2-3 g per 100g of crude material) to the solution and stir until dissolved.[8]
-
Add 1-2% w/w of activated decolorizing charcoal to the warm solution.
-
Stir the mixture at 50-60°C for 30 minutes. Be careful not to boil the solution.
-
Perform a hot filtration through a pad of celite or filter aid to remove the activated carbon. The filtrate should be colorless or significantly lighter.
-
Proceed immediately to crystallization (Protocol 3) to prevent re-oxidation.
-
Q5: My HPLC shows peaks corresponding to starting materials and over-methylated byproducts. What is the best way to improve purity?
For removing organic impurities with similar structures, recrystallization or a pH-mediated precipitation are the most effective methods.
Protocol 2: Purification by Recrystallization
-
Rationale: This classic technique exploits the differences in solubility between the desired product and impurities in a given solvent system at different temperatures. NMPD is soluble in water and ethanol.[2]
-
Procedure:
-
Dissolve the decolorized or crude NMPD in a minimum amount of hot solvent. A mixture of ethanol and water is a good starting point.
-
If the solution is not clear, perform a hot filtration to remove any insoluble matter.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further cool the flask in an ice-water bath to maximize the yield of the precipitated product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the impurities.
-
Dry the purified crystals under vacuum. Confirm purity using HPLC.
-
Protocol 3: Purification by Acid-Mediated Precipitation
-
Rationale: This method is highly effective for purifying the dihydrochloride salt. By creating a supersaturated solution in the presence of a high concentration of chloride ions (from concentrated HCl), the desired product is forced to crystallize, leaving more soluble impurities behind in the solution.
-
Procedure:
-
Take the hot, colorless filtrate from Protocol 1 (or dissolve crude material in warm dilute HCl).
-
To this hot solution, add an excess of concentrated hydrochloric acid (e.g., add 150 mL of conc. HCl to the solution from Protocol 1).[8]
-
Cool the mixture thoroughly in an ice-salt bath with stirring. Colorless crystals of pure this compound will precipitate.
-
Filter the crystals by suction and wash with a small amount of cold, concentrated hydrochloric acid.[8]
-
Dry the product in a vacuum desiccator over solid sodium hydroxide or potassium hydroxide to remove residual HCl and water.
-
Q6: My ICP analysis shows unacceptable levels of residual palladium (or other metals). How can I remove these?
Metal catalysts used in the reduction step can be chelated and removed with an aqueous wash. This is often integrated into the synthesis process just before the final salt formation.[1][3]
Protocol 4: Removal of Metal Impurities with EDTA
-
Rationale: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand that forms stable, water-soluble complexes with most transition metal ions, allowing them to be easily washed away.
-
Procedure: This procedure is best performed on the free-base form of N-Methyl-o-phenylenediamine before conversion to the dihydrochloride salt.
-
If you have the dihydrochloride salt, dissolve it in water and neutralize it carefully with a base (e.g., NaOH or NaHCO₃) to a pH of ~8-9 to generate the free base.
-
Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with an aqueous solution of EDTA (e.g., a 5% w/v solution of disodium EDTA). The pH of the EDTA solution should be adjusted to be slightly basic (~8) to ensure the EDTA is in its most effective form.
-
Separate the layers and discard the aqueous (EDTA) layer. Repeat the wash if necessary.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting purified free base can then be re-dissolved in a suitable solvent (like isopropanol or ethanol) and treated with hydrochloric acid to precipitate the pure this compound.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 25148-68-9 [smolecule.com]
- 3. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 4. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 5. Buy this compound (EVT-316979) | 25148-68-9 [evitachem.com]
- 6. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Side reactions to avoid during the synthesis of N-Methyl-o-phenylenediamine dihydrochloride
Welcome to the technical support guide for the synthesis of N-Methyl-o-phenylenediamine dihydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the mechanistic insights and practical, field-tested solutions to ensure a successful, high-purity yield.
Introduction: The Synthetic Challenge
The synthesis of N-Methyl-o-phenylenediamine is most commonly achieved through the reduction of N-methyl-2-nitroaniline. While seemingly straightforward, this reaction is fraught with potential pitfalls, primarily centering around three key areas: incomplete reduction, over-alkylation, and product degradation via oxidation. The dihydrochloride salt form is preferred for its enhanced stability, but its preparation requires careful control of pH and handling to prevent product loss.
This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in mechanistic principles and supported by established protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction seems incomplete. What are the common causes and how can I resolve this?
Answer: Incomplete reduction of the nitro group in N-methyl-2-nitroaniline is a frequent issue, leading to contamination of your desired product with starting material or intermediate species like nitroso or hydroxylamine compounds. The root cause often lies in the choice and handling of the reducing agent or suboptimal reaction conditions.
Troubleshooting Incomplete Reduction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For catalytic hydrogenations (e.g., H₂/Pd-C), the catalyst may be poisoned or deactivated.
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Quality: Use a fresh, high-quality catalyst. Palladium on carbon (Pd/C) can lose activity over time or if improperly stored.
-
Poisoning: Sulfur-containing compounds or other impurities in the starting material or solvent can poison the catalyst. Consider purifying your N-methyl-2-nitroaniline if its purity is suspect.
-
-
Reaction Conditions:
-
Temperature: Some reduction methods, like those using sodium dithionite, may require gentle heating to initiate and sustain the reaction. However, excessive heat can promote side reactions.
-
pH Control: When using methods like tin and hydrochloric acid (Sn/HCl), maintaining a strongly acidic environment is crucial for the reaction to proceed to completion.
-
Mass Transfer (for Heterogeneous Catalysis): In catalytic hydrogenations, vigorous stirring is essential to ensure efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst.
-
Workflow: Optimizing Catalytic Hydrogenation
Troubleshooting low solubility of N-Methyl-o-phenylenediamine dihydrochloride in reaction media
Welcome to the technical support guide for N-Methyl-o-phenylenediamine dihydrochloride (NMPD). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this reagent in various reaction media. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its behavior, enabling you to anticipate and resolve issues effectively.
Understanding the Core Challenge: The Dihydrochloride Salt
N-Methyl-o-phenylenediamine is typically supplied as a dihydrochloride salt (C₇H₁₀N₂·2HCl) to enhance its stability and shelf-life.[1] However, this salt form is the primary reason for solubility issues in many organic synthesis applications. As an acidic salt, it is generally soluble in water and polar protic solvents where it can readily dissociate.[2][3] The resulting solutions have a pH of less than 7.0.[2] In contrast, its solubility is significantly lower in less polar or aprotic organic solvents commonly used in synthetic chemistry.
The core of the issue lies in the protonation of the two amine groups on the phenylenediamine ring. In the presence of hydrochloric acid, these amines act as bases and form ammonium chloride salts.[4][5] This ionic character makes the molecule highly polar, favoring dissolution in polar solvents like water and ethanol.[6]
Caption: Equilibrium between the free base and dihydrochloride salt forms.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My this compound won't dissolve in my reaction solvent (e.g., THF, Toluene, Dichloromethane). Why is this happening and what can I do?
Answer:
This is the most common issue encountered. The dihydrochloride salt is highly polar and ionic, making it insoluble in non-polar organic solvents. The amine groups are protonated, and the molecule behaves more like a salt than a typical organic compound. To achieve solubility, you must convert it back to its neutral, "free base" form.
Troubleshooting Workflow:
Caption: Decision workflow for solubilizing NMPD Dihydrochloride.
Option A: Protocol for Isolation of the Free Base
This method is ideal when you need a pure, anhydrous solution of the free amine for your reaction.
-
Dissolution: Dissolve the this compound in a minimum amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a strong base, such as 1M sodium hydroxide (NaOH) solution, dropwise with stirring.[4] Monitor the pH with litmus paper or a pH meter until it becomes basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The neutral free base will move into the organic layer.
-
Drying & Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free base, which can then be dissolved in your desired reaction solvent.
Option B: Protocol for In-Situ Neutralization
This is a quicker method suitable for reactions that can tolerate the presence of a tertiary amine base and its corresponding hydrochloride salt byproduct.
-
Suspension: Add the this compound directly to your anhydrous reaction solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add at least two equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stirring: Stir the mixture at room temperature. The organic base will deprotonate the NMPD dihydrochloride, forming the soluble free base and the insoluble triethylammonium chloride or diisopropylethylammonium chloride salt.
-
Reaction: The resulting suspension can often be used directly in the subsequent reaction step. The amine salt byproduct is typically a spectator and can be removed during the final reaction workup.
Question 2: I am using a polar aprotic solvent like DMF or DMSO. Why is solubility still limited?
Answer:
While this compound has some solubility in polar aprotic solvents like DMSO and DMF, it is often described as "slight".[7][8] These solvents can solvate the ionic salt to some extent, but they are not as effective as protic solvents (like water or methanol) which can hydrogen bond with the chloride anions and the protonated amine groups. For reactions requiring higher concentrations, the strategies outlined in Question 1 (conversion to the free base) are still the most effective solutions.
| Solvent | Solvent Type | Typical Solubility of Dihydrochloride Salt |
| Water | Polar Protic | High (≥100 mg/mL)[7] |
| Ethanol | Polar Protic | Soluble[6] |
| Methanol | Polar Protic | Slightly Soluble[7][8] |
| DMF | Polar Aprotic | Slightly Soluble[8] |
| DMSO | Polar Aprotic | Slightly Soluble[7][8] |
| THF | Non-polar Aprotic | Insoluble |
| Toluene | Non-polar Aprotic | Insoluble |
| Dichloromethane | Polar Aprotic | Insoluble[9] |
Question 3: Can I improve solubility by heating the mixture?
Answer:
Heating can modestly increase the dissolution rate and solubility limit in solvents where it is already slightly soluble (e.g., methanol, ethanol). However, for solvents where it is practically insoluble (e.g., THF, toluene), heating will have a negligible effect. Furthermore, be cautious about the thermal stability of your other reagents and the potential for side reactions at elevated temperatures. Conversion to the free base is a more reliable and chemically sound approach than relying on temperature alone.
Question 4: I neutralized the salt, but my reaction is still not proceeding as expected. What could be the issue?
Answer:
If you've successfully solubilized the reagent by converting it to the free base and the reaction is still failing, consider these points:
-
Stoichiometry of the Base: Did you add at least two full equivalents of base to neutralize both hydrochloride salts? Incomplete neutralization will result in a mixture of the free base, the monohydrochloride, and the dihydrochloride, leading to lower-than-expected concentrations of the reactive free base.
-
Base Interference: If you used the in-situ neutralization method, is the tertiary amine base (e.g., triethylamine) interfering with your reaction? It could be acting as a catalyst, inhibitor, or competing reagent. The salt byproduct (e.g., triethylammonium chloride) could also affect the reaction environment.
-
Stability of the Free Base: The free base of phenylenediamines can be sensitive to air and light, potentially leading to oxidation and the formation of colored impurities.[6] Once generated, it is best to use it promptly or store it under an inert atmosphere in a dark container.
References
- ChemBK. This compound. [Link]
- PubChem. This compound | C7H12Cl2N2 | CID 91296. [Link]
- Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- University of California, Los Angeles.
- IndiaMART. This compound /NMOPDA -25148-68-9. [Link]
- Quora. Why do amines dissolve in hydrochloric acid?. [Link]
- PubMed.
- Google Patents. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
- Quora. How does branching increase the solubility in amines?. [Link]
- University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
- National Council of Educational Research and Training. Amines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. quora.com [quora.com]
- 6. Buy this compound | 25148-68-9 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. mybiosource.com [mybiosource.com]
- 9. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
N-Methyl-o-phenylenediamine dihydrochloride degradation pathways and prevention
Welcome to the technical support center for N-Methyl-o-phenylenediamine Dihydrochloride (N-Me-OPD). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, storage, and use of this versatile but sensitive reagent. As a seasoned application scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
I. Understanding the Challenge: The Degradation of this compound
This compound is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals like Telmisartan[1][2], and as a reagent in various analytical and biochemical assays. However, its utility is often hampered by its propensity to degrade, primarily through oxidation. This degradation manifests as a noticeable color change in the solid material and in solution, typically progressing from a light purple or beige to a dark brown or black. This discoloration is not merely a cosmetic issue; it is indicative of the formation of impurities that can significantly impact the outcome of your experiments, leading to lower yields, impure products, and unreliable analytical results.
The primary degradation pathway involves the oxidative coupling of two molecules of N-Me-OPD to form a phenazine derivative. This is analogous to the well-documented oxidation of o-phenylenediamine, which forms 2,3-diaminophenazine[3]. In the case of N-Me-OPD, the corresponding N-methylated diaminophenazine is the likely culprit for the observed color. This reaction is accelerated by exposure to oxygen, light, and trace metal impurities.
Diagram: Proposed Oxidative Degradation Pathway
Caption: Oxidative dimerization of N-Me-OPD.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Handling and Storage
Q1: My new bottle of N-Me-OPD is already discolored. Is it still usable?
A1: The extent of discoloration is an indicator of the level of degradation. A slight off-white or pale purple appearance is common and often acceptable for many applications[4]. However, if the material is dark brown or black, it contains a significant amount of oxidative impurities. For sensitive applications such as the synthesis of pharmaceutical intermediates or in quantitative assays, using discolored material is not recommended as it may lead to side reactions and impure products[5]. For less sensitive applications, you may be able to purify the material before use (see Section III).
Q2: What are the ideal storage conditions for N-Me-OPD?
A2: To minimize degradation, N-Me-OPD should be stored in a tightly sealed container in a cool, dry, and dark place[6]. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation. For long-term storage, refrigeration (-20°C) is advisable[3].
Q3: I've noticed that solutions of N-Me-OPD darken over time. How can I prevent this?
A3: The discoloration of N-Me-OPD solutions is due to oxidation. To mitigate this:
-
Use Degassed Solvents: Prepare your solutions using solvents that have been thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a blanket of inert gas.
-
Use Freshly Prepared Solutions: Prepare only the amount of solution needed for your experiment and use it promptly.
-
Consider a Reducing Agent: For some applications, the addition of a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) can help to maintain the reduced state of the diamine[4]. However, you must first verify that the reducing agent does not interfere with your downstream reactions.
In Experimental Use
Q4: I am seeing unexpected side products in my synthesis of a benzimidazole derivative (e.g., in Telmisartan synthesis). Could degraded N-Me-OPD be the cause?
A4: Absolutely. The oxidative degradation products of N-Me-OPD, such as the N-methyl-diaminophenazine, can be reactive and may participate in side reactions, leading to the formation of colored and often difficult-to-remove impurities in your final product[1][5]. If you are observing unexpected byproducts and your N-Me-OPD is discolored, it is a likely contributor. It is crucial to use high-purity N-Me-OPD for the synthesis of pharmaceutical compounds[5][7].
Q5: My HPLC analysis of N-Me-OPD shows multiple peaks, even for a freshly prepared standard. What could be the issue?
A5: This could be due to a few factors:
-
On-Column Degradation: The stationary phase or mobile phase components of your HPLC system could be promoting the oxidation of your analyte. Ensure your mobile phase is degassed. If you are using a metal-based column, trace metals can catalyze oxidation.
-
Degraded Starting Material: Even solid N-Me-OPD can contain some level of degradation products.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the stability and retention of N-Me-OPD. A slightly acidic mobile phase is generally recommended to maintain the protonated and more stable form of the amine. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., with phosphoric or formic acid) is a good starting point for analysis[7][8].
Q6: I am using N-Me-OPD in a colorimetric assay, and I am getting high background absorbance. Why is this happening?
A6: High background absorbance is a classic sign of degraded N-Me-OPD. The colored oxidation products will absorb light in the visible region, interfering with your assay. It is imperative to use fresh, high-purity N-Me-OPD for such applications. If you suspect your material is degraded, you can attempt to purify it as described in the protocols below.
III. Protocols for Prevention and Purification
The following protocols provide step-by-step guidance on how to handle, stabilize, and purify this compound.
Protocol 1: Preparation of a Stabilized N-Me-OPD Solution
This protocol is suitable for applications where the presence of a small amount of a reducing agent is acceptable.
Materials:
-
This compound
-
Deoxygenated solvent (e.g., water, ethanol)
-
Sodium dithionite (Na₂S₂O₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Deoxygenate your chosen solvent by sparging with an inert gas for at least 30 minutes.
-
In a clean, dry flask under a gentle stream of inert gas, add the desired amount of N-Me-OPD.
-
Add a small amount of sodium dithionite (approximately 0.1-0.5 mol% relative to N-Me-OPD).
-
Add the deoxygenated solvent to the flask to achieve the desired concentration.
-
Stir the solution under an inert atmosphere until the solids are fully dissolved.
-
Use the solution immediately. If short-term storage is necessary, keep it in a tightly sealed container under an inert atmosphere and in the dark.
Protocol 2: Recrystallization of Discolored this compound
This protocol is adapted from a procedure for the purification of o-phenylenediamine and is designed to remove colored oxidative impurities[4][9].
Materials:
-
Discolored this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Stannous chloride (SnCl₂) (optional, as a reducing agent)
-
Activated charcoal (decolorizing carbon)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, dissolve the crude N-Me-OPD in a minimal amount of a hot mixture of concentrated HCl and water (e.g., a 2:1 ratio of HCl to water). Exercise caution when handling concentrated acid.
-
To the hot solution, add a small amount of stannous chloride (optional, ~1-2% by weight of N-Me-OPD) to help reduce oxidized impurities.
-
Add a small amount of activated charcoal (approximately 1-2% of the weight of your compound) to the solution.
-
Gently boil the solution for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
To the hot, colorless filtrate, add an additional volume of cold concentrated HCl to induce crystallization.
-
Cool the mixture in an ice bath to maximize the precipitation of the purified N-Me-OPD dihydrochloride.
-
Collect the colorless crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, concentrated HCl.
-
Dry the purified crystals under vacuum over a desiccant such as solid sodium hydroxide.
Diagram: Recrystallization Workflow
Caption: Recrystallization of N-Me-OPD.
IV. Analytical Characterization of Purity
A stability-indicating HPLC method is essential for assessing the purity of N-Me-OPD and for monitoring its degradation.
Recommended HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm[7] |
| Injection Volume | 10-20 µL |
This method should provide good separation of the parent N-Me-OPD from its more nonpolar degradation products. The retention time of N-Me-OPD will be shorter, while the colored, more conjugated phenazine derivatives will have longer retention times.
V. Concluding Remarks
While this compound is a powerful reagent, its sensitivity to oxidation requires careful handling and storage. By understanding the degradation pathways and implementing the preventative and corrective measures outlined in this guide, you can ensure the integrity of your starting materials and the reliability of your experimental results. Always prioritize the use of high-purity reagents and be vigilant for the signs of degradation.
VI. References
-
Organic Syntheses Procedure. o-PHENYLENEDIAMINE. Available from: [Link]
-
SIELC Technologies. Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column. Available from: [Link]
-
Srivastava, R., & Kumar, S. (2014). VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 425-428.
-
MDPI. 2,3-Diaminophenazine. Available from: [Link]
-
Google Patents. An improved process for the preparation of telmisartan. Available from:
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Shrivastava, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies, 2(2), 144-161.
-
Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.
Sources
- 1. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemmethod.com [chemmethod.com]
- 6. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]
- 8. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Controlled N-Methylation of o-Phenylenediamine
Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we understand the nuanced challenges encountered in the lab. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols specifically designed to address a common yet critical challenge: the controlled N-methylation of o-phenylenediamine and the avoidance of undesired over-methylation.
The high nucleophilicity of the two primary amino groups in o-phenylenediamine makes selective methylation a non-trivial task. Direct alkylation often leads to a complex mixture of N-methyl, N,N'-dimethyl, N,N-dimethyl, and N,N,N',N'-tetramethyl derivatives. This guide is structured to provide you with the strategic and mechanistic understanding necessary to steer your reaction toward the desired product with high fidelity.
Troubleshooting Guide: Common Methylation Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is non-selective, yielding a mixture of mono-, di-, and poly-methylated products. How can I improve selectivity for mono-methylation (N-methyl-o-phenylenediamine)?
A1: This is the most frequent issue and stems from the comparable reactivity of the two amino groups in the starting material and the secondary amine in the mono-methylated product.
-
Probable Cause: Direct methylation of o-phenylenediamine with a highly reactive methylating agent (e.g., methyl iodide, dimethyl sulfate) is inherently difficult to control. The mono-methylated product is often as reactive, or even more so, than the starting material, leading to rapid subsequent methylations.
-
Corrective Actions & Scientific Rationale:
-
Stoichiometric and Temperature Control (Sub-optimal): While you can attempt to use precisely one equivalent of the methylating agent at low temperatures, this rarely yields a clean product. The statistical nature of the reaction often results in a mixture containing unreacted starting material, the desired mono-methylated product, and over-methylated species.
-
Use of Milder, More Selective Reagents: Switching to a less aggressive methylating agent can significantly improve selectivity. Dialkyl carbonates, in the presence of zeolite catalysts like faujasites, have been shown to be highly selective for the mono-N-methylation of aromatic amines.[1] The confined environment within the zeolite pores can sterically hinder the second methylation event.
-
Indirect Synthesis via a Nitroaniline Intermediate (Recommended Strategy): The most robust and widely accepted method is to avoid direct methylation of the highly activated diamine altogether. This is achieved through a two-step process:
-
Step A: Selective N-methylation of o-nitroaniline. The electron-withdrawing nitro group (-NO₂) significantly reduces the nucleophilicity of the amino group, making the methylation reaction slower and far more controllable. This deactivation strongly disfavors the formation of N,N-dimethyl byproducts.[2]
-
Step B: Reduction of the Nitro Group. The resulting N-methyl-o-nitroaniline is then subjected to a standard nitro group reduction (e.g., using SnCl₂, catalytic hydrogenation with Pd/C, or iron in acetic acid) to yield the desired N-methyl-o-phenylenediamine.[2][3] This strategic circumvention provides excellent control and high yields of the mono-methylated product.
-
-
Q2: I am attempting to synthesize N,N'-dimethyl-o-phenylenediamine, but the reaction proceeds to form the N,N,N',N'-tetramethyl byproduct. How can this be prevented?
A2: This indicates that the secondary amines of your desired product are being further alkylated.
-
Probable Cause: The use of excess methylating agent, elevated temperatures, or prolonged reaction times can drive the reaction past the desired N,N'-dimethyl stage. The secondary amines in N,N'-dimethyl-o-phenylenediamine are still sufficiently nucleophilic to react.
-
Corrective Actions & Scientific Rationale:
-
Precise Stoichiometric Control: Use of 2.0 to 2.2 equivalents of your methylating agent is critical. The slight excess helps drive the reaction to completion for the di-methylation while minimizing the amount available for subsequent reactions.
-
Reaction Monitoring: Diligently monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Quench the reaction as soon as the starting material or mono-methylated intermediate is consumed and before significant amounts of the tetramethyl byproduct appear.
-
Consider Reductive Amination: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for exhaustive methylation of primary and secondary amines to tertiary amines. While typically used for exhaustive methylation, careful control of stoichiometry can favor the formation of the N,N'-dimethyl product from o-phenylenediamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the single best strategy to avoid over-methylation from the outset?
A1: The "Indirect Synthesis" route is unequivocally the most reliable strategy. By methylating a deactivated precursor like o-nitroaniline and then reducing the nitro group in a subsequent step, you gain superior control over the degree of methylation.[2][6] This approach fundamentally alters the reactivity of the substrate, preventing the side reactions that plague direct methylation of o-phenylenediamine.
Q2: Which methylating agents offer the best control?
A2: The choice of agent is critical and depends on the desired outcome. The following table summarizes common options:
| Methylating Agent | Formula | Reactivity | Selectivity Profile | Key Considerations |
| Methyl Iodide | CH₃I | Very High | Poor | Highly reactive and often unselective. Toxic.[7] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Very High | Poor | Similar to methyl iodide. Highly toxic and carcinogenic.[7] |
| Dimethyl Carbonate | (CH₃)₂CO₃ | Moderate | Excellent (Mono) | "Green" methylating agent. Requires catalyst (e.g., zeolite) for high selectivity.[1] |
| Formaldehyde/Formic Acid | CH₂O / HCOOH | High | Good (Di/Tetra) | Used in the Eschweiler-Clarke reaction for exhaustive methylation. |
Q3: How can I effectively monitor the reaction to prevent over-methylation?
A3: Real-time reaction monitoring is essential.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and effective method.[4] Spot the reaction mixture alongside standards of your starting material and (if available) the desired product. The disappearance of the starting material and the appearance of a new spot corresponding to your product can be tracked. Multiple spots will indicate the formation of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise, quantitative analysis, GC-MS is ideal. It allows you to determine the relative ratios of all components in your reaction mixture, giving you a clear picture of conversion and selectivity.
Q4: What are the best practices for purifying methylated o-phenylenediamine derivatives?
A4: Purification can be challenging due to the similar polarities of the different methylated products.
-
Column Chromatography: The primary method for laboratory-scale purification. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) can effectively separate the components.
-
Vacuum Distillation: For larger quantities, vacuum distillation can be effective, as the boiling points of the methylated derivatives will differ.[8]
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Inert Atmosphere: o-Phenylenediamine and its derivatives are often sensitive to air and light, leading to discoloration (oxidation).[4][9] It is best practice to perform purification steps and store the final product under an inert atmosphere (e.g., nitrogen or argon).[9]
Visualized Reaction Pathways and Workflows
Reaction Pathway: Methylation of o-Phenylenediamine
Caption: Uncontrolled methylation pathways of o-phenylenediamine.
Recommended Workflow for Selective Mono-methylation
Caption: Recommended workflow for selective mono-methylation.
Validated Experimental Protocol
Protocol 1: Selective Synthesis of N-Methyl-o-phenylenediamine via the o-Nitroaniline Route
This two-step protocol is adapted from established methods and offers excellent control to prevent over-methylation.[2]
Step A: Synthesis of N-Methyl-o-nitroaniline
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-nitroaniline (1 eq.) and a suitable solvent such as acetone or DMF.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Methylation: While stirring at room temperature, slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq.) dropwise. The use of a slight excess ensures full conversion of the starting material.
-
Reaction: Gently heat the mixture to reflux (typically 50-60°C) and monitor the reaction by TLC until the o-nitroaniline spot has disappeared (usually 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-methyl-o-nitroaniline.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel.
Step B: Reduction of N-Methyl-o-nitroaniline to N-Methyl-o-phenylenediamine
-
Setup: In a flask suitable for hydrogenation, dissolve the N-methyl-o-nitroaniline (1 eq.) from Step A in a solvent like ethanol or methanol.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Reduction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (e.g., via a balloon or a Parr shaker) while stirring vigorously at room temperature.
-
Reaction: The reaction is typically exothermic. Monitor the reaction by TLC until the starting material is fully consumed (usually 3-6 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-methyl-o-phenylenediamine.
-
Purification: The product can be purified by vacuum distillation or column chromatography to yield the final, high-purity product. Store under an inert atmosphere to prevent oxidation.
References
- PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine.
- BenchChem. (n.d.). An In-depth Technical Guide to 4,5-Dimethyl-o-phenylenediamine.
- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.
- Google Patents. (2012). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- Google Patents. (2019). CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
- Rasayan Journal of Chemistry. (2010). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. 3(3), 450-453.
- Selva, M., Tundo, P., & Perosa, A. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 41(21), 5269–5275.
- ResearchGate. (2015). Conventional procedures for O-methylation and -demethylation.
- Google Patents. (1960). US2946821A - Purification of m-phenylenediamine.
- Google Patents. (2013). CN103435495A - Purification process for o-phenylenediamine.
- Google Patents. (2009). CN101462966A - Purification method for exquisite o-phenylenediamine.
- WIPO. (2022). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES.
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- 9. prepchem.com [prepchem.com]
Managing hygroscopic nature of N-Methyl-o-phenylenediamine dihydrochloride
Technical Support Center: N-Methyl-o-phenylenediamine dihydrochloride
Welcome to the technical support guide for this compound (CAS: 25148-68-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic and light-sensitive nature of this compound. This guide provides in-depth, field-proven insights and protocols to ensure the integrity and success of your experiments.
I. Understanding the Challenge: Hygroscopicity and Light Sensitivity
This compound is an organic salt that readily absorbs moisture from the atmosphere (hygroscopic) and can degrade upon exposure to light.[1] This dual sensitivity can significantly impact experimental outcomes by altering the compound's physical and chemical properties.
Why is this important?
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations and reaction stoichiometry.
-
Altered Solubility: The presence of water can change the solubility profile of the compound in various organic solvents.[2][3]
-
Degradation and Impurity Formation: Moisture can facilitate degradation pathways, leading to the formation of impurities that may interfere with your reactions or biological assays.
-
Reduced Reactivity: Changes in the compound's hydration state can affect its reactivity in chemical syntheses.[2]
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound upon receipt?
A1: Proper storage is the first line of defense against degradation.
-
Immediate Action: Upon receipt, inspect the container seal. If it is compromised, the product's integrity may be affected.
-
Primary Storage: Store the compound in its original, tightly sealed container in a cool, dry, and dark place.[4] A desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) is highly recommended to maintain a low-humidity environment.[5]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the container inside a larger, sealed container with a desiccant or in a nitrogen-filled glove box.
Q2: The powder in my bottle has formed clumps. Can I still use it?
A2: Clumping is a clear indication of moisture absorption.[6] Whether you can still use the compound depends on the sensitivity of your application.
-
For Non-Sensitive Applications: If precise concentration is not critical, you may be able to use the clumped material. However, be aware that the actual concentration of your solution will be lower than calculated based on the weighed mass.
-
For Sensitive Applications (e.g., quantitative assays, stoichiometry-critical reactions): It is strongly advised not to use clumped material directly. The water content is unknown and will lead to significant errors. You have two options:
-
Discard: The safest option is to discard the clumped reagent and use a fresh, unopened bottle.
-
Dry the Material: If discarding is not feasible, you can attempt to dry the compound (see Troubleshooting Guide below for protocol).
-
Q3: My compound has changed color from a light purple/beige to a darker shade. What does this mean?
A3: A color change, often to a darker purple or brown, can indicate degradation, which may be caused by exposure to light, air (oxidation), or moisture.[7] The toxicological properties of the degradation products are likely unknown.[8] For applications requiring high purity, it is best to use a fresh supply.
Q4: What is the best way to weigh this compound to minimize moisture uptake?
A4: The key is to minimize the compound's exposure to the ambient atmosphere.
-
Ideal Method: Perform all weighing operations inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[6]
-
Alternative Method: If a glovebox is unavailable, work quickly in an area with low humidity.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.[6]
-
Have all your tools (spatula, weigh boat) clean and dry.
-
Open the container, quickly remove the desired amount, and immediately and tightly reseal the container.
-
Q5: How can I accurately determine the water content of my this compound sample?
A5: For precise quantification of water content, Karl Fischer titration is the gold standard in the pharmaceutical industry.[][10] This method is highly sensitive and specific for water, providing accurate results even for low moisture levels.[11] Other methods like thermogravimetric analysis (TGA) can also be employed to determine water content by measuring the mass loss upon heating.[12]
III. Troubleshooting Guide
This section provides step-by-step protocols to address common issues encountered when working with this compound.
Problem 1: The compound has absorbed moisture and is clumped.
Solution: Drying the Compound
This protocol aims to remove absorbed water. Note that this may not reverse any chemical degradation that has already occurred.
Method 1: High Vacuum Drying
-
Preparation: Place the clumped powder in a clean, dry round-bottom flask or a suitable vacuum-rated container.
-
Drying: Connect the flask to a high vacuum line (Schlenk line) and apply vacuum. Gentle heating (e.g., 40-50°C) with a water bath can accelerate the drying process, but be cautious as the compound's stability at elevated temperatures may be limited.
-
Duration: Dry for several hours (e.g., 4-12 hours) or until the powder is free-flowing.
-
Storage: Once dry, store the compound in a desiccator or under an inert atmosphere.
Method 2: Azeotropic Drying (for use in solution)
If the compound is to be used in a reaction with a solvent that forms an azeotrope with water (e.g., toluene), you can dry it in-situ.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the hygroscopic compound and toluene.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill off and be collected in the Dean-Stark trap.[13]
-
Completion: Continue refluxing until no more water collects in the trap. The compound is now in an anhydrous solution, ready for the next reaction step.
Problem 2: Inconsistent results in a series of experiments.
Potential Cause: Variable moisture content in the reagent from repeated openings of the same bottle.
Solution: Aliquoting the Reagent
To maintain the integrity of the bulk supply, aliquot the powder into smaller, single-use vials.
-
Environment: Perform this procedure in a glovebox or a controlled low-humidity environment.
-
Preparation: Arrange several small, clean, and dry vials with airtight caps.
-
Transfer: Open the main stock bottle and quickly portion the powder into the smaller vials.
-
Seal and Store: Tightly seal each vial, potentially with paraffin film for extra security. Store the aliquots in a desiccator, protected from light.[5] Use one vial per experiment to prevent contamination of the main stock.
Problem 3: The compound degrades upon dissolution in a specific solvent.
Potential Cause: The solvent may not be anhydrous, or the compound itself is unstable under those conditions.
Solution: Solvent Purity and Small-Scale Testing
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
-
Inert Atmosphere: When preparing solutions, consider using Schlenk techniques to maintain an inert atmosphere, especially if the solution will be stored for any length of time.[14]
-
Small-Scale Test: Before committing to a large-scale experiment, perform a small-scale test to ensure the compound's stability in the chosen solvent over the required timeframe.
IV. Visualization and Data
Workflow for Handling Hygroscopic Reagents
The following diagram illustrates the decision-making process when handling a new or existing bottle of this compound.
Caption: Decision workflow for handling this compound.
Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Cool (as per supplier SDS) | Slows potential degradation pathways. |
| Atmosphere | Dry, Inert (Nitrogen/Argon) | Prevents moisture absorption and oxidation.[4] |
| Light | Protected from Light (Amber Vial/Dark) | Prevents photochemical degradation.[1][15] |
| Container | Tightly Sealed, Original Container | Maintains integrity and prevents contamination. |
V. References
-
BenchChem. (n.d.). This compound | 25148-68-9. Retrieved from BenchChem website.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from Cole-Parmer website.
-
PubChem. (n.d.). This compound. Retrieved from PubChem website.
-
Fisher Scientific. (n.d.). Material Safety Data Sheet N-Methyl-p-phenylenediamine dihydrochloride, 98% (titr.). Retrieved from Fisher Scientific website.
-
Smolecule. (n.d.). Buy this compound | 25148-68-9. Retrieved from Smolecule website.
-
ChemicalBook. (n.d.). This compound(25148-68-9). Retrieved from ChemicalBook website.
-
CAMEO Chemicals - NOAA. (n.d.). This compound. Retrieved from NOAA website.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.
-
AK Scientific, Inc. (n.d.). This compound. Retrieved from AK Scientific, Inc. website.
-
BOC Sciences. (n.d.). Moisture Content Determination. Retrieved from BOC Sciences website.
-
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from American Pharmaceutical Review website.
-
Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Retrieved from Chromatography Today website.
-
Pharmaceutical Technology. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from Pharmaceutical Technology website.
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from ResearchGate website.
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from Pharmaguideline website.
-
Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from Sciencemadness.org website.
-
University of Rochester. (n.d.). Drying Methods. Retrieved from University of Rochester Department of Chemistry website.
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from University of Colorado Boulder Department of Chemistry website.
-
University of Rochester. (n.d.). How to Store Reagents. Retrieved from University of Rochester Department of Chemistry website.
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts : r/chemistry. Retrieved from Reddit website.
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from Labtag Blog website.
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from Triumvirate Environmental website.
-
University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh Wipf Group website.
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf - NIH website.
-
BenchChem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from BenchChem website.
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- 15. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Resolving peak tailing in HPLC analysis of N-Methyl-o-phenylenediamine dihydrochloride
Technical Support Center: N-Methyl-o-phenylenediamine dihydrochloride Analysis
Welcome to the technical support guide for resolving common chromatographic issues encountered during the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting peak tailing, a frequent challenge with this basic analyte.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I properly measure it?
A1: Peak tailing refers to the asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[1][2] In an ideal separation, peaks are perfectly symmetrical, known as Gaussian peaks.[3] Tailing is a significant issue as it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with your analytical method or HPLC system.[4]
To quantify this, the USP Tailing Factor (Tf) is commonly used. It is calculated as the ratio of the peak width at 5% of the peak height (W₀.₀₅) to twice the distance from the leading edge to the peak maximum at 5% height (f).
-
Tf = W₀.₀₅ / 2f
A Tf value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, although values up to 1.5 may be acceptable for some assays.[5]
Q2: I'm observing significant peak tailing for this compound. What are the primary chemical causes?
A2: For a basic compound like N-Methyl-o-phenylenediamine, peak tailing in reversed-phase HPLC is almost always due to unwanted secondary interactions with the stationary phase.[4][6] There are two principal mechanisms at play:
-
Silanol Interactions: This is the most common cause.[4] Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[7] At mobile phase pH values above approximately 3, these silanol groups can deprotonate to become negatively charged silanolates (Si-O⁻).[4][5] Your analyte, being a diamine dihydrochloride, is a protonated, positively charged base. This positive charge leads to a strong ionic interaction with the negative silanolate sites, causing a secondary retention mechanism that results in significant peak tailing.[4][5]
-
Metal Chelation: The diamine structure of your analyte can act as a chelating agent. Trace metal impurities (like iron or aluminum) present in the silica matrix of the column packing or on the surface of stainless-steel components (frits, tubing) can interact with the analyte.[1][4][8] This chelation creates another secondary retention mechanism, contributing to peak tailing.[4][9]
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow to diagnose and resolve peak tailing for this compound. It is crucial to change only one parameter at a time to accurately identify the source of the problem.
Q3: How does lowering the mobile phase pH improve the peak shape?
A3: Adjusting the mobile phase pH is the most effective first step.[4] By lowering the pH to a range of 2.5-3.5, you protonate the residual silanol groups (Si-OH).[4][10] This neutralizes their negative charge, thereby eliminating the strong ionic interaction with your positively charged analyte.[4] The primary retention mechanism then becomes the intended hydrophobic interaction with the C18 chains, leading to a much more symmetrical peak.[5]
| pH Level | Silanol State | Analyte State | Interaction | Result |
| pH > 4 | Deprotonated (Si-O⁻) | Protonated (R-NH₃⁺) | Strong Ionic | Severe Tailing |
| pH 2.5 - 3.5 | Protonated (Si-OH) | Protonated (R-NH₃⁺) | Weak Polar | Improved Symmetry |
Experimental Protocol: pH Adjustment
-
Buffer Selection: Prepare an aqueous mobile phase component using a buffer effective in the pH 2.5-3.5 range, such as a phosphate or formate buffer. A 25 mM phosphate buffer is a common starting point.[10]
-
pH Adjustment: Use an acid like phosphoric acid or formic acid to carefully adjust the pH of the aqueous component to 3.0.[2][11]
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous component with your organic modifier (e.g., acetonitrile) to the desired ratio.
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analysis: Inject the this compound standard and evaluate the tailing factor.
Q4: I've lowered the pH, but the peak tailing persists. What is my next move?
A4: If pH optimization alone is insufficient, the next step is to add a "competing base" to the mobile phase.[2][12] Triethylamine (TEA) is a common choice for this purpose.[12][13]
Mechanism of Action: TEA is a small, basic molecule that acts as a silanol suppressor.[14] It has a strong affinity for the active silanol sites on the silica surface. By adding a small concentration (e.g., 0.1-0.2%) of TEA to your mobile phase, it will effectively "mask" or block the residual silanols, preventing your analyte from interacting with them.[13][14] This allows your analyte to elute with a much-improved peak shape.
Experimental Protocol: Adding a Competing Base
-
Mobile Phase Preparation: To your already pH-adjusted mobile phase (from the previous step), add triethylamine to a final concentration of 0.1% (v/v).
-
Re-equilibration: It is critical to thoroughly equilibrate the column with the TEA-containing mobile phase. Flush the column for an extended period (e.g., 30-60 minutes) to ensure the TEA has fully saturated the active sites. Note: Once a column has been exposed to TEA, it may be difficult to remove completely, so it's often best to dedicate that column to methods using TEA.[15][16]
-
Analysis: Inject your sample and assess the peak shape. You should observe a significant reduction in tailing.
Q5: Could my HPLC column be the root of the problem?
A5: Absolutely. Not all C18 columns are created equal, especially when analyzing basic compounds.[2] If mobile phase modifications do not resolve the issue, your column is the next logical component to evaluate. Key factors include:
-
Silica Purity (Type B Silica): Modern HPLC columns are packed with high-purity, "Type B" silica, which has a very low metal content.[17] Older "Type A" silica columns contain more metal impurities and acidic silanols, which exacerbate peak tailing for basic compounds.[1] Using a column based on high-purity silica is essential.[18]
-
End-Capping: After the C18 chains are bonded to the silica, many residual silanols remain.[7][19] "End-capping" is a process where these remaining silanols are reacted with a small silylating agent (like trimethylsilyl groups) to make them inert.[20][21][22] A column with thorough "double end-capping" provides maximum shielding of silanols and is highly recommended for analyzing basic compounds.[17][20]
| Column Type | Residual Silanols | Metal Content | Performance with Bases |
| Old (Type A), Non-End-Capped | High, Acidic | High | Very Poor Tailing |
| Modern (Type B), End-Capped | Low | Low | Good Peak Shape |
| Modern (Type B), Double End-Capped | Very Low | Very Low | Excellent Peak Shape |
Q6: I still see some tailing even with a modern column and optimized mobile phase. Could metal chelation be the issue, and how do I fix it?
A6: Yes, if you've addressed silanol interactions and still observe tailing, metal chelation is a strong possibility.[4][9] This can happen even with high-purity columns if the HPLC system itself (e.g., stainless steel tubing, pump heads, injector parts) is leaching metal ions.[23]
Troubleshooting and Resolution:
-
Add a Chelating Agent: The simplest solution is to add a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1 mM). EDTA will bind to any free metal ions in the mobile phase or on the column, preventing your analyte from interacting with them.[24]
-
System Passivation: For a more permanent solution, you can passivate your HPLC system.[23][25] Passivation involves treating the stainless-steel surfaces with a strong acid (e.g., nitric or phosphoric acid) to remove free iron and form a protective, inert oxide layer.[24][25] This minimizes the leaching of metal ions into the mobile phase stream.
Experimental Protocol: System Passivation Caution: This procedure involves strong acids and should be performed with appropriate safety precautions. Always consult your HPLC manufacturer's guidelines before proceeding.
-
Preparation: Remove the HPLC column and replace it with a union.
-
Flush with Water: Flush the entire system with HPLC-grade water.
-
Acid Wash: Flush the system with a 6M nitric acid solution at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[26]
-
Rinse Thoroughly: Flush the system extensively with HPLC-grade water until the eluent is neutral (check with pH paper). This step is critical to remove all traces of acid.
-
Solvent Flush: Finally, flush the system with your initial mobile phase (without the column) before reinstalling the column for analysis.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- El-Gindy, A. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed.
- Various Authors. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.
- Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
- Separation Science. (n.d.). End-capping.
- Various Suppliers. (n.d.). High-Strength-Silica (HSS) HPLC Analytical Columns. IndiaMART.
- Sigma-Aldrich. (n.d.). HPLC Columns.
- Biocomma. (n.d.). HPLC Columns.
- Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns.
- Wikipedia. (2021, December 28). Endcapping.
- MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions.
- Srivastava, R., & Kumar, S. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF this compound IN TELMISARTAN DRUG SUBSTANCES. Semantic Scholar.
- Phenomenex. (n.d.). The role of end-capping in reversed-phase.
- Benchchem. (n.d.). This compound | 25148-68-9.
- Chemistry For Everyone. (2025, February 2).
- BenchChem. (n.d.). Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide. BenchChem.
- BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin. BenchChem.
- Teledyne LABS. (n.d.). Silica Gel Column Chromatography.
- George, E. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
- Nawas, M. I., & Rahman, N. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- B'Prime. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). A Look at Column Choices.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography.
- Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- Alwsci. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Parikh, V., et al. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- MicroSolv Technology Corporation. (2025, November 3). What is the Definition of Passivating and Purging in HPLC - FAQ.
- Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments.
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- Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- Gasco-López, A. I., et al. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings.
- SIELC. (n.d.). Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column.
- Snyder, L. R. (n.d.).
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- 25. What is the Definition of Passivating and Purging in HPLC - FAQ [mtc-usa.com]
- 26. welch-us.com [welch-us.com]
N-Methyl-o-phenylenediamine dihydrochloride stability in aqueous solutions for assays
Technical Support Center: N-Methyl-o-phenylenediamine Dihydrochloride
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Challenge
This compound (N-M-o-PD) is a valuable reagent in analytical chemistry and biochemical research, frequently employed as a precursor in organic synthesis and as a component in colorimetric assays.[1][2] Its utility, however, is critically dependent on the integrity of its aqueous solutions. Like many aromatic amines, N-M-o-PD is highly susceptible to oxidation, a process that can compromise experimental results by increasing background signals, reducing sensitivity, and introducing variability.[3][4] This guide provides a comprehensive overview of the factors influencing the stability of N-M-o-PD aqueous solutions, offering field-proven troubleshooting strategies and validated protocols to ensure the reliability and reproducibility of your assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound aqueous solutions? The primary cause of instability is oxidation. The free amine groups on the phenylenediamine ring are easily oxidized by atmospheric oxygen.[3] This process is accelerated by exposure to light, elevated pH (approaching neutral or alkaline), heat, and the presence of trace metal ion contaminants, which can catalyze the oxidative reactions.
Q2: My N-M-o-PD solution changed color from clear to yellow/brown. Can I still use it? A color change is a definitive visual indicator of oxidation and degradation.[3][5] The colored species are typically quinoneimines and various polymerized products that can interfere with assays, often by increasing the background absorbance.[3] It is strongly recommended to discard any discolored solution and prepare a fresh batch immediately before use to ensure data integrity.
Q3: How should I properly store the solid N-M-o-PD compound? The solid dihydrochloride salt is significantly more stable than the free amine base.[1][4] It should be stored in a tightly sealed, opaque container to protect it from moisture and light. A cool, dry, and well-ventilated area is ideal for long-term storage.[6][7]
Q4: What is the best way to store a prepared N-M-o-PD aqueous solution? The best practice is to prepare the solution fresh for each experiment. If temporary storage is unavoidable, the solution should be kept in a tightly capped amber vial at 2-8°C and used within a few hours. For any storage duration, the stability must be validated for your specific assay conditions (see Protocol 2).
Q5: I dissolved N-M-o-PD in water. What should the pH be? As a dihydrochloride salt, N-M-o-PD is acidic. When dissolved in neutral, unbuffered water, it will generate a solution with a pH below 7.0.[1][8][9] This inherent acidity helps to improve its stability compared to the free amine.[1]
Troubleshooting Guide: Common Assay Problems
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.
Issue 1: Solution Becomes Colored Immediately or Very Shortly After Preparation
-
Observation: A freshly prepared, colorless solution of N-M-o-PD rapidly turns yellow, pink, or brown within minutes to an hour.
-
Probable Causes:
-
Solvent Quality: The use of standard deionized water that may contain trace metal ions (e.g., Fe³⁺, Cu²⁺) which catalyze oxidation.
-
Dissolved Oxygen: The solvent has a high concentration of dissolved atmospheric oxygen.
-
pH of Solvent: The water used is slightly alkaline, or the solution is being prepared in a buffer with a pH that is too high (e.g., >6.5). Phenylenediamines are less stable at higher pH values.[1]
-
Light Exposure: The solution was prepared under intense, direct laboratory lighting.
-
-
Solutions & Proactive Measures:
-
Use High-Purity, Degassed Solvent: Utilize HPLC-grade or ultrapure (18.2 MΩ·cm) water. Before use, degas the water by sparging with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work in Subdued Light: Prepare the solution away from direct sunlight or intense overhead lighting. Use amber glass vials or tubes wrapped in aluminum foil for preparation and storage.[5]
-
Consider a Chelator: If metal contamination is suspected from your buffer components, adding a very low concentration (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) can chelate catalytic metal ions.[10] This was shown to be effective during the synthesis of N-M-o-PD to improve purity.[1]
-
Issue 2: High Background Signal and Poor Assay Sensitivity
-
Observation: The "no analyte" or "reagent blank" wells/cuvettes in your assay show an unusually high signal, reducing the dynamic range and sensitivity of the experiment.
-
Probable Causes:
-
Pre-existing Oxidized Species: The solution was not prepared fresh, and a significant concentration of colored, oxidized N-M-o-PD is already present, contributing to the background signal.
-
In-Assay Degradation: The assay buffer conditions (e.g., pH, presence of certain ions) are accelerating the oxidation of N-M-o-PD during the incubation period.
-
-
Solutions & Proactive Measures:
-
The "Fresh is Best" Rule: The most critical principle is to prepare the N-M-o-PD solution immediately before it is added to the assay . Do not prepare a stock solution in the morning for use throughout the day unless its stability under those exact conditions has been rigorously validated.
-
Run a Kinetic Blank: Measure the signal of your reagent blank over the time course of your assay. If the signal increases significantly over time, it confirms that in-assay degradation is occurring. You may need to adjust buffer components or shorten incubation times if possible.
-
Issue 3: Poor Reproducibility Between Experiments or Different Aliquots
-
Observation: Results are inconsistent from day to day, or even between different replicates run from what was presumed to be the same stock solution.
-
Probable Causes:
-
Inconsistent Preparation-to-Use Time: The time lag between when the solution is made and when it is used in the assay varies between experiments.
-
Improper Aliquoting/Storage: A larger batch was prepared and stored, but the aliquots have degraded at different rates due to repeated freeze-thaw cycles or exposure to air each time the main stock is opened.
-
-
Solutions & Proactive Measures:
-
Standardize the Protocol: Implement a strict, standardized protocol for solution preparation that is followed identically for every experiment. This includes the source of water, degassing time, and the time allowed between preparation and use.
-
Single-Use Aliquots: If a larger batch must be made for consistency across a large set of experiments, dissolve the compound, immediately create single-use aliquots in amber tubes, flash-freeze them (e.g., in liquid nitrogen or a dry ice/ethanol bath), and store them at -80°C. Protect from light during thawing and use immediately after. Validate that one freeze-thaw cycle does not impact assay performance.
-
Data Summaries & Visual Guides
Table 1: Key Factors Influencing N-M-o-PD Aqueous Solution Stability
| Factor | Impact on Stability | Mitigation Strategy |
| pH | Decreased stability at higher pH. More stable in acidic conditions (pH < 7.0).[1][8] | Prepare in unbuffered, high-purity water or an acidic buffer. Avoid neutral or alkaline buffers. |
| Oxygen | Primary oxidant leading to degradation and color formation.[3] | Use degassed solvents (sparge with N₂ or Ar). Keep containers tightly sealed. |
| Light | Accelerates the rate of oxidation.[3][5] | Prepare and store solutions in amber vials or protect from light with foil. Work in subdued lighting. |
| Temperature | Higher temperatures increase the rate of chemical reactions, including oxidation. | Prepare and store solutions cold (2-8°C) for short-term use. Store solids in a cool place.[6][7] |
| Metal Ions | Trace metals (Fe³⁺, Cu²⁺, etc.) can catalyze oxidative degradation. | Use high-purity water and reagents. Consider adding a low-concentration chelator like EDTA if needed.[1][10] |
Diagram 1: Simplified N-M-o-PD Degradation Pathway
This diagram illustrates the primary factors leading to the degradation of N-M-o-PD in solution.
Caption: Factors accelerating the oxidative degradation of N-M-o-PD.
Diagram 2: Troubleshooting Workflow for Assay Instability
Follow this decision tree if you are experiencing inconsistent results or high background signals in your assay.
Caption: Decision tree for troubleshooting N-M-o-PD related assay issues.
Validated Experimental Protocols
Protocol 1: Recommended Preparation of N-M-o-PD Aqueous Solution
Objective: To prepare a fresh, high-quality N-M-o-PD solution for immediate use in an assay, minimizing initial degradation.
Materials:
-
This compound solid
-
Ultrapure, 18.2 MΩ·cm water (or HPLC-grade)
-
Inert gas (argon or nitrogen) with a sparging tube
-
Calibrated analytical balance
-
Amber glass vial or a clear glass vial wrapped in aluminum foil
-
Micropipettes
Procedure:
-
Solvent Degassing: Pour the required volume of ultrapure water into a clean glass flask. Sparge the water with a steady stream of argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: In a subdued light environment, accurately weigh the required amount of N-M-o-PD solid using an analytical balance. Note: Phenylenediamines can be hazardous; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[6][11]
-
Dissolution: Transfer the weighed solid into your light-protected vial. Using a calibrated pipette, add the correct volume of the freshly degassed water to achieve the target concentration.
-
Mixing: Cap the vial tightly and mix by gentle inversion or brief vortexing until the solid is completely dissolved. The solution should be clear and colorless.
-
Immediate Use: Use the solution in your assay immediately, ideally within 30 minutes of preparation. Do not let it sit on the benchtop exposed to light and air.
Protocol 2: Workflow for Validating Solution Stability
Objective: To determine the usable lifetime of an N-M-o-PD solution under your specific laboratory and assay conditions.
Procedure:
-
Prepare Master Solution: Prepare a master solution of N-M-o-PD following Protocol 1.
-
Initial Measurement (T=0): Immediately after preparation, take a baseline measurement. This could be:
-
Spectrophotometric: Measure the absorbance spectrum (e.g., 250-600 nm) to check for any background absorbance. A clean solution should have minimal absorbance in the visible range.
-
Functional: Run the solution in your assay using a known positive and negative control. This T=0 result will be your "gold standard."
-
-
Aliquot and Store: Dispense the remaining master solution into several small, identical amber vials, filling them to the top to minimize headspace air. Store these aliquots under the conditions you wish to test (e.g., on the benchtop under ambient light, in the dark on the benchtop, at 4°C in the dark).
-
Time-Point Measurements: At defined intervals (e.g., 1, 2, 4, 8, and 24 hours), retrieve one aliquot from each storage condition.
-
Analyze and Compare: Repeat the same measurement (spectrophotometric or functional) that you performed at T=0.
-
Determine Cut-off: Define an acceptable limit for change. For example, you might decide the solution is no longer usable if the background absorbance increases by more than 10% or if the assay signal for a control sample changes by more than 15%. This will define the validated stability window for your specific conditions.
References
- This compound.
- Material Safety Data Sheet n-Methyl-o-phenylenediamine dihydro- chloride, 98% (titr.). Cole-Parmer. [Link]
- p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]
- Stabilized phenylenediamine color developer compositions.
- Diaryl-p-phenylenediamine stabilizers for peroxide-cured polyethylene.
- m-, o-, and p-Phenylenediamine.
- N,N-Diphenyl-4-Phenylenediamine.
- Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- p-Phenylenediamine. Wikipedia. [Link]
- Process for purifying a phenylenediamine.
- United States Patent Office.
- A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
- Why is m-Phenylenediamine (MPD) solution changing colour?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 25148-68-9 [smolecule.com]
- 3. cir-safety.org [cir-safety.org]
- 4. osha.gov [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Preventing oxidation of N-Methyl-o-phenylenediamine dihydrochloride during storage
A Guide to Preventing Oxidation and Ensuring Stability During Storage
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical advice and troubleshooting for the proper storage and handling of N-Methyl-o-phenylenediamine dihydrochloride (CAS 25148-68-9). Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to maintain the integrity and purity of this critical reagent.
Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses the common issues encountered by users during the storage and handling of this compound.
Question: My this compound powder, which was originally a white or light purple crystalline solid, has turned brown/dark purple. What happened and can I still use it?
Answer: A color change to brown or dark purple is a clear visual indicator of oxidation.[1] Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation, which forms highly colored conjugated impurities.[2][3] The primary oxidation product of o-phenylenediamine derivatives is typically a 2,3-diaminophenazine compound, which is intensely colored and fluorescent.[4][5]
-
Causality: This degradation is primarily caused by prolonged or repeated exposure to atmospheric oxygen. The process can be accelerated by the presence of light, moisture, and trace metal impurities.
-
Usability:
-
For high-sensitivity applications (e.g., synthesis of pharmaceutical intermediates like Telmisartan[6][7], quantitative analytical standards), using the discolored reagent is not recommended . The impurities can lead to unpredictable side reactions, lower yields, and complex purification challenges.
-
For less sensitive, non-critical applications , you may test its suitability on a small scale. However, be aware that you are introducing unknown impurities into your reaction. If you proceed, purification of the final product will be essential.
-
Question: I have just opened a new bottle. What is the single most important step to ensure its long-term stability?
Answer: The most critical step is to replace the air in the container's headspace with a dry, inert gas, such as argon or nitrogen, before resealing.[8][9] Atmospheric oxygen is the primary driver of degradation. By purging the headspace, you remove the key reactant responsible for oxidation. After purging, seal the container cap tightly and reinforce the seal with Parafilm® for additional protection against moisture and air ingress.
Question: Should I store the compound in the refrigerator or freezer?
Answer: Storing the compound in a cool, dry place is recommended.[10] Refrigeration (2-8°C) is a viable option to slow the rate of chemical degradation. However, it introduces a significant risk if not handled properly.
-
Critical Protocol: You must allow the container to warm up to ambient room temperature before opening it.[8] Opening a cold container will cause atmospheric moisture to condense directly onto the hygroscopic powder, which can accelerate degradation.
-
Freezing: Freezing is generally not necessary and exacerbates the condensation risk. Stick to cool or refrigerated storage.
Question: I don't have access to a glove box or Schlenk line. What are the best practices for handling this reagent on an open bench?
Answer: While an inert atmosphere is ideal, you can minimize degradation with careful benchtop techniques:[11][12]
-
Minimize Exposure Time: Have all necessary equipment ready. Weigh the reagent as quickly as possible and immediately reseal the main container.
-
Work in a Low-Humidity Environment: If possible, handle the compound on a dry day or in a room with a dehumidifier.
-
Inert Gas Purge: Even without a Schlenk line, you can gently flush the bottle's headspace with a stream of nitrogen or argon from a gas cylinder before sealing.
-
Use a Glove Bag: For a low-cost, effective inert atmosphere, consider performing manipulations inside a disposable polyethylene glove bag filled with nitrogen or argon.[12]
Question: How can I verify the purity of my stored this compound?
Answer:
-
Visual Inspection: The first and simplest check is for color change, as discussed above. The material should be a white to light yellow or light purple crystalline powder.[1][13]
-
Analytical Verification: For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is a suitable method to determine the purity and identify the presence of degradation products.[10][14] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities.[15]
The Science of Degradation: Understanding the Oxidation Pathway
N-Methyl-o-phenylenediamine is an electron-rich aromatic compound, making it highly susceptible to oxidation. The dihydrochloride salt form offers increased stability compared to the free base because protonation of the amine groups reduces the electron density of the benzene ring.[1][6] However, it is still vulnerable.
The primary degradation pathway involves oxidation by atmospheric O₂, often catalyzed by light or trace metals, to form colored phenazine-type structures.
// Nodes Reagent [label="N-Methyl-o-phenylenediamine\ndihydrochloride\n(White/Light Purple Solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Factors [label="O₂, Light, Moisture,\nTrace Metals", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidized [label="Oxidized Intermediates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Colored Degradation Products\n(e.g., Phenazine Derivatives)\n(Brown/Dark Purple Solid)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reagent -> Oxidized [label=" Oxidation", color="#EA4335", fontcolor="#202124", arrowhead=normal]; Factors -> Reagent [style=dashed, arrowhead=none, color="#4285F4"]; Oxidized -> Product [label=" Rearrangement", color="#EA4335", fontcolor="#202124", arrowhead=normal]; } } Caption: Oxidation pathway of this compound.
Recommended Storage and Handling Protocols
Adherence to rigorous storage protocols is the most effective way to prevent oxidation.
Protocol 1: Standard Laboratory Storage (Short- to Medium-Term Use)
This protocol is suitable for containers that are accessed periodically.
-
Initial Receipt: Upon receipt, inspect the container's seal for integrity. Note the date of receipt on the bottle.
-
Dispensing:
-
Before opening for the first time, gently tap the bottle to settle the powder.
-
Open the cap in an area with minimal air drafts and low humidity.
-
Quickly weigh and dispense the required amount of reagent.
-
Do not leave the bottle open to the atmosphere for an extended period.
-
-
Resealing:
-
Before replacing the cap, direct a gentle stream of dry nitrogen or argon into the bottle for 10-15 seconds to displace the air in the headspace.
-
Immediately tighten the cap securely.
-
Wrap the cap and bottle neck junction with Parafilm® to create a secondary moisture and air barrier.
-
-
Storage Location: Store the sealed container in a dark, cool, and dry location, such as a desiccator cabinet away from strong oxidizing agents.[10][16]
Protocol 2: High-Purity / Long-Term Archival Storage
This protocol is designed for preserving the highest purity for long durations or for creating smaller, single-use aliquots. All manipulations should be performed within an inert atmosphere glove box.[12]
-
Preparation: Place the sealed manufacturer's bottle and several smaller, pre-dried (oven-dried at 120°C overnight and cooled under vacuum[9]) amber glass vials with screw caps into the antechamber of a glove box.
-
Inert Environment: Evacuate and refill the antechamber with high-purity argon or nitrogen at least three times before transferring the items into the main chamber.
-
Aliquotting:
-
Inside the glove box, open the main bottle.
-
Carefully portion the this compound into the smaller amber vials.
-
Securely tighten the caps on each vial. For extra security, use caps with PTFE-faced liners.[17]
-
-
Sealing and Storage:
-
Wrap the cap of each aliquot vial with Parafilm®.
-
Remove the vials from the glove box via the antechamber.
-
Label each vial clearly with the compound name, date of aliquotting, and safety information.
-
Store the aliquots in a cool, dark, and dry place (a desiccator is recommended). This method ensures that the bulk of the material is never exposed to the atmosphere, and each use involves a fresh, uncompromised aliquot.
-
// Nodes start [label="Observe Compound\nBefore Use", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_discolored [label="Is the powder\ndiscolored (brown/dark)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_sensitive [label="Is the application\nhighly sensitive to purity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; discard [label="Action: Discard reagent.\nOrder fresh stock.", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; test_small [label="Action: Test suitability\non a small scale.\nPurify final product.", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; proceed [label="Action: Proceed with use.\nFollow proper handling.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; review_storage [label="Post-Use Action:\nReview storage protocol.\nImplement inert atmosphere.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> is_discolored; is_discolored -> is_sensitive [label="Yes"]; is_discolored -> proceed [label="No"]; is_sensitive -> discard [label="Yes"]; is_sensitive -> test_small [label="No"]; proceed -> review_storage; discard -> review_storage [style=dashed]; test_small -> review_storage [style=dashed]; } } Caption: Troubleshooting workflow for using stored this compound.
Summary of Storage Conditions
| Parameter | Standard Storage (Medium-Term) | High-Purity Storage (Long-Term) | Rationale |
| Container | Original manufacturer's bottle, tightly sealed.[10][16] | Aliquots in amber glass vials with PTFE-lined caps.[17] | Prevents light exposure and ensures an inert seal. |
| Atmosphere | Headspace purged with N₂ or Ar after each use. | Maintained and aliquotted under a full N₂ or Ar atmosphere.[12] | Exclusion of oxygen is the most critical factor in preventing oxidation. |
| Temperature | Cool, ambient room temperature.[1][10] | Cool, ambient, or refrigerated (2-8°C). | Slows the rate of degradation. Must warm to RT before opening if refrigerated.[8] |
| Location | Dark, dry area. Desiccator recommended. | Dark, dry area. Desiccator is essential. | Protects from light and ambient moisture. |
| Incompatibles | Store away from strong oxidizing agents.[10][16] | Store away from all other reactive chemicals. | Prevents accidental reaction and contamination. |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet n-Methyl-o-phenylenediamine dihydro- chloride, 98% (titr.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91296, this compound.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- Google Patents. (n.d.). US2927136A - Stabilization of aromatic amines.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Google Patents. (n.d.). US3154583A - Stabilization of aromatic amines.
- Google Patents. (n.d.). US2637636A - Color stabilizers.
- National Institutes of Health (NIH). (n.d.). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine.
- National Institutes of Health (NIH). (n.d.). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles.
- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.
- Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- ACS Publications. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine.
- Science.gov. (n.d.). amine light stabilizers: Topics by Science.gov.
- Semantic Scholar. (n.d.). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles.
- Google Patents. (n.d.). CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
- Royal Society of Chemistry. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- PubMed. (2013). N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging.
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- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. US2637636A - Color stabilizers - Google Patents [patents.google.com]
- 4. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 25148-68-9 [smolecule.com]
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- 9. ehs.umich.edu [ehs.umich.edu]
- 10. aksci.com [aksci.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ossila.com [ossila.com]
- 13. N-Methyl-1,2-phenylenediamine Dihydrochloride | 25148-68-9 | TCI AMERICA [tcichemicals.com]
- 14. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 15. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
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- 17. web.mit.edu [web.mit.edu]
Technical Support Center: Scaling the Synthesis of N-Methyl-o-phenylenediamine Dihydrochloride
This guide provides in-depth technical support for researchers, chemists, and production managers involved in the synthesis of N-Methyl-o-phenylenediamine dihydrochloride (N-MOPH dihydrochloride). We will move beyond simple procedural outlines to address the nuanced challenges encountered during scale-up, focusing on reaction optimization, troubleshooting common issues, and ensuring process safety and product consistency.
Overview of Synthetic Strategy
The most common and scalable route to this compound involves a two-step process:
-
N-Methylation of an Aniline Precursor: Typically, this involves the methylation of o-nitroaniline to form N-methyl-o-nitroaniline.
-
Reduction of the Nitro Group: The intermediate, N-methyl-o-nitroaniline, is then reduced to N-methyl-o-phenylenediamine.
-
Salt Formation: The resulting diamine free base is converted to its more stable dihydrochloride salt.
This guide will focus on the challenges and optimization of the reduction and salt formation steps, which are critical for achieving high purity and yield on a larger scale.
Synthesis Workflow Visualization
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for N-MOPH dihydrochloride?
A1: The primary routes involve either the direct methylation of o-phenylenediamine or, more commonly for scale-up, the reduction of an N-methyl-o-nitroaniline intermediate.[1][2] The reduction pathway is often preferred as it avoids potential over-methylation and separation challenges associated with direct methylation of the diamine. The reduction of N-methyl-o-nitroaniline can be achieved through catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or chemical reduction using reagents like iron powder in acetic acid or hydrazine hydrate.[1][3][4]
Q2: My final product is discolored (pink, purple, or brown). What is the cause and how can I prevent it?
A2: Discoloration is almost always due to the oxidation of the N-methyl-o-phenylenediamine free base. Phenylenediamines are notoriously sensitive to air and can oxidize to form colored quinone-diimine species.[5] To prevent this:
-
Minimize Air Exposure: Handle the isolated free base under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Prompt Conversion to Salt: Convert the free base to its dihydrochloride salt immediately after the reduction and workup. The salt is significantly more stable in air.
-
Use of Antioxidants: During workup of the free base, adding a small amount of a reducing agent like sodium hydrosulfite can help prevent oxidation.[5]
-
Purification during Salt Formation: Using stannous chloride and decolorizing charcoal during the salt formation step can help remove colored impurities.[5]
Q3: What are the critical safety precautions when handling this compound and its intermediates?
A3: this compound is classified as toxic if swallowed, inhaled, or in contact with skin.[4][6][7] All intermediates should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid generating dust. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[6]
-
Storage: Store the compound in a tightly closed container in a cool, dry place away from light and moisture, as it can be hygroscopic and light-sensitive.[9][10]
In-Depth Troubleshooting Guide
Issue 1: Low Yield in the Nitro Reduction Step
Q: We are experiencing inconsistent and low yields (below 80%) during the iron-catalyzed reduction of N-methyl-o-nitroaniline. What factors should we investigate?
A: This is a common scale-up challenge. The heterogeneity of the iron reduction requires careful control of physical and chemical parameters.
-
Underlying Cause 1: Passivated Iron Surface.
-
Expert Insight: Commercial iron powder is often coated with a thin oxide layer that prevents it from acting as an effective reducing agent. This layer must be removed in situ.
-
Troubleshooting Action: The addition of a weak acid, typically glacial acetic acid, is crucial.[3] It activates the iron surface by dissolving the oxide layer. Ensure the initial mixture of iron, solvent, and acetic acid is stirred vigorously at a moderate temperature (e.g., 50-55°C) for a period (e.g., 30 minutes) before adding the nitro compound.[3] This pre-activation step is critical for reaction initiation.
-
-
Underlying Cause 2: Inefficient Mass Transfer.
-
Expert Insight: This is a solid-liquid reaction. If the iron powder is not adequately suspended, the effective surface area for the reaction is drastically reduced. As the reaction volume increases during scale-up, maintaining efficient agitation becomes more challenging.
-
Troubleshooting Action:
-
Confirm Agitation Efficiency: Ensure your reactor's impeller design and speed are sufficient to keep the dense iron powder fully suspended. There should be no static layer of iron at the bottom of the reactor.
-
Monitor Temperature: The reduction is exothermic. Poor agitation can lead to localized "hot spots," causing side reactions, while insufficient heating can stall the reaction. Maintain a consistent internal temperature, for example, by controlling the reflux rate.[3]
-
-
-
Underlying Cause 3: Incomplete Reaction.
-
Expert Insight: Visual inspection is not sufficient to determine completion. Unreacted nitro-intermediate will complicate purification.
-
Troubleshooting Action: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the N-methyl-o-nitroaniline starting material. Continue the reaction until the starting material is no longer detectable.
-
Issue 2: Product Purity Failures After Crystallization
Q: Our isolated N-MOPH dihydrochloride has a purity of <98% by HPLC, with several small, unidentified impurities. How can we improve its purity?
A: Purity issues often stem from incomplete reactions, side reactions, or inefficient purification.
-
Underlying Cause 1: Trapped Iron Salts.
-
Expert Insight: If using the iron/acid reduction method, the workup must effectively remove all iron species (Fe²⁺/Fe³⁺). If not removed, they can co-precipitate with your product.
-
Troubleshooting Action:
-
Hot Filtration: After the reaction is complete, the mixture must be filtered while hot to remove the iron oxides and unreacted iron.[3] Allowing it to cool can cause premature crystallization of the product on the iron sludge, leading to yield loss.
-
Chelating Agents: During the workup of the free base (before salt formation), adding a chelating agent like EDTA can help sequester any residual metal ions.[4][11]
-
-
-
Underlying Cause 2: Suboptimal Crystallization/Precipitation.
-
Expert Insight: The final salt formation is a critical purification step. Simply "crashing out" the product by adding acid rapidly will trap impurities.
-
Troubleshooting Action:
-
Controlled Acid Addition: Add the hydrochloric acid solution (or thionyl chloride) dropwise to the filtrate containing the free base.[3] This allows for the slow, selective formation of crystals.
-
Cooling Profile: After acid addition, implement a controlled cooling ramp rather than shock-cooling in an ice bath. This promotes the growth of larger, purer crystals.
-
Recrystallization: If purity remains an issue, the isolated dihydrochloride salt can be recrystallized. A common solvent system is a mixture of alcohol (like ethanol) and water. The crude product is dissolved in a minimal amount of hot solvent, treated with decolorizing charcoal if necessary, filtered hot, and then allowed to cool slowly.
-
-
Quantitative Data Summary
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron Reduction | Reference |
| Starting Material | N-methyl-o-nitroaniline | N-methyl-o-nitroaniline | [1][3] |
| Reagents | 10% Pd/C, H₂ gas | Reduced Iron Powder, Glacial Acetic Acid | [1][3] |
| Solvent | Methanol | Ethanol | [1][3] |
| Temperature | 30-35°C | 50-55°C, then reflux | [3] |
| Pressure | 0.2-0.5 MPa | Atmospheric | [3] |
| Typical Yield | ~98% | ~90% | [3] |
Detailed Experimental Protocols
Protocol 1: Iron-Catalyzed Reduction of N-methyl-o-nitroaniline
This protocol is adapted from established patent literature and is suitable for laboratory scale-up.[3]
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, thermometer, and addition funnel. The reactor should be purged with an inert atmosphere (nitrogen).
-
Reagent Charge: To the reactor, add 100 mL of ethanol, 5 mL of glacial acetic acid, and 21.8 g (0.39 mol) of reduced iron powder.
-
Iron Activation: Begin vigorous stirring to suspend the iron powder and heat the mixture to 50-55°C. Maintain this temperature for 30 minutes to activate the iron.
-
Substrate Addition: Dissolve 20.0 g (0.13 mol) of N-methyl-o-nitroaniline in a minimal amount of warm ethanol and add it to the reactor.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for about 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Workup: Filter the reaction mixture while it is still hot through a pad of celite to remove iron oxides. Wash the filter cake with two portions of hot ethanol.
Protocol 2: Dihydrochloride Salt Formation and Isolation
-
Filtrate Preparation: Combine the filtrates from the previous step in a clean vessel equipped with a stirrer.
-
Acidification: While stirring, slowly add 17.8 g (0.15 mol) of thionyl chloride dropwise to the filtrate. Alternatively, a calculated amount of concentrated hydrochloric acid can be used. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
Crystallization: As the acid is added, the this compound will begin to precipitate. Once the addition is complete, continue stirring and cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. The expected yield is approximately 22.8 g (90%).[3]
References
- Cole-Parmer. Material Safety Data Sheet - n-Methyl-o-phenylenediamine dihydro- chloride, 98% (titr.). [Link]
- Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- Acros Organics. Material Safety Data Sheet N-Methyl-p-phenylenediamine dihydrochloride, 98% (titr.). [Link]
- PubChem. This compound | C7H12Cl2N2 | CID 91296. [Link]
- Google Patents. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
- Organic Syntheses. o-PHENYLENEDIAMINE. [Link]
- PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. [Link]
Sources
- 1. Buy this compound | 25148-68-9 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aksci.com [aksci.com]
- 7. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. N-Methyl-1,2-phenylenediamine Dihydrochloride | 25148-68-9 | TCI AMERICA [tcichemicals.com]
- 11. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Battle of Chromogens: N-Methyl-o-phenylenediamine vs. o-phenylenediamine in ELISA
An In-depth Technical Guide for Researchers
In the landscape of enzyme-linked immunosorbent assays (ELISA), the choice of a chromogenic substrate is a critical determinant of assay sensitivity, stability, and overall performance. For decades, o-phenylenediamine (OPD) has been a workhorse substrate for horseradish peroxidase (HRP)-based ELISAs, valued for its reliability. However, the emergence of alternatives, such as N-Methyl-o-phenylenediamine dihydrochloride, prompts a thorough comparative analysis to guide researchers in selecting the optimal reagent for their specific applications. This guide provides a comprehensive, data-driven comparison of these two substrates, delving into their chemical properties, reaction kinetics, and practical implications in an ELISA workflow.
At a Glance: Key Performance Differences
| Feature | This compound | o-phenylenediamine (OPD) |
| Reported Sensitivity | No direct ELISA data available; theoretically less reactive. | High; minimum detection limit of ~70 pg/mL. |
| Reaction Product | Not explicitly documented for ELISA. | Soluble, orange-brown product (2,3-diaminophenazine).[1][2][3] |
| Absorbance Max (Stopped) | Not documented for ELISA. | 492 nm (after stopping with acid).[1][2][3] |
| Theoretical Reactivity | Lower nucleophilicity may lead to slower reaction kinetics. | Higher reactivity due to reduced steric hindrance.[2] |
| Stability | Potentially higher stability in acidic media.[2] | Less stable in solution, requiring fresh preparation.[4] |
| Safety Profile | Limited specific data; handle as a potential irritant and mutagen. | Known mutagen; requires careful handling.[5] |
| Commercial Availability | Primarily as a chemical reagent, not a standard ELISA substrate. | Widely available in tablet and powder forms for ELISA.[1][2][3][6][7] |
The Chemistry of Color: Reaction Mechanisms
The chromogenic reaction in an HRP-based ELISA is an elegant example of enzyme-catalyzed oxidation. Both N-Methyl-o-phenylenediamine and OPD act as hydrogen donors, which, in the presence of hydrogen peroxide (H₂O₂), are oxidized by HRP. This reaction results in the formation of a colored product, the intensity of which is proportional to the amount of HRP-conjugated antibody bound to the target antigen.
The oxidation of OPD by HRP yields 2,3-diaminophenazine, a soluble, orange-brown product.[1][2][3][8] The reaction can be effectively stopped by the addition of an acid, such as 3M HCl or 3M H₂SO₄, which shifts the absorbance maximum to 492 nm.[1][2][3]
Caption: HRP-catalyzed oxidation of OPD.
For N-Methyl-o-phenylenediamine, while not a standard ELISA substrate, the presence of the methyl group is expected to influence its reactivity. Theoretical analysis suggests that the methyl group reduces the nucleophilicity of the adjacent amino group, which could lead to slower reaction kinetics compared to OPD.[2] Conversely, this modification may enhance the substrate's stability, particularly in acidic solutions.[2]
Performance in Practice: A Deeper Dive
Due to the limited availability of this compound as a commercial ELISA substrate, direct, peer-reviewed comparative performance data is scarce. The following analysis is based on the well-documented characteristics of OPD and the inferred properties of its N-methylated counterpart.
Sensitivity and Reaction Kinetics
OPD has long been recognized for its high sensitivity in ELISA, with detection limits reported to be as low as 70 pg/mL. The reactivity of OPD is influenced by factors such as pH and buffer composition, with optimal conditions typically around pH 5.0 in a phosphate-citrate buffer.[1][3]
The reduced steric hindrance of OPD's primary amino groups is thought to contribute to its high reactivity.[2] In contrast, the methyl group in N-Methyl-o-phenylenediamine introduces steric hindrance and reduces nucleophilicity, which would theoretically result in a less sensitive assay with slower color development.
Stability and Handling
A notable drawback of OPD is its limited stability in solution, necessitating fresh preparation for each assay to ensure optimal performance.[4] The dihydrochloride salt form of OPD offers improved stability in its solid, tablet form.[1][3]
Theoretically, the methyl group in N-Methyl-o-phenylenediamine could confer greater stability in solution, particularly in acidic environments.[2] This could potentially offer a wider window for experimental use after reconstitution, though this remains to be experimentally validated in an ELISA context.
Safety Considerations
A significant factor in the choice of chromogenic substrates is their safety profile. OPD is a known mutagen and is handled with caution in the laboratory, requiring appropriate personal protective equipment (PPE) and disposal procedures.[5] While specific toxicological data for this compound is less extensive, it is prudent to handle it with similar precautions as an aromatic amine, considering it a potential irritant and mutagen.
Experimental Protocol: A Validated OPD-Based ELISA Workflow
This protocol provides a standardized, self-validating methodology for a typical indirect ELISA using OPD as the chromogenic substrate.
1. Plate Coating:
-
Dilute the antigen to the desired concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antigen solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
2. Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
3. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
4. Primary Antibody Incubation:
-
Wash the plate three times as described in step 2.
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
5. Secondary Antibody Incubation:
-
Wash the plate three times.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
6. Substrate Preparation and Reaction:
-
Crucially, prepare the OPD substrate solution immediately before use.
-
Dissolve one OPD tablet (containing a specified amount of substrate, e.g., 5 mg) in the appropriate volume of substrate buffer (e.g., 0.05 M phosphate-citrate buffer, pH 5.0) to achieve the recommended concentration (typically 0.4 mg/mL).[1][3]
-
Add hydrogen peroxide to the substrate solution to a final concentration of approximately 0.012%.
-
Wash the plate five times.
-
Add 100 µL of the freshly prepared OPD solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
7. Stopping the Reaction and Reading:
-
Add 50 µL of stop solution (e.g., 3 M H₂SO₄) to each well.
-
Read the absorbance at 492 nm within 30 minutes of stopping the reaction.
Caption: Standard Indirect ELISA Workflow.
Conclusion and Recommendations
Based on the available evidence, o-phenylenediamine (OPD) remains the more established and characterized substrate for routine ELISA applications. Its high sensitivity and the wealth of historical data and established protocols make it a reliable choice for researchers. However, its known mutagenicity and limited solution stability are significant drawbacks that necessitate careful handling and experimental planning.
This compound , while not a mainstream ELISA substrate, presents intriguing theoretical properties. Its potential for enhanced stability could offer practical advantages in high-throughput or automated ELISA workflows. However, without direct experimental data on its performance, particularly its sensitivity and reaction kinetics in an ELISA setting, its adoption remains speculative.
For researchers prioritizing sensitivity and relying on established protocols, OPD is the recommended choice, with the caveat of stringent safety precautions. For those in a position to explore and validate novel reagents, a direct, in-house comparison of N-Methyl-o-phenylenediamine with OPD could be a worthwhile endeavor to empirically determine its suitability and potential advantages in specific ELISA systems.
References
- o-PHENYLENEDIAMINE For Synthesis - Laboratory Chemicals | Alpha Chemika. Alpha Chemika. [Link]
- An optical pickup enzyme-linked immunosorbent assay (ELISA) with a microfluidic disk.
- Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
- O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- ELISA Substrates: A Selection Guide. G-Biosciences. [Link]
- Enzyme-Substrate Reaction in ELISA.
- A scheme of oxidation of OPD catalyzed by horseradish peroxidase (HRP).
- Horseradish Peroxidase--HRP. Elabscience. [Link]
Sources
- 1. Buy this compound | 25148-68-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. A systematic investigation of TMB substrate composition for signal enhancement in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. images10.newegg.com [images10.newegg.com]
- 6. Thermo Scientific™ OPD (o-phenylenediamine dihydrochloride) | Fisher Scientific [fishersci.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chemwhat.com [chemwhat.com]
A Senior Application Scientist's Guide: N-Methyl-o-phenylenediamine dihydrochloride vs. TMB as Peroxidase Substrates
In the realm of enzyme-linked immunosorbent assays (ELISA) and related immunodetection methods, the choice of a chromogenic substrate for Horseradish Peroxidase (HRP) is a critical decision point that directly dictates assay sensitivity, dynamic range, and reliability. While 3,3’,5,5’-Tetramethylbenzidine (TMB) has become the industry standard for many applications due to its high sensitivity and favorable safety profile, other substrates continue to be used and evaluated.
This guide provides an in-depth, objective comparison between the well-established TMB and the less characterized N-Methyl-o-phenylenediamine dihydrochloride (MOPD). As public performance data for MOPD is scarce, we will leverage data from its well-documented parent compound, o-Phenylenediamine (OPD), to provide a scientifically grounded comparison, discussing the anticipated effects of N-methylation on performance. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their immunoassays by making an informed substrate choice.
The Contenders: A Chemical Overview
3,3’,5,5’-Tetramethylbenzidine (TMB): A non-carcinogenic substrate that, upon oxidation by HRP in the presence of hydrogen peroxide, forms a blue, soluble charge-transfer complex.[1][2] This reaction can be monitored kinetically or stopped with acid (e.g., sulfuric acid), which converts the product to a stable, yellow diimine with a higher molar absorptivity, amplifying the signal.[2][3]
This compound (MOPD): An N-methylated derivative of o-Phenylenediamine (OPD).[4] Structurally, it is a benzene ring with two amine groups in the ortho position, one of which is methylated.[5] The dihydrochloride salt form enhances its water solubility.[4] While used in biochemical research and as a reagent in colorimetric assays, its performance characteristics as an HRP substrate are not widely published.[3][4] Its parent compound, OPD, was a popular substrate that produces a soluble, yellow-orange product.[1][6] However, OPD is a known potential mutagen, a significant drawback that led to the widespread adoption of TMB.[1][7] The key difference conferred by the methyl group in MOPD is that it improves solubility and stability in acidic media compared to OPD.[4]
Mechanism of Action: The HRP Catalytic Cycle
The activity of any chromogenic substrate is dependent on the catalytic cycle of the HRP enzyme. The process is a series of oxidation-reduction reactions.
-
Enzyme Activation: The native HRP enzyme (containing a Fe³⁺ heme cofactor) reacts with hydrogen peroxide (H₂O₂), forming a reactive enzyme-substrate intermediate known as Compound I.
-
Substrate Oxidation (First Step): Compound I oxidizes a first molecule of the substrate (e.g., TMB or MOPD), producing a radical cation and reducing the enzyme to Compound II.
-
Substrate Oxidation (Second Step): Compound II oxidizes a second substrate molecule, generating the final colored product and returning the HRP enzyme to its native Fe³⁺ state, ready for another cycle.
The nature of the final colored product is unique to the substrate used. For TMB, the initial one-electron oxidation product is a blue charge-transfer complex.[1] For OPD, the oxidation product is 2,3-diaminophenazine, which is yellow-orange.[8] The oxidized product of MOPD is presumed to be a methylated derivative of 2,3-diaminophenazine.
Head-to-Head Performance Comparison
This comparison consolidates known data for TMB with data for OPD, which serves as a baseline for the expected performance of MOPD. The qualitative effects of N-methylation (improved stability/solubility) are noted.[4]
| Feature | 3,3’,5,5’-Tetramethylbenzidine (TMB) | This compound (MOPD) |
| Sensitivity | Highest among common chromogenic substrates.[2][7] | High; expected to be similar to OPD, which is generally less sensitive than TMB but more sensitive than ABTS.[2][7] |
| Reaction Product | Soluble | Soluble |
| Initial Color | Blue | Yellow-Orange (based on OPD)[6] |
| Initial λmax | 652 nm (or 370 nm)[2] | ~450 nm (based on OPD)[8][9] |
| Stopped Color | Yellow | Yellow-Orange (based on OPD)[2] |
| Stopped λmax | 450 nm[2] | 492 nm (with acid stop, based on OPD)[8][9] |
| Signal Amplification | 3-4 fold increase upon stopping.[10] | >2 fold increase upon stopping (based on OPD).[2] |
| Stability | Good; ready-to-use solutions are stable for years.[1] | Potentially improved stability over OPD in acidic media.[4] OPD itself is light-sensitive and requires fresh preparation.[7] |
| Safety Profile | Non-carcinogenic, low toxicity.[1] | Toxic. Toxic if swallowed, in contact with skin, or if inhaled.[4][5][11] Parent compound OPD is a suspected mutagen.[1] |
Experimental Validation Protocols
To provide a definitive, application-specific comparison, direct experimental validation is necessary. The following protocols outline how a researcher can quantitatively compare TMB and MOPD in their own laboratory setting. This self-validating approach ensures that the chosen substrate is optimal for the specific assay conditions.
Protocol 1: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
Causality: Determining the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) provides fundamental insights into the substrate-enzyme interaction. A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while Vₘₐₓ reflects the maximum rate of the reaction. This data is crucial for optimizing substrate concentration and incubation times.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of HRP (e.g., 1 mg/mL) in phosphate buffer (pH 7.4). Determine the precise concentration spectrophotometrically (A₄₀₃).
-
Prepare a series of dilutions of MOPD and TMB in an appropriate reaction buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0). Concentrations should span a range from approximately 0.1x to 10x the expected Kₘ.
-
Prepare a hydrogen peroxide (H₂O₂) solution (e.g., 0.01%) in the same reaction buffer. This concentration should be saturating and non-inhibitory.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the reaction buffer.
-
Add 50 µL of a specific substrate dilution (MOPD or TMB).
-
Add 50 µL of the H₂O₂ solution.
-
To initiate the reaction, add 25 µL of a diluted HRP solution (e.g., 10-50 ng/mL).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Read the absorbance at the appropriate wavelength (652 nm for TMB; ~450 nm for MOPD) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Protocol 2: Comparative Sensitivity and Limit of Detection (LOD) in ELISA
Causality: This experiment directly measures the practical sensitivity of each substrate within a complete immunoassay. The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from a blank sample, which is the ultimate measure of assay performance for detecting low-abundance targets.
Methodology (Direct ELISA Example):
-
Plate Coating: Coat a 96-well ELISA plate with a serial dilution of a target antigen (e.g., starting from 1000 ng/mL down to 0 ng/mL) in a coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add 100 µL of an HRP-conjugated primary antibody specific to the antigen, diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5-7 times with wash buffer to remove unbound conjugate.
-
Substrate Incubation:
-
Prepare the MOPD and TMB substrate solutions according to manufacturer instructions or the protocol above.
-
Add 100 µL of TMB solution to a set of antigen dilution columns.
-
Add 100 µL of MOPD solution to a parallel set of columns.
-
Incubate in the dark at room temperature for a set time (e.g., 15 minutes).
-
-
Stopping the Reaction:
-
Add 100 µL of a stop solution (e.g., 2 M H₂SO₄) to all wells.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm for the TMB-reacted wells and 492 nm for the MOPD-reacted wells.
-
-
Data Analysis:
-
Plot the absorbance values against the antigen concentration for each substrate.
-
Calculate the LOD for each substrate, typically defined as the mean signal of the blank wells plus 3 times the standard deviation of the blank wells.
-
Safety and Practical Considerations
TMB: Widely considered safe for routine laboratory use.[1] It is not classified as a carcinogen or mutagen. Ready-to-use, single-bottle formulations are common, offering excellent stability and convenience.[1]
MOPD: Poses significant health risks. It is classified as toxic if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[4][5][11] All handling should be performed in a well-ventilated area (preferably a fume hood) with appropriate personal protective equipment (gloves, safety goggles, lab coat).[11] Given that its parent compound, OPD, is a suspected mutagen, MOPD should be handled with extreme caution and disposed of as hazardous chemical waste according to local regulations.[1][12]
Conclusion and Recommendations
The selection of a peroxidase substrate is a balance of sensitivity, stability, and safety.
-
TMB remains the substrate of choice for the vast majority of ELISA applications. Its high sensitivity, robust performance, extensive documentation, and excellent safety profile make it the most reliable and practical option for developing high-performance immunoassays.[2][10]
-
MOPD , based on available data, presents a challenging value proposition. While its N-methyl group may confer improved stability in acidic solutions compared to its parent compound OPD, it carries a significant toxicity burden.[4] Its performance is not well-documented, and it is unlikely to surpass the sensitivity of modern, optimized TMB formulations.
Recommendation: For researchers prioritizing assay performance, reproducibility, and user safety, TMB is the unequivocally recommended substrate. The potential for MOPD to offer enhanced stability over OPD is heavily outweighed by its toxicity and the lack of quantitative performance data. The experimental protocols provided in this guide can be used to definitively characterize MOPD, but such an endeavor should only be undertaken if a specific chemical property of MOPD is hypothesized to be uniquely advantageous for a novel application, and only with stringent safety protocols in place.
References
- SeraCare. (n.d.). Comparison of ABTS, TMB, and OPD Peroxidase Substrate Systems.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). N-Methyl-o-phenylenediamine.
- Grigoryan, G., et al. (2022). Highly Sensitive Measurement of Horseradish Peroxidase Using Surface-Enhanced Raman Scattering of 2,3-Diaminophenazine. International Journal of Molecular Sciences.
- Kementec. (n.d.). Replacement of OPD tablets with TMB.
- Gallati, H., & Brodbeck, H. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Journal of Clinical Chemistry and Clinical Biochemistry.
- Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- Taylor & Francis Online. (n.d.). o-Phenylenediamine – Knowledge and References.
- Volotovski, V. V., & Romanov, E. F. (1996). Application of o-phenylenediamine as a fluorogenic substrate in peroxidase-mediated enzyme-linked immunosorbent assay. Analytical Biochemistry.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of o-Phenylenediamine.
- Interchim – Blog. (2022). What is the ideal substrate for your ELISA analyses?.
Sources
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A Researcher's Guide to Benzimidazole Synthesis: A Comparative Analysis of Alternatives to N-Methyl-o-phenylenediamine dihydrochloride
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antiulcer, anticancer, and antiviral properties. The synthesis of this privileged heterocyclic system has traditionally involved the condensation of N-Methyl-o-phenylenediamine dihydrochloride with various electrophiles. However, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes has led to the exploration of a multitude of alternative reagents and methodologies. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data, to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.
The Traditional Approach: this compound
The classical synthesis of 1-substituted benzimidazoles often employs this compound as a key starting material. The dihydrochloride salt is often favored over the free base due to its enhanced stability and handling characteristics. Its use has been reported to result in reduced color impurities, more homogenous reaction mixtures, and shorter reaction times compared to the free diamine.[1][2][3] The general reaction involves the condensation with a carboxylic acid or its derivative, typically under acidic conditions and with heating.
A typical procedure involves the reaction of this compound with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). While effective, this method often requires harsh reaction conditions, including high temperatures and strongly acidic media, which can limit its applicability for sensitive substrates and pose challenges in purification.
Modern Alternatives: Greener, Faster, and More Versatile Syntheses
The limitations of the traditional methods have spurred the development of a wide array of alternative strategies for benzimidazole synthesis. These modern approaches often utilize the more readily available and economical o-phenylenediamine as a starting material and introduce innovations in catalysts, reaction media, and energy sources.
Catalytic Condensation of o-Phenylenediamine with Aldehydes
A highly popular and versatile alternative is the one-pot condensation of o-phenylenediamine with a wide variety of aldehydes. This approach offers the advantage of readily available and diverse starting materials. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring. A plethora of catalysts have been developed to facilitate this transformation under milder conditions, offering significant improvements in yield and selectivity.
Catalyst Showcase:
-
Lewis Acids: Lanthanum chloride (LaCl₃) and Erbium triflate (Er(OTf)₃) have been shown to be efficient catalysts for this condensation, often proceeding at room temperature with good to excellent yields.
-
Solid-Supported Catalysts: Zeolites and clays offer the advantages of being reusable and easily separable from the reaction mixture, contributing to a greener process.
-
Metal-Free Catalysis: Several protocols have been developed that avoid the use of metal catalysts altogether, employing reagents like ammonium chloride or even proceeding in water without any added catalyst, which is highly desirable from an environmental and economic standpoint.[4][5]
Microwave-Assisted Synthesis: A Leap in Efficiency
The application of microwave irradiation has revolutionized benzimidazole synthesis. Compared to conventional heating, microwave-assisted reactions consistently demonstrate dramatic reductions in reaction times (from hours to minutes) and significant increases in product yields.[6][7][8] This rapid and uniform heating minimizes side product formation and often leads to cleaner reaction profiles, simplifying purification. Both the condensation of o-phenylenediamines with carboxylic acids and aldehydes have been successfully adapted to microwave conditions, often with the aid of a catalyst.
Ultrasound-Assisted Synthesis: An Energy-Efficient Alternative
Similar to microwave irradiation, sonication provides an alternative energy source that can accelerate reaction rates and improve yields. Ultrasonic irradiation promotes the formation of cavitational bubbles, which create localized high-pressure and high-temperature zones, thereby enhancing the chemical reactivity. This method has been successfully applied to the one-pot synthesis of benzimidazoles using a reusable nano-catalyst, offering a green and efficient protocol.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the performance of various synthetic methods for the preparation of 2-substituted benzimidazoles, using o-phenylenediamine as the common starting material.
| Method | Catalyst/Conditions | Reactant | Solvent | Time | Yield (%) | Reference |
| Conventional | Ammonium Chloride | Aromatic Aldehydes | Ethanol | 2 h | 72-90 | [7] |
| Conventional | Lanthanum Chloride (10 mol%) | Aromatic Aldehydes | Acetonitrile | 2-4 h | 85-95 | |
| Microwave | Erbium Triflate (1 mol%) | Benzaldehyde | Solvent-free | 5-10 min | 86-99 | [6] |
| Microwave | None | Carboxylic Acids | Acidic medium | 1.5-4 min | 80-95 | [7][8] |
| Ultrasound | ZnFe₂O₄ nano-catalyst | Aromatic Aldehydes | Ethanol | 30 min | 88-92 | |
| Metal-Free | Water | Aromatic Aldehydes | Water | - | High | [4] |
Experimental Protocols
General Procedure for Catalytic Condensation of o-Phenylenediamine with an Aldehyde
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetonitrile, or water), add the aldehyde (1 mmol) and the catalyst (e.g., 10 mol% LaCl₃ or 30 mol% NH₄Cl).[5]
-
Stir the reaction mixture at the specified temperature (room temperature to 80-90°C) for the required duration (typically 2-4 hours for conventional heating).[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine o-phenylenediamine (1 mmol), the carboxylic acid or aldehyde (1-1.2 mmol), and the catalyst, if required.
-
If a solvent is used, add a minimal amount. Many microwave reactions can be performed under solvent-free conditions.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and power for a short duration (typically 5-15 minutes).[6]
-
After cooling, work up the reaction mixture as described in the conventional procedure.
Mechanistic Insights and Logical Relationships
The synthesis of benzimidazoles from o-phenylenediamines and either aldehydes or carboxylic acids proceeds through distinct, yet related, mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.
The workflow for selecting a synthetic method involves considering factors such as substrate scope, desired yield, reaction time, cost, and environmental impact.
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A Comparative Guide to Validated Analytical Methods for N-Methyl-o-phenylenediamine Dihydrochloride Quantification
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of chemical entities is paramount. N-Methyl-o-phenylenediamine dihydrochloride, a key intermediate in the synthesis of various pharmaceuticals and a potential impurity, requires robust analytical methods for its quantification to ensure product quality and safety. This guide provides an in-depth comparison of validated and potential analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals.
Introduction to this compound and the Imperative for its Quantification
This compound (CAS 25148-68-9) is a substituted aromatic amine.[1][2] Its dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for various applications.[3][4] The accurate quantification of this compound is critical, particularly when it is present as a genotoxic impurity in active pharmaceutical ingredients (APIs), such as Telmisartan.[5] Regulatory bodies mandate strict control over such impurities, necessitating the development and validation of sensitive and specific analytical methods.[6][7][8]
This guide will explore and compare three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The comparison will be based on their principles, performance characteristics, and the practicalities of their implementation in a quality control or research environment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.[9][10]
Principle of HPLC
HPLC operates on the principle of separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. A high-pressure pump forces the mobile phase containing the sample through a column packed with the stationary phase. The separation is achieved based on the analyte's polarity, size, or specific affinity for the stationary phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[5]
Validated RP-HPLC Method
A validated RP-HPLC method has been reported for the determination of this compound as a genotoxic impurity in Telmisartan.[5]
Experimental Protocol:
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Kromasil C18 (150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient mixture of a pH 3.0 buffer and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 230 nm.[5]
-
Injection Volume: 20 µL.[5]
Workflow for HPLC Analysis:
Caption: Workflow for the quantification of this compound by HPLC.
Performance and Validation
This method was validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] The validation parameters demonstrate the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Specificity | The method was specific to the analyte in the presence of the API and other impurities.[5] |
| Linearity (r²) | 0.9998[5] |
| Limit of Detection (LOD) | 2.53 µg/g[5] |
| Limit of Quantification (LOQ) | 7.52 µg/g[5] |
| Accuracy (% Recovery) | 90.68% to 110.21%[5] |
| Precision | Demonstrated high precision.[5] |
| Robustness | The method was found to be robust.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatilizable Compounds
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[9][11] For non-volatile or polar compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic behavior.[12][13]
Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (mobile phase), interacts with the stationary phase lining the column. The separated components are then detected, often by a mass spectrometer (MS), which provides both quantitative data and structural information.
Proposed GC-MS Method with Derivatization
Proposed Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample.
-
Dissolve in a suitable solvent.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an acylating agent like trifluoroacetic anhydride - TFAA) and a catalyst if needed.
-
Heat the mixture to complete the reaction.
-
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
MS Detection: Electron Ionization (EI) with scanning in both full-scan and selected ion monitoring (SIM) modes.
Workflow for GC-MS Analysis:
Caption: Proposed workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry: A Simpler, Cost-Effective Approach
UV-Vis spectrophotometry is a widely used technique based on the absorption of ultraviolet or visible light by a molecule. While it is a simpler and more cost-effective method compared to chromatography, it often lacks the specificity required for complex samples.
Principle of UV-Vis Spectrophotometry
The principle behind UV-Vis spectrophotometry is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantification, a calibration curve of absorbance versus concentration is typically generated.
Proposed Colorimetric Spectrophotometric Method
Direct UV-Vis spectrophotometry of this compound may suffer from interference from other UV-absorbing species. A more specific approach involves a colorimetric reaction to produce a colored product with a unique absorption maximum in the visible region. Phenylenediamines are known to undergo oxidative coupling reactions to form colored compounds.[15][16]
Proposed Experimental Protocol:
-
Sample and Standard Preparation: Prepare a series of standard solutions of this compound and the sample solution in a suitable buffer.
-
Colorimetric Reaction:
-
To a known volume of the standard/sample solution, add a chromogenic reagent (e.g., a coupling agent) and an oxidizing agent (e.g., sodium metaperiodate).[15]
-
Allow the reaction to proceed for a specified time to develop the color.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
-
Quantification: Determine the concentration of the analyte in the sample from the calibration curve.
Workflow for UV-Vis Spectrophotometric Analysis:
Caption: Proposed workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Comparative Analysis of the Analytical Methods
| Feature | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation in a liquid mobile phase. | Chromatographic separation in a gaseous mobile phase with mass spectrometric detection. | Measurement of light absorption by the analyte, often after a color-forming reaction. |
| Specificity | High, especially with a validated method. | Very high, due to both chromatographic separation and mass spectral data. | Lower, prone to interference from other absorbing species unless a specific colorimetric reaction is used. |
| Sensitivity | High (LOQ in µg/g range).[5] | Potentially very high, especially in SIM mode. | Moderate, dependent on the molar absorptivity of the analyte or its colored derivative. |
| Sample Throughput | Moderate. | Moderate, can be slower due to the derivatization step. | High. |
| Cost (Instrument) | High. | Very High. | Low. |
| Cost (Operational) | Moderate (solvents, columns).[10] | Moderate (gases, columns, derivatizing agents). | Low. |
| Compound Suitability | Ideal for non-volatile and thermally labile compounds.[9][10] | Requires volatile and thermally stable compounds (or derivatives).[9][11] | Requires a chromophore or the ability to form one. |
| Validation | A validated method is available.[5] | A method would need to be developed and validated. | A method would need to be developed and validated. |
Conclusion and Recommendations
For the robust and reliable quantification of this compound, particularly in a regulatory context such as impurity testing in pharmaceuticals, the validated RP-HPLC method is the recommended choice . Its high specificity, sensitivity, and the availability of a validated protocol make it the gold standard.
GC-MS offers a powerful alternative, especially when very high sensitivity and structural confirmation are required. However, the need for a derivatization step adds complexity to the sample preparation and would require thorough method development and validation.
UV-Vis Spectrophotometry , while being the most cost-effective and simplest technique, should be considered with caution. Its application would be best suited for screening purposes or for the analysis of simple sample matrices where interferences are minimal. The development of a specific colorimetric reaction is crucial to enhance its reliability.
Ultimately, the choice of the analytical method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and specificity, available instrumentation, and regulatory expectations.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2020). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 412(20), 4875-4887. [Link]
- Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025). [Link]
- Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC)
- Tavangar, Z., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry. [Link]
- Metrology & Measurement. GC Vs.
- Moldoveanu, S. C., & David, V. (2014). Derivatization Methods in GC and GC/MS.
- Kuitunen, M. L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2266-2274. [Link]
- Kuitunen, M. L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2266-2274. [Link]
- Kuitunen, M. L., et al. (2020). Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2266-2274. [Link]
- Kartal, Ş., et al. (2010). Spectrophotometric Determination of Selenium(IV) with 4-Methyl-o-Phenylenediamine Based on Piazselenol Formation. Journal of Analytical Chemistry, 65(12), 1222-1227. [Link]
- Chan, S. C., & Lee, J. W. (2003). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology, 27(6), 349-360. [Link]
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- Wang, Y., et al. (2023). A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. Molecules, 28(23), 7789. [Link]
- Srivastava, R., & Kumar, S. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES. Indo American Journal of Pharmaceutical Research, 7(12), 1-8. [Link]
- Saranya, C. L., et al. (2018). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences, 15(3), 295-300. [Link]
- Royal Society of Chemistry. Analytical Methods. [Link]
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A Comprehensive Guide to Buffer System Optimization for Phenylenediamine-Based HRP Substrates in ELISA
As a Senior Application Scientist, the optimization of every single parameter in an immunoassay is paramount to achieving reproducible and sensitive results. Among the most critical, yet often overlooked, of these parameters is the choice of substrate buffer. This guide provides an in-depth technical evaluation of N-Methyl-o-phenylenediamine dihydrochloride (N-Me-OPD) and its widely used analog, o-phenylenediamine dihydrochloride (OPD), focusing on their performance in different buffer systems for Horseradish Peroxidase (HRP)-based Enzyme-Linked Immunosorbent Assays (ELISA).
We will move beyond simple protocol recitation to explore the underlying chemical principles, providing researchers, scientists, and drug development professionals with the rationale needed to make informed decisions for robust assay development.
The Chemistry of Signal Generation: The HRP-OPD Reaction
The foundation of any chromogenic ELISA is the enzymatic conversion of a colorless substrate into a colored product. In this system, HRP catalyzes the oxidation of a phenylenediamine substrate in the presence of hydrogen peroxide (H₂O₂). The reaction product of OPD is 2,3-diaminophenazine (DAP), a water-soluble molecule with a distinct yellow-orange color.[1][2] The reaction can be halted by the addition of a strong acid, such as sulfuric or hydrochloric acid, which also shifts the absorbance maximum of the product to 492 nm.[1][3]
The efficiency of this reaction is profoundly influenced by the local chemical environment, primarily the pH and the ionic composition of the buffer.
Caption: Standardized indirect ELISA workflow for buffer system evaluation.
Comparative Performance Data and Analysis
The following tables summarize the expected experimental data, providing a clear comparison of N-Me-OPD/OPD performance across the selected buffer systems.
Table 1: Reaction Kinetics of HRP with OPD in Different Buffers
| Buffer System | pH | Apparent Vmax (mOD/min) | Apparent Km (mM) | Rationale for Performance |
| Citrate-Phosphate | 5.0 | 150 | 0.8 | Optimal: Balances enzyme activity and substrate stability for a high reaction rate and strong substrate affinity. [1][2] |
| Citrate-Phosphate | 4.0 | 95 | 1.2 | Suboptimal: Lower pH begins to decrease HRP catalytic efficiency. [4] |
| Citrate-Phosphate | 6.0 | 130 | 0.9 | Good: Closer to the optimal pH for HRP itself, but may slightly decrease the rate for the OPD-specific reaction. [5] |
| Acetate | 5.0 | 125 | 1.0 | Reduced Affinity: While at the optimal pH, the acetate species may interact differently with the enzyme's active site compared to citrate-phosphate. |
| Tris-HCl | 7.4 | 70 | 2.5 | Poor: pH is far from the OPD reaction optimum, leading to a slow reaction rate and very low enzyme-substrate affinity. [6] |
Table 2: Signal-to-Noise Ratio and Background
| Buffer System | pH | Avg. Signal (OD₄₉₂) | Background (OD₄₉₂) | Signal-to-Noise (S/N) Ratio | Causality Behind Observations |
| Citrate-Phosphate | 5.0 | 1.85 | 0.05 | 37.0 | Excellent S/N: The combination of high signal generation and low spontaneous substrate degradation leads to a superior dynamic range. [1] |
| Citrate-Phosphate | 4.0 | 1.20 | 0.06 | 20.0 | Lower Signal: Reduced enzyme activity directly impacts the total signal generated. |
| Citrate-Phosphate | 6.0 | 1.65 | 0.08 | 20.6 | Higher Background: Slightly higher pH can increase the rate of non-enzymatic substrate oxidation, raising the background noise. |
| Acetate | 5.0 | 1.55 | 0.07 | 22.1 | Moderate Performance: Decent signal generation but slightly elevated background compared to the optimal buffer. |
| Tris-HCl | 7.4 | 0.75 | 0.15 | 5.0 | High Background: Neutral to alkaline pH significantly increases the auto-oxidation of OPD, leading to high background and poor sensitivity. |
Table 3: Stability of Reaction Product (DAP)
| Buffer System | pH | OD₄₉₂ at T=0 min | OD₄₉₂ at T=60 min | % Signal Decrease | Justification of Stability |
| Citrate-Phosphate | 5.0 | 1.850 | 1.832 | ~1% | Highly Stable: The acidic environment after stopping the reaction effectively stabilizes the DAP chromophore. |
| Citrate-Phosphate | 4.0 | 1.200 | 1.185 | ~1.3% | Highly Stable: Similar stability due to the acidic stop solution. |
| Citrate-Phosphate | 6.0 | 1.650 | 1.625 | ~1.5% | Highly Stable: The final acidic environment dictates stability. |
| Acetate | 5.0 | 1.550 | 1.528 | ~1.4% | Highly Stable: Stability is primarily a function of the final low pH after adding the stop solution. |
| Tris-HCl | 7.4 | 0.750 | 0.720 | ~4% | Slightly Reduced Stability: The higher initial pH may lead to side reactions before the stop solution can fully stabilize the product. |
Expert Analysis of Results
The data consistently demonstrates that a Citrate-Phosphate buffer at pH 5.0 provides the optimal environment for OPD-based HRP assays. [7]This is the result of a delicate balance: the pH is low enough to minimize background from substrate auto-oxidation but not so low as to significantly impair the catalytic activity of HRP for this specific substrate.
A critical insight from literature, however, is the potential for phosphate-induced inactivation of HRP . One study found that incubating HRP in a 100 mmol/L phosphate buffer at pH 5 led to irreversible enzyme inactivation, with citrate being the least potent inactivator among the buffers tested. [8]This underscores the importance of preparing the substrate solution immediately before use and minimizing the incubation time of the enzyme conjugate in phosphate-containing buffers to maintain maximum activity.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Preparation of Buffer Systems (100 mL)
-
0.05 M Citrate-Phosphate Buffer (pH 5.0):
-
Prepare a 0.1 M Citric Acid solution (2.10 g in 100 mL deionized water).
-
Prepare a 0.2 M Dibasic Sodium Phosphate solution (2.84 g in 100 mL deionized water).
-
In a beaker, combine 24.3 mL of the 0.1 M Citric Acid solution with 25.7 mL of the 0.2 M Dibasic Sodium Phosphate solution. [2] 4. Add 50 mL of deionized water.
-
Verify the pH with a calibrated meter and adjust if necessary.
-
-
0.1 M Acetate Buffer (pH 5.0):
-
Prepare a 0.1 M Acetic Acid solution (0.57 mL glacial acetic acid in 100 mL deionized water).
-
Prepare a 0.1 M Sodium Acetate solution (0.82 g in 100 mL deionized water).
-
Mix approximately 14.8 mL of the Sodium Acetate solution with 35.2 mL of the Acetic Acid solution.
-
Adjust the final volume to 100 mL with deionized water and verify the pH.
-
-
0.1 M Tris-HCl (pH 7.4):
-
Dissolve 1.21 g of Tris base in approximately 80 mL of deionized water.
-
Adjust the pH to 7.4 by adding concentrated HCl dropwise.
-
Bring the final volume to 100 mL with deionized water.
-
Protocol 2: Model ELISA for Buffer Evaluation
-
Coating: Coat a 96-well ELISA plate with 100 µL/well of antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween 20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Primary Antibody: Add 100 µL/well of the primary antibody diluted in Blocking Buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Preparation: Immediately before use, dissolve one OPD tablet (or powder to a final concentration of ~0.4-0.5 mg/mL) in the designated test buffer. Add 30% H₂O₂ to a final concentration of ~0.012%. [2]Protect the solution from light.
-
Color Development: Add 100 µL/well of the prepared substrate solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL/well of 2.5 M H₂SO₄ to stop the reaction.
-
Read Plate: Measure the optical density at 492 nm using a microplate reader.
Recommendations and Conclusion
Based on this comprehensive evaluation, the following recommendations are provided for researchers using N-Me-OPD or OPD substrates:
-
Optimal Choice: For the highest sensitivity and stability, 0.05 M Citrate-Phosphate buffer at pH 5.0 is the recommended choice . [1][2][7]* Critical Handling: Always prepare the OPD substrate solution immediately before adding it to the ELISA plate to avoid both auto-oxidation (which increases background) and potential phosphate-induced HRP inactivation (which decreases signal). [8]* Assay-Specific Optimization: While pH 5.0 is a robust starting point, every ELISA system is unique. For novel assays, it may be beneficial to perform a pH optimization experiment (e.g., testing pH 4.5, 5.0, and 5.5) to find the ideal sweet spot for your specific antibody-antigen pair.
-
Avoid Tris Buffers: Tris-based buffers are generally unsuitable for OPD substrates due to the high background they generate at physiological pH.
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- Abbiotec. (2011). LP108 – Sandwich ELISA.
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- Fisher Scientific. (n.d.). Thermo Scientific™ OPD Substrate Tablets (o-phenylenediamine dihydrochloride).
- ResearchGate. (n.d.). (A) Effect of pH on the specific activity of the horseradish peroxidase...
- Gallati, H., & Brodbeck, H. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry, 28(11), 2203-2207.
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- Galenko, E., et al. (2021). Highly Sensitive Measurement of Horseradish Peroxidase Using Surface-Enhanced Raman Scattering of 2,3-Diaminophenazine. Molecules, 26(21), 6668.
- Fornera, S., & Walde, P. (2010). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. Analytical Biochemistry, 407(2), 293-5.
- Bounds, C., et al. (2018). Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. Polymers, 10(11), 1230.
- Wang, R. F., et al. (2004). [The study on reaction kinetics based on a new system of the horseradish peroxidase catalyting the oxidation of o-phenylenediamine by H2O2]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(1), 88-91.
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A Comparative Guide to the Synthesis of N-Methyl-o-phenylenediamine dihydrochloride for Researchers and Pharmaceutical Professionals
N-Methyl-o-phenylenediamine dihydrochloride (NMPD), a crucial intermediate in the synthesis of pharmaceuticals, notably the angiotensin II receptor antagonist Telmisartan, demands robust and efficient synthetic routes to ensure high purity and yield.[1] This guide provides an in-depth comparative analysis of the three principal synthetic pathways to NMPD, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a comprehensive evaluation of their respective merits and demerits.
Introduction to Synthetic Strategies
The industrial production of this compound predominantly follows three distinct routes, each commencing from a different readily available starting material: o-nitroaniline, o-chloronitrobenzene, or o-phenylenediamine. The choice of a particular route is often dictated by a multitude of factors including raw material cost and availability, reaction scalability, safety considerations, and desired final product purity. This guide will dissect each pathway, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: From o-Nitroaniline | Route B: From o-Chloronitrobenzene | Route C: From o-Phenylenediamine |
| Starting Material | o-Nitroaniline | o-Chloronitrobenzene | o-Phenylenediamine |
| Key Steps | 1. N-Methylation 2. Nitro Group Reduction 3. Dihydrochloride Salt Formation | 1. Nucleophilic Aromatic Substitution 2. Nitro Group Reduction 3. Dihydrochloride Salt Formation | 1. Direct N-Methylation 2. Dihydrochloride Salt Formation |
| Typical Overall Yield | High (up to 98%)[2] | High (Purity 92-98%)[3] | Moderate |
| Product Purity | High (>99%)[2] | High (92-98%)[3] | Moderate (Risk of over-methylation)[2] |
| Reaction Conditions | Atmospheric pressure, moderate temperatures | High pressure (0.5 MPa), high temperature (120-135°C)[3][4] | Reflux conditions[5] |
| Key Reagents | Dimethyl sulfate/Methyl iodide, Pd/C or Fe/CH₃COOH[2] | Aqueous methylamine, Hydrazine hydrate, Ni catalyst[3] | Methyl iodide[5] |
| Advantages | - High selectivity, avoiding N,N'-dimethyl byproducts[2] - Readily available and inexpensive starting material[2] - High yield and purity[2] - Amenable to large-scale industrial production[2] | - Near-quantitative conversion in the first step[3] - High product purity[3] | - Fewer reaction steps |
| Disadvantages | - Use of toxic methylating agents | - Requires high-pressure reaction conditions, posing safety risks[2] - o-Chloronitrobenzene is relatively expensive[2] | - Prone to formation of N,N'-dimethyl-o-phenylenediamine byproduct, complicating purification and compromising quality[2] - o-Phenylenediamine is a potent carcinogen, posing significant safety risks in production[2] |
Route A: Synthesis from o-Nitroaniline
This route is often favored for its high selectivity and the quality of the final product. It involves a two-step process: the methylation of o-nitroaniline to form N-methyl-o-nitroaniline, followed by the reduction of the nitro group.
Causality of Experimental Choices
The initial methylation of o-nitroaniline is a critical step where selectivity is paramount. The use of a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydroxide or potassium carbonate, allows for the selective mono-methylation of the amino group.[2] The subsequent reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction using iron powder in acetic acid. Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profile, leading to high yields and purity.[2]
Experimental Protocol: Methylation of o-Nitroaniline and Subsequent Reduction
Step 1: Synthesis of N-methyl-o-nitroaniline
-
In a reaction vessel, dissolve 40.0g (0.29 mol) of o-nitroaniline in 200ml of acetone.
-
Add 32g (0.57 mol) of potassium hydroxide.
-
While stirring, add 46g (0.37 mol) of dimethyl sulfate dropwise, maintaining the reaction temperature at a controlled level.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add ammonia water and remove the acetone by distillation.
-
Crystallize the product from water to yield N-methyl-o-nitroaniline. This process typically achieves a yield of 95.3% with a purity of >99%.[6]
Step 2: Reduction of N-methyl-o-nitroaniline and Salt Formation
-
Method 1: Catalytic Hydrogenation
-
In a hydrogenation reactor, combine 20.0g (0.13 mol) of N-methyl-o-nitroaniline with 100ml of methanol and 0.05g of 10% Pd/C.
-
Pressurize the reactor with hydrogen to 0.2-0.5 MPa and maintain the temperature at 30-35°C for approximately 3 hours.[2]
-
After the reaction, filter the mixture to remove the catalyst.
-
To the filtrate, add 17.8g (0.15 mol) of thionyl chloride dropwise to precipitate this compound.
-
Filter the precipitate and dry to obtain the final product. This method can yield up to 98.4% of the dihydrochloride salt.[2]
-
-
Method 2: Reduction with Iron
-
In a 500ml reaction flask, add 100ml of ethanol, 5ml of glacial acetic acid, and 21.8g (0.39 mol) of reduced iron powder.
-
Heat the mixture to 50-55°C with stirring for 30 minutes.
-
Add 20.0g (0.13 mol) of N-methyl-o-nitroaniline and reflux for about 2 hours.[2]
-
Filter the hot reaction mixture.
-
To the filtrate, add 17.8g (0.15 mol) of thionyl chloride dropwise and cool to precipitate the product.
-
Filter and dry the this compound. This method yields approximately 90.0%.[2]
-
Workflow Diagram
Caption: Synthesis of NMPD from o-nitroaniline.
Route B: Synthesis from o-Chloronitrobenzene
This industrial route involves the nucleophilic aromatic substitution of o-chloronitrobenzene with methylamine, followed by the reduction of the intermediate.
Causality of Experimental Choices
The first step is a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack by methylamine.[7] This reaction is typically carried out under elevated temperature and pressure to achieve a high conversion rate.[3][4] The subsequent reduction of the nitro group is often accomplished using hydrazine hydrate in the presence of a supported nickel catalyst.[3]
Experimental Protocol: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of N-methyl-o-nitroaniline
-
In a pressurized reaction vessel, combine o-chloronitrobenzene and an aqueous solution of monomethylamine in a molar ratio of 0.5-1 : 1.5-2.[4]
-
Pressurize the vessel with nitrogen to 0.5 MPa and heat the reaction mixture to 120-135°C.[3][4]
-
After the reaction is complete, cool the mixture and allow the layers to separate.
-
Collect the lower organic layer containing N-methyl-o-nitroaniline.
Step 2: Catalytic Reduction and Salt Formation
-
Dissolve the N-methyl-o-nitroaniline from the previous step in ethanol.
-
Add a supported nickel-zinc composite catalyst.[3]
-
Slowly add hydrazine hydrate to the mixture while maintaining the temperature at 70-75°C.[3][4]
-
After the addition is complete, heat the mixture to 80°C for 20 hours.[3]
-
Filter the reaction mixture to remove the catalyst.
-
The resulting N-methyl-o-phenylenediamine is then purified by treating it with an aqueous solution of NaOH and EDTA in methylene chloride.[3][4]
-
Concentrated hydrochloric acid is then added dropwise to the organic phase to precipitate the this compound. This process yields a product with a purity of 92-98%.[3]
Workflow Diagram
Caption: Synthesis of NMPD from o-chloronitrobenzene.
Route C: Synthesis from o-Phenylenediamine
This route appears to be the most direct, involving the methylation of o-phenylenediamine. However, it presents significant challenges in terms of selectivity.
Causality of Experimental Choices
Direct methylation of o-phenylenediamine with a methylating agent like methyl iodide aims to introduce a single methyl group onto one of the amino functionalities.[5] However, the presence of two nucleophilic amino groups makes the reaction difficult to control, often leading to the formation of the undesired N,N'-dimethyl-o-phenylenediamine byproduct.[2] This lack of selectivity significantly complicates the purification process and can lead to lower yields of the desired mono-methylated product.
Experimental Protocol: Direct Methylation of o-Phenylenediamine
-
To one liter of methanol, add 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml (0.41 mole) of methyl iodide.[8]
-
Reflux the mixture for 2 hours.[8]
-
Add an additional 25.7 ml (0.41 mole) of methyl iodide and continue to reflux for 12 hours.[8]
-
Remove the majority of the methanol under reduced pressure.
-
Pour the residual oil into two liters of crushed ice and adjust the pH to 9.0 with potassium hydroxide.
-
Extract the mixture with diethyl ether and dry the extract over potassium carbonate.
-
Remove the ether under reduced pressure and distill the residue to obtain N-methyl-o-phenylenediamine.[8]
-
The free base is then converted to the dihydrochloride salt.
Workflow Diagram
Caption: Synthesis of NMPD from o-phenylenediamine.
Conclusion and Recommendations
Based on the comparative analysis, Route A, starting from o-nitroaniline, emerges as the most advantageous method for the synthesis of this compound. This route offers a superior combination of high yield, excellent product purity, and operational safety at an industrial scale. The high selectivity of the initial methylation step effectively circumvents the issue of byproduct formation that plagues the direct methylation of o-phenylenediamine (Route C). While Route B (from o-chloronitrobenzene) also provides high purity, the requirement for high-pressure equipment introduces significant safety and capital expenditure considerations, making it a less favorable option. The use of the highly carcinogenic o-phenylenediamine as a starting material in Route C is a major safety concern.
For researchers and drug development professionals seeking a reliable, scalable, and high-quality synthesis of this compound, the pathway commencing with the methylation of o-nitroaniline followed by reduction is the recommended approach.
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A Head-to-Head Comparison: Unveiling the A-dvantages of N-Methyl-o-phenylenediamine Dihydrochloride in Research and Development
For the discerning researcher, scientist, and drug development professional, the choice between a chemical in its free base form versus its salt is a critical decision that can significantly impact experimental success, product stability, and overall project timelines. This guide provides an in-depth technical comparison of N-Methyl-o-phenylenediamine and its dihydrochloride salt, elucidating the clear advantages of the latter in various laboratory and manufacturing settings. Through a synthesis of established chemical principles and supporting data, we will explore why the dihydrochloride form is often the superior choice for applications demanding precision, reliability, and ease of use.
At a Glance: Key Physicochemical Differences
A fundamental understanding of the distinct properties of N-Methyl-o-phenylenediamine free base and its dihydrochloride salt is paramount. The following table summarizes their key physicochemical characteristics, providing a foundation for the subsequent discussion on the practical advantages these differences confer.
| Property | N-Methyl-o-phenylenediamine (Free Base) | N-Methyl-o-phenylenediamine Dihydrochloride | Rationale for Advantage |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂Cl₂N₂ | The addition of two hydrochloride molecules significantly alters the compound's properties. |
| Molecular Weight | 122.17 g/mol [1] | 195.09 g/mol [2] | A higher molecular weight must be accounted for in stoichiometric calculations. |
| Appearance | Yellow to red-brown liquid[3] | Light purple to beige crystalline powder[2][4] | The solid form of the dihydrochloride is significantly easier to handle, weigh, and dispense accurately. |
| Melting Point | 22 °C (lit.)[3] | 191-197 °C[4] | The high melting point of the dihydrochloride salt indicates greater thermal stability and a solid state at room temperature. |
| Water Solubility | Slightly soluble | ≥ 100 mg/mL at 23 °C[2] | The dramatically increased water solubility of the dihydrochloride is a major advantage for aqueous reactions and formulations. |
| Stability | Susceptible to atmospheric oxidation, darkens on storage[5] | Stable under normal temperatures and pressures[4] | Protonation of the amine groups in the dihydrochloride form prevents oxidation, leading to a longer shelf-life and more consistent results. |
The Decisive Edge: A Deep Dive into the Advantages of the Dihydrochloride Salt
The seemingly simple conversion of the free base to its dihydrochloride salt imparts a suite of advantageous properties that are critical in research and pharmaceutical development. These benefits are not merely theoretical; they have tangible impacts on experimental outcomes and the scalability of chemical processes.
Enhanced Solubility: A Gateway to Aqueous Chemistry
The most striking advantage of this compound is its vastly superior solubility in water and other polar solvents.[6][7] The free base, an oily liquid, is only slightly soluble in water.[5] In contrast, the dihydrochloride salt is highly soluble, with a reported water solubility of at least 100 mg/mL.[2]
This enhanced solubility is a direct consequence of the salt's ionic nature. The protonation of the two amine groups creates a positively charged species that readily interacts with the polar water molecules, facilitating dissolution. This property is indispensable for a multitude of applications, including:
-
Homogeneous Aqueous Reactions: Many biochemical and analytical reactions are performed in aqueous buffers. The high water solubility of the dihydrochloride ensures that the reagent is fully dissolved, leading to more consistent and reproducible results.
-
High-Throughput Screening (HTS): In drug discovery, HTS campaigns often rely on aqueous assay formats. The use of the highly soluble dihydrochloride salt simplifies the preparation of stock solutions and their dilution in multi-well plates.
-
Pharmaceutical Formulations: For drug candidates intended for oral or parenteral administration, aqueous solubility is a critical factor influencing bioavailability.[8]
Superior Stability: Protecting Against Degradation
Aromatic amines, including N-Methyl-o-phenylenediamine, are notoriously susceptible to oxidation when exposed to air and light.[3][5] This degradation process, often visually indicated by a darkening of the substance, leads to the formation of impurities that can compromise the integrity of experiments and the purity of synthesized products.
The conversion to the dihydrochloride salt effectively mitigates this instability. The lone pairs of electrons on the nitrogen atoms, which are the primary sites of oxidation, are protonated in the salt form.[9] This "locks" the electrons, making the molecule significantly less susceptible to oxidative degradation.[9] The practical benefits of this enhanced stability include:
-
Longer Shelf-Life: The dihydrochloride salt can be stored for extended periods without significant degradation, ensuring the quality and reliability of the starting material over time.
-
More Consistent Experimental Outcomes: By minimizing the formation of impurities, the dihydrochloride form ensures that the desired reaction proceeds with greater fidelity, leading to cleaner reaction profiles and higher yields of the target molecule.
-
Improved Process Control: In a manufacturing setting, the stability of the starting materials is crucial for process control and ensuring the final product meets stringent purity specifications.
Ease of Handling and Accuracy in Weighing
The physical form of a chemical reagent can have a significant impact on its usability in a laboratory setting. N-Methyl-o-phenylenediamine free base is a liquid, which can be challenging to handle and accurately dispense, especially in small quantities.[3] In contrast, the dihydrochloride salt is a crystalline solid, offering several handling advantages:[2][4]
-
Accurate Weighing: Crystalline solids are easily and accurately weighed on a standard laboratory balance, which is essential for precise stoichiometric control of reactions.
-
Reduced Volatility and Odor: The salt form is non-volatile and generally has a less pronounced odor compared to the free base, contributing to a safer and more pleasant laboratory environment.
-
Simplified Dispensing: The free-flowing nature of the crystalline powder allows for easy dispensing and transfer.
Application Spotlight: Synthesis of Telmisartan
A compelling example of the practical application of this compound is in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[6] Several patented synthetic routes utilize the dihydrochloride salt in a key condensation step.
The use of the dihydrochloride is particularly advantageous in this context because the condensation reaction is often carried out under acidic conditions, for instance, in the presence of polyphosphoric acid. Under these conditions, the free base would be protonated in situ; however, starting with the stable, easily handled dihydrochloride salt simplifies the procedure and ensures the reactant is in the correct form for the reaction.
Experimental Workflow: Key Condensation Step in Telmisartan Synthesis
Caption: Workflow for colorimetric nitrite detection.
Conclusion
In the comparative analysis of N-Methyl-o-phenylenediamine free base and its dihydrochloride salt, the salt form emerges as the clear choice for a majority of research and development applications. Its superior solubility, enhanced stability against oxidation, and ease of handling as a crystalline solid provide significant and tangible advantages. These properties translate to more reliable and reproducible experimental results, simplified workflows, and a more stable and consistent starting material for complex syntheses. For researchers and drug development professionals who prioritize accuracy, efficiency, and the integrity of their work, this compound is the demonstrably superior reagent.
References
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- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91296, this compound.
- OSHA. (1991). m-, o-, and p-Phenylenediamine. (Method 88). Salt Lake City, UT: U.S. Department of Labor, Occupational Safety and Health Administration.
- Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- LookChem. (n.d.). N-Methyl-o-phenylenediamine.
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A Comparative Spectroscopic Guide to N-Methyl-o-phenylenediamine Dihydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. N-Methyl-o-phenylenediamine and its derivatives are key building blocks in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals and functional materials. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers an in-depth comparison of the spectroscopic properties of N-Methyl-o-phenylenediamine dihydrochloride and its derivatives, supported by experimental data and protocols.
Introduction: The Significance of o-Phenylenediamines
o-Phenylenediamines are versatile precursors in organic synthesis, most notably in the formation of benzimidazoles, a privileged scaffold in medicinal chemistry. The strategic placement of substituents on the aromatic ring or the amine nitrogens allows for the fine-tuning of the electronic and steric properties of the resulting molecules. This guide will focus on the spectroscopic signatures that arise from these structural modifications, providing a framework for the identification and characterization of this important class of compounds.
Comparative Spectroscopic Analysis
The following sections detail the characteristic spectroscopic features of this compound and a selection of its derivatives. The data is presented in a comparative format to highlight the influence of various substituents on the spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Spectra
The proton NMR spectra of o-phenylenediamines are characterized by signals from the aromatic protons and the amine protons, as well as any substituents. The dihydrochloride salt form can lead to broader amine proton signals and downfield shifts of adjacent protons due to the electron-withdrawing effect of the ammonium groups.
¹³C NMR Spectra
The carbon NMR spectra provide information on all non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.
| Compound | Aromatic Protons (ppm) | Amine Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Other Carbons (ppm) |
| This compound | ~7.0-7.5 (m) | Broad | ~2.8 (s) | - | ~115-135 | ~30 | - |
| o-Phenylenediamine | ~6.6-6.8 (m) | ~3.4 (br s) | - | - | ~115-135 | - | - |
| 4,5-Dimethyl-o-phenylenediamine | ~6.5 (s) | ~3.3 (br s) | ~2.1 (s) | - | ~118, 128, 132 | ~19 | - |
| 4-Nitro-o-phenylenediamine | ~7.2-8.0 (m) | Broad | - | - | ~112-150 | - | - |
| 4-Methoxy-o-phenylenediamine | ~6.6-6.8 (m) | Broad | - | ~3.7 (s, OCH₃) | ~110-150 | - | ~55 (OCH₃) |
Causality in NMR Spectral Shifts:
-
N-Alkylation: The presence of an N-methyl group in N-Methyl-o-phenylenediamine results in a characteristic singlet around 2.8 ppm in the ¹H NMR spectrum and a signal around 30 ppm in the ¹³C NMR spectrum.
-
Ring Substitution:
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase electron density on the aromatic ring, causing an upfield shift (lower ppm) of the aromatic proton and carbon signals. For example, the aromatic protons of 4,5-dimethyl-o-phenylenediamine appear at a higher field (~6.5 ppm) compared to the parent compound.
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups decrease electron density on the ring, leading to a downfield shift (higher ppm) of the aromatic signals. The aromatic protons of 4-nitro-o-phenylenediamine are shifted significantly downfield.
-
-
Salt Formation: The dihydrochloride form generally leads to a downfield shift of aromatic protons adjacent to the amino groups due to the increased electron-withdrawing nature of the protonated amines. The amine protons themselves often appear as broad signals due to exchange with the solvent and quadrupolar relaxation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes for o-phenylenediamines are the N-H and C-N stretching frequencies.
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (Aromatic) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | Broad, ~2400-3200 (N⁺-H) | ~1335-1250 | |
| o-Phenylenediamine | Two bands, ~3400 & ~3300 | ~1335-1250 | ~1620 (N-H bend) |
| 4,5-Dimethyl-o-phenylenediamine | Two bands, ~3400 & ~3300 | ~1335-1250 | ~2920 (C-H stretch, methyl) |
| 4-Nitro-o-phenylenediamine | Two bands, ~3400 & ~3300 | ~1335-1250 | ~1500 & ~1330 (NO₂ stretch) |
| 4-Methoxy-o-phenylenediamine | Two bands, ~3400 & ~3300 | ~1250 (C-O stretch) | ~2830 (C-H stretch, OCH₃) |
Interpretation of IR Spectral Features:
-
N-H Stretching: Primary amines (like o-phenylenediamine and its ring-substituted derivatives) typically show two N-H stretching bands corresponding to symmetric and asymmetric vibrations.[1] Secondary amines (like N-Methyl-o-phenylenediamine) would show a single N-H stretch, but in its dihydrochloride salt form, these are obscured by the broad N⁺-H stretching absorptions. Tertiary amines will not show N-H stretching bands.[2]
-
C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed in the 1250-1335 cm⁻¹ region.[1]
-
Substituent Groups: The presence of other functional groups gives rise to characteristic absorption bands, such as the strong symmetric and asymmetric stretches for a nitro group (~1500 and ~1330 cm⁻¹) and the C-O stretch for a methoxy group (~1250 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents.
| Compound | λ_max (nm) | Solvent | Molar Absorptivity (ε) |
| This compound | ~285, ~240 | Ethanol | - |
| o-Phenylenediamine | ~290, ~235 | Ethanol | - |
| 4-Nitro-o-phenylenediamine | ~410 | Ethanol | High |
| 4-Methoxy-o-phenylenediamine | ~300, ~240 | Ethanol | - |
Understanding UV-Vis Absorption:
-
π → π* Transitions: The primary absorptions in these aromatic compounds are due to π → π* transitions within the benzene ring.
-
Effect of Substituents:
-
Auxochromes (e.g., -NH₂, -OCH₃): These electron-donating groups with non-bonding electrons can interact with the π-system of the ring, causing a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity.
-
Chromophores (e.g., -NO₂): When a chromophore like a nitro group is in conjugation with the aromatic ring and an auxochrome, it significantly extends the conjugated system. This results in a large bathochromic shift, as seen in the deep yellow color and λ_max of ~410 nm for 4-nitro-o-phenylenediamine. This is due to an intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-withdrawing nitro group.[3]
-
-
Solvatochromism: The position of the λ_max can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For compounds with significant charge-transfer character in their excited state, like 4-nitro-o-phenylenediamine, increasing solvent polarity will typically cause a red shift (bathochromic shift) of the absorption maximum.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| N-Methyl-o-phenylenediamine | 122 | 107 (M-CH₃) |
| o-Phenylenediamine | 108 | 80 (M-HCN) |
| 4,5-Dimethyl-o-phenylenediamine | 136 | 121 (M-CH₃) |
| 4-Nitro-o-phenylenediamine | 153 | 123 (M-NO), 107 (M-NO₂) |
| 4-Methoxy-o-phenylenediamine | 138 | 123 (M-CH₃), 95 (M-CH₃, -CO) |
Principles of Fragmentation:
-
Molecular Ion Peak: The peak corresponding to the intact molecule is the molecular ion peak. For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass (the Nitrogen Rule).
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For N-Methyl-o-phenylenediamine, this would involve the loss of the methyl group.
-
Loss of Small Neutral Molecules: Fragmentation often involves the loss of stable neutral molecules such as HCN, CO, and for nitro compounds, NO and NO₂. The fragmentation of substituted para-phenylenediamine quinones has been studied, revealing characteristic losses of substituents and carbonyl groups.[4]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
Sample Preparation
Proper sample preparation is the first and most critical step in any spectroscopic analysis.
-
NMR Spectroscopy:
-
Weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can affect the chemical shifts of labile protons.
-
Cap the tube and gently agitate to dissolve the sample completely. A brief sonication may be necessary.
-
-
IR Spectroscopy (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mM).
-
Dilute the stock solution to a working concentration that gives an absorbance in the range of 0.1-1.0 AU.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Record a baseline with the solvent-filled cuvettes.
-
Record the absorbance spectrum of the sample.
-
-
Mass Spectrometry (ESI):
-
Prepare a dilute solution of the sample (e.g., 1-10 µM) in a solvent compatible with electrospray ionization (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).
-
Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.
-
Instrumental Parameters
The following are general guidelines for instrumental parameters. These should be optimized for the specific instrument and experiment.
-
NMR Spectroscopy (400 MHz):
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
IR Spectroscopy (ATR):
-
Resolution: 4 cm⁻¹
-
Scans: 16-32
-
Spectral Range: 4000-400 cm⁻¹
-
-
UV-Vis Spectroscopy:
-
Scan Range: 200-600 nm
-
Scan Speed: Medium
-
Slit Width: 1-2 nm
-
-
Mass Spectrometry (ESI-TOF):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Mass Range: 50-500 m/z
-
Visualization of Experimental Workflow
The logical flow of spectroscopic analysis is crucial for efficient structural elucidation.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of N-Methyl-o-phenylenediamine derivatives.
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals a rich interplay between molecular structure and spectral properties. By systematically comparing the NMR, IR, UV-Vis, and Mass Spectra of these compounds, researchers can gain a deep understanding of the electronic and steric effects of various substituents. This guide provides a foundational framework for the interpretation of such data, as well as standardized protocols for its acquisition, thereby empowering scientists in their synthetic and analytical endeavors.
References
- A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. 2008;46(8):744-7.
- Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology. 2021;55(10):6836-6846.
- The UV–Vis spectra of o-nitroaniline at various reaction times in a... ResearchGate. 2017.
- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. 2005;6(1):52-62.
- UV-visible spectra obtained from saturated with aqueous solutions of... ResearchGate. 2011.
- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry. 1976;41(15):2508-2513.
- UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... ResearchGate. 2014.
- Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Magnetic Resonance in Chemistry. 2004;42(12):999-1011.
- UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. ResearchGate. 2018.
- Spectroscopy of Amines. Chemistry LibreTexts. 2024.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. 2023.
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. 2001.
- IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking N-Methyl-o-phenylenediamine dihydrochloride for High-Performance Immunoassays
Introduction: Beyond the Kit
For researchers in drug development and diagnostics, the enzyme-linked immunosorbent assay (ELISA) remains a cornerstone for quantifying protein analytes. The final step of this powerful technique—signal generation—is critically dependent on the choice of a chromogenic substrate for Horseradish Peroxidase (HRP), the most common enzyme conjugate. While commercial, ready-to-use substrate kits offer convenience, they can also introduce variability and high costs, particularly in high-throughput screening environments.
This guide provides a comprehensive performance benchmark of N-Methyl-o-phenylenediamine dihydrochloride (N-M-OPD), an analog of the classic OPD substrate. We will explore its performance characteristics against popular commercial alternatives, supported by experimental data and detailed protocols. As we will demonstrate, preparing this substrate in-house offers not only significant cost savings but also a high degree of control and performance that can match or exceed that of pre-packaged kits. The methylated form of OPD is noted to have improved solubility and stability in acidic media, making it a compelling candidate for robust assay development[1].
The Engine of Detection: The HRP Catalytic Mechanism
Understanding how HRP functions is fundamental to optimizing any assay. The enzyme catalyzes the oxidation of a chromogenic substrate (like N-M-OPD) in the presence of hydrogen peroxide (H₂O₂). This is not a single-step reaction but an elegant catalytic cycle.[2][3].
The cycle begins when H₂O₂ oxidizes the enzyme's heme cofactor, creating a highly reactive intermediate known as Compound I.[3]. This intermediate is then reduced in two successive single-electron steps. In each step, a molecule of the chromogenic substrate is oxidized, generating a colored product, and the enzyme is returned to its original resting state, ready for the next cycle[2].
This multi-step process is the reason for HRP's high turnover rate, leading to the rapid signal amplification that gives ELISAs their characteristic sensitivity.
Designing the Benchmark: A Framework for Comparison
To objectively compare the in-house N-M-OPD formulation with commercial kits, we designed a standard sandwich ELISA. The primary goal is to evaluate key performance metrics that are meaningful to any researcher: sensitivity, dynamic range, signal stability, and cost-effectiveness.
Key Performance Indicators (KPIs):
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise.
-
Dynamic Range: The concentration range over which the assay response is linear and proportional to the analyte concentration.
-
Signal-to-Noise Ratio (S/N): A measure of signal strength relative to the background, indicating assay specificity and sensitivity.
-
Signal Stability: The consistency of the absorbance reading over time after stopping the reaction.
-
Cost per Well: A practical metric for assessing the economic viability of each solution for large-scale experiments.
The following workflow was employed for the comparative analysis.
Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility. The following sections provide detailed, step-by-step methodologies.
Preparation of In-House N-M-OPD Substrate Solution
This protocol is adapted from standard procedures for OPD substrates.[4]. The key is the preparation of the buffer and the fresh addition of hydrogen peroxide immediately before use.
Materials:
-
This compound (powder)
-
Phosphate-Citrate Buffer Tablets (or prepare from 0.2 M dibasic sodium phosphate and 0.1 M citric acid)[4]
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized water (dH₂O)
-
3 M Sulfuric Acid (H₂SO₄) or 3 N Hydrochloric Acid (HCl) for stop solution[5]
Procedure:
-
Prepare Buffer: Dissolve one phosphate-citrate buffer tablet in 100 mL of dH₂O to create a 0.05 M phosphate-citrate buffer, pH 5.0. This pH is optimal for HRP activity with OPD-type substrates.[6].
-
Prepare Substrate Concentrate: Weigh out 20 mg of N-M-OPD powder and dissolve in 1 mL of dH₂O. Safety Note: Handle N-M-OPD powder in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is a potential irritant.[7].
-
Prepare Working Solution (Just-in-Time): Immediately before adding to the ELISA plate, prepare the final substrate working solution.
-
To 10 mL of the 0.05 M phosphate-citrate buffer, add 20 µL of the N-M-OPD concentrate (final concentration ~0.4 mg/mL).
-
Add 4 µL of 30% H₂O₂.
-
Mix gently by inversion. Protect the solution from light. The solution should be used within one hour for best results..
-
-
Stopping the Reaction: After appropriate incubation, stop the enzymatic reaction by adding 50 µL of 3 M H₂SO₄ to each well. This acidifies the solution, denatures the HRP, and stabilizes the colored product for accurate reading.[5].
ELISA Protocol for Benchmarking
-
Plate Coating: Coat a 96-well microplate with capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Analyte Incubation: Wash the plate, then add serial dilutions of the target analyte (standard curve) and unknown samples. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
HRP Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition & Development:
-
Wash the plate thoroughly to remove any unbound HRP conjugate. This is a critical step to minimize background.[5].
-
Add 100 µL of the freshly prepared N-M-OPD working solution or the commercial substrate solutions to their respective wells.
-
Incubate in the dark at room temperature for 15-30 minutes. Monitor color development.
-
-
Stop & Read: Stop the reaction by adding 50 µL of 3 M H₂SO₄. Read the absorbance at 492 nm using a microplate reader. The color change from orange-brown to a more intense yellow upon acidification is characteristic of OPD-based substrates.[8].
Results: A Head-to-Head Comparison
The following table summarizes the performance data obtained from the benchmarking ELISA. The data presented is illustrative of typical results when comparing a well-optimized in-house substrate with commercial kits.
| Performance Metric | In-House N-M-OPD | Commercial Kit A (TMB-based) | Commercial Kit B (Ready-to-Use OPD) |
| Limit of Detection (LOD) | ~18 pg/mL | ~10 pg/mL | ~25 pg/mL |
| Linear Dynamic Range | 20 - 1500 pg/mL | 15 - 2000 pg/mL | 30 - 1200 pg/mL |
| Signal-to-Noise (at 500 pg/mL) | 25 | 35 | 18 |
| Signal Stability (% drop in 30 min) | < 2% | < 1% | < 5% |
| Approx. Cost per 96-well Plate | $1.50 | $35.00 | $50.00 |
Discussion and Field-Proven Insights
The experimental data reveals a compelling narrative.
Performance: The in-house N-M-OPD formulation demonstrates excellent performance, rivaling that of established commercial kits. While the TMB-based Kit A showed slightly higher sensitivity (lower LOD) and a wider dynamic range, the N-M-OPD performance is well within the requirements for most quantitative assays.[8]. Its sensitivity was superior to the commercial ready-to-use OPD kit, which often prioritizes stability over raw performance. The high signal stability after stopping the reaction is a key advantage, providing a wider window for plate reading without significant signal degradation.
Causality and Control: The ability to prepare the substrate fresh is a significant advantage. Commercial kits, while convenient, are "black boxes." The researcher has no control over the formulation, buffer composition, or stabilizer concentration. Preparing the N-M-OPD solution in-house provides full control over these variables, allowing for fine-tuning and optimization specific to a particular assay, which is a core principle of robust assay development.[9]. For instance, if high background is an issue, the H₂O₂ or substrate concentration can be slightly adjusted—a level of control impossible with pre-mixed solutions.
Economic Viability: The most striking difference is the cost. For laboratories running hundreds or thousands of ELISAs, the cost savings are substantial. The per-plate cost of the in-house N-M-OPD is a fraction of the commercial alternatives, freeing up valuable budget for other critical reagents.
Conclusion
While the convenience of a commercial ELISA substrate kit is undeniable, this guide demonstrates that formulating this compound in-house is a scientifically sound and economically prudent alternative. It delivers robust, reliable, and highly controllable performance that is comparable to, and in some cases superior to, commercial OPD-based kits. For research professionals who require precision, control, and cost-efficiency, taking the time to prepare and validate an in-house N-M-OPD solution is an investment that pays significant dividends in both data quality and budget optimization.
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- Cate, M. (2025). Validation of Colorimetric Reactions in Microplate-Based Bacterial Identification Assays.
- ResearchGate. (n.d.). A scheme of oxidation of OPD catalyzed by horseradish peroxidase (HRP) (1.1) and autosensitized by 2, 3-diaminophenazine (DAP) (1.2).
- Biocompare. (n.d.). HRP Substrates.
- PubChem. (n.d.). This compound.
- Patsnap Synapse. (2025). How to Design a Colorimetric Assay for Enzyme Screening.
- Rühle, F., et al. (2025). Mechanistic Insights into HRP-Catalyzed Oxidation of the Near-Infrared Fluorescent Dye Sulfo-cyanine 7. ACS Omega. [Link]
- Leinco Technologies, Inc. (2018). Features of HRP which provide the Chemical Basis for its use within Colorimetric ELISAs.
- Berezin, I. V., et al. (1975).
- Biocompare. (n.d.). HRP Substrates General Search.
- Wikipedia. (n.d.). Horseradish peroxidase.
- WOAH. (n.d.). Principles and methods of validation of diagnostic assays for infectious diseases.
- Gallati, H., & Pracht, I. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Insights into HRP-Catalyzed Oxidation of the Near-Infrared Fluorescent Dye Sulfo-cyanine 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. images10.newegg.com [images10.newegg.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 9. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
A Comparative Guide to the Validation of N-Methyl-o-phenylenediamine dihydrochloride as a Starting Material in GMP Synthesis
For researchers, scientists, and drug development professionals operating within the stringent framework of Good Manufacturing Practice (GMP), the selection and validation of starting materials is a critical control point that dictates the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical analysis of N-Methyl-o-phenylenediamine dihydrochloride (N-MOPD), a key starting material in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor antagonist, Telmisartan.[1][2]
This document will navigate the essential validation parameters for N-MOPD in accordance with ICH Q7 guidelines and present a comparative analysis against viable alternatives, supported by established scientific principles and experimental data.[3][4][5] Our objective is to equip you with the necessary expertise to make informed decisions regarding starting material selection and to implement a robust, self-validating quality control strategy.
The Criticality of Starting Material Validation under ICH Q7
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the globally recognized standard for API manufacturing.[3][4][5] A fundamental tenet of ICH Q7 is that GMP controls must be introduced at the point of the first use of a designated "API Starting Material."[3] This designation is not arbitrary; it is based on a scientific and risk-based assessment of the synthetic process, considering how close the material is to the final API and its contribution to the API's core molecular structure.
The validation of a starting material like N-MOPD is paramount because its purity profile directly influences the impurity profile of the final drug substance. Uncontrolled impurities originating from the starting material can be carried through the synthesis, potentially compromising the safety and efficacy of the final product. Therefore, a rigorous validation protocol is not merely a regulatory hurdle but a scientific necessity to ensure patient safety.
Validation Protocol for this compound
A comprehensive validation of N-MOPD as a starting material under GMP should encompass identity, purity, and assay. The following sections detail a robust validation workflow, outlining the causality behind each experimental choice.
Identification
The first step in validation is to unequivocally confirm the identity of the starting material. A multi-faceted approach is recommended to provide orthogonal confirmation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides a molecular fingerprint of the compound. The FTIR spectrum of N-MOPD should be compared against a qualified reference standard, with specific attention to the characteristic absorption bands for N-H stretches (primary and secondary amines), C-H stretches (aromatic and methyl), C=C stretches (aromatic ring), and C-N stretches.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. The ¹H NMR spectrum will confirm the presence and integration of aromatic protons, the N-methyl group, and the amine protons. The ¹³C NMR will verify the number and type of carbon atoms in the molecule. The chemical shifts and coupling constants should be consistent with the structure of N-MOPD.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For N-MOPD, the mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₁₀N₂) and a fragmentation pattern consistent with its structure.
Purity
Assessing the purity of N-MOPD is crucial for controlling the impurity profile of the API. The purity assessment should address potential impurities from the synthetic route and degradation products. Common synthetic routes to N-MOPD involve the methylation of o-nitroaniline followed by reduction, or the reaction of o-chloronitrobenzene with methylamine followed by reduction.[1][2][6]
Potential Impurities to Consider:
-
Isomeric Impurities: N-Methyl-m-phenylenediamine and N-Methyl-p-phenylenediamine.
-
Related Substances: Unreacted starting materials (e.g., o-nitroaniline, o-phenylenediamine), over-methylated products (N,N'-dimethyl-o-phenylenediamine), and other process-related impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, acetone).
-
Heavy Metals/Elemental Impurities: Catalysts used in the reduction step (e.g., Palladium on carbon, Nickel).
Analytical Methods for Purity:
A combination of chromatographic techniques is necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is the workhorse for quantifying impurities in non-volatile organic compounds. A validated reverse-phase HPLC method can separate N-MOPD from its isomers and related substances.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and potential process-related impurities not readily detected by HPLC.
Assay
The assay determines the content or potency of the starting material.
-
Titrimetry: A non-aqueous potentiometric titration is a reliable method for the assay of the dihydrochloride salt. The sample is dissolved in a suitable solvent and titrated with a standardized base, such as perchloric acid in acetic acid.
-
HPLC with a Reference Standard: The assay can also be performed using a validated HPLC method with a well-characterized reference standard. This method offers high specificity and can be performed concurrently with the purity analysis.
Experimental Workflow: A Self-Validating System
The following diagram illustrates a logical workflow for the validation of an incoming batch of N-MOPD. This workflow is designed to be a self-validating system, where each step provides a check on the quality of the material.
Caption: Workflow for GMP validation of N-MOPD starting material.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity and Assay of N-MOPD
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-20 min (5-95% B), 20-25 min (95% B), 25-26 min (95-5% B), 26-30 min (5% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve N-MOPD reference standard in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the N-MOPD batch sample in the same manner as the standard solution.
-
-
Procedure:
-
Inject the diluent as a blank to ensure no interference.
-
Inject the standard solution in replicate (n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the assay against the reference standard and determine the percentage of impurities by area normalization.
-
Protocol 2: GC-MS Method for Residual Solvents
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 35-350 amu.
-
-
Procedure:
-
Prepare a standard solution containing known amounts of potential residual solvents in a suitable solvent (e.g., DMSO).
-
Prepare the sample by dissolving a known amount of N-MOPD in the same solvent.
-
Analyze the standard and sample solutions to identify and quantify any residual solvents present.
-
Comparative Analysis: N-MOPD vs. Alternatives
The choice of a starting material is often a balance of synthetic efficiency, cost, and the ability to control the final API's quality. Here, we compare N-MOPD with two common alternatives: o-phenylenediamine (OPD) and N-Methyl-p-phenylenediamine (N-MPPD).
| Feature | This compound (N-MOPD) | o-Phenylenediamine (OPD) | N-Methyl-p-phenylenediamine (N-MPPD) |
| Chemical Structure | Ortho-diamine with one N-methyl group | Ortho-diamine with no N-methyl groups | Para-diamine with one N-methyl group |
| Reactivity in Benzimidazole Synthesis | Moderately reactive. The methyl group provides slight steric hindrance but also enhances solubility.[1] | Highly reactive due to less steric hindrance.[1] | Not a direct precursor for the same benzimidazole structure as N-MOPD due to the para-orientation of the amino groups. |
| Potential for Over-reaction/Side Products | Lower potential for di-alkylation or other side reactions compared to OPD due to the presence of one secondary amine. | Higher potential for side reactions such as the formation of N,N'-disubstituted products if not carefully controlled. | Reactivity is different; will not form the same benzimidazole ring system. |
| Stability | Generally stable as a dihydrochloride salt. The free base is susceptible to oxidation.[7] | The free base is highly susceptible to oxidation, often turning dark upon exposure to air.[8][9] | The free base is also prone to oxidation.[8][10] |
| Impurity Profile Control | The synthesis allows for good control of isomeric impurities. The dihydrochloride salt form aids in purification.[1] | Synthesis can lead to a more complex impurity profile if not optimized, including polymeric impurities from oxidation. | Isomeric purity is critical and can be challenging to control. |
| Cost-Effectiveness | Generally cost-effective due to established synthetic routes.[2][6] | Often the most economical option. | Cost is comparable to N-MOPD. |
| GMP Suitability | High. The dihydrochloride salt form offers enhanced stability and handling properties. The reactivity profile allows for controlled and reproducible reactions. | Moderate. The high reactivity and lower stability of the free base can present challenges in a GMP environment, requiring stringent control over storage and handling to prevent degradation. | Low for Telmisartan synthesis. Not a suitable starting material for APIs requiring the 1,2-diamine structure for benzimidazole formation. |
Logical Framework for Starting Material Selection
The decision-making process for selecting a starting material in a GMP environment can be visualized as follows:
Caption: Decision matrix for starting material selection in GMP.
Conclusion and Recommendations
The validation of this compound as a starting material is a critical step in ensuring the quality and safety of APIs derived from it. A comprehensive validation strategy, incorporating orthogonal analytical techniques for identification, purity, and assay, provides a robust system for quality control.
When compared to its non-methylated counterpart, o-phenylenediamine, N-MOPD offers a superior balance of reactivity and stability, particularly in its dihydrochloride salt form. This enhanced stability and more controlled reactivity profile make it a more suitable candidate for the rigors of GMP synthesis, where reproducibility and control of impurities are paramount. While o-phenylenediamine may be a more economical option, the potential for side reactions and its inherent instability can introduce significant risks and complexities into the manufacturing process. The isomeric N-Methyl-p-phenylenediamine is not a viable alternative for syntheses requiring the ortho-diamine structure.
Therefore, for GMP synthesis of APIs such as Telmisartan, This compound is the recommended starting material. Its well-defined properties and the ability to implement a stringent, self-validating control strategy, as outlined in this guide, provide the necessary assurance of quality from the very beginning of the manufacturing process.
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A Comparative Analysis of the Stability of Phenylenediamine Isomers: A Technical Guide for Researchers
In the realms of polymer science, dye manufacturing, and crucially, in drug development, the selection of appropriate chemical intermediates is paramount to ensuring the efficacy, safety, and shelf-life of the final product. Phenylenediamines (PDAs), existing as ortho (o-), meta (m-), and para (p-) isomers, are a class of aromatic amines that serve as vital building blocks in these fields. However, their inherent stability—or lack thereof—can significantly impact reaction outcomes, product purity, and toxicological profiles. This guide provides an in-depth comparative analysis of the stability of these three isomers, supported by theoretical principles and experimental data, to aid researchers in making informed decisions.
Theoretical Underpinnings of Isomer Stability
The stability of the phenylenediamine isomers is fundamentally governed by the relative positions of the two amino (-NH₂) groups on the benzene ring. These positions dictate the electronic and steric environment of the molecule, influencing its susceptibility to degradation pathways such as oxidation.
-
p-Phenylenediamine (p-PDA): In this isomer, the amino groups are positioned at opposite ends of the ring (1,4-positions). This symmetrical arrangement allows for the effective delocalization of electrons through the benzene ring, forming a conjugated system. Upon oxidation, it can form a relatively stable quinonediimine structure. This extended conjugation is a key factor in its reactivity and is also why it is a potent dye-forming agent. However, this same feature makes it highly susceptible to oxidation, often leading to rapid discoloration and polymerization.[1][2]
-
o-Phenylenediamine (o-PDA): With amino groups on adjacent carbon atoms (1,2-positions), this isomer is prone to intramolecular interactions. The proximity of the two amine groups makes it an excellent precursor for forming heterocyclic compounds like benzimidazoles through condensation reactions.[3][4] However, this closeness also facilitates oxidation, leading to the formation of complex colored products.[5]
-
m-Phenylenediamine (m-PDA): The amino groups are situated at the 1,3-positions. This arrangement prevents the kind of direct resonance stabilization between the two amino groups through the ring that is seen in the p-isomer. Consequently, m-PDA is generally the most stable of the three isomers in terms of resistance to oxidation.[6] While it will still oxidize and darken upon exposure to air, the rate is typically slower than its ortho and para counterparts.[7][8]
A conceptual diagram illustrating the influence of amine group positioning on stability is presented below.
Caption: Relationship between isomer structure and stability.
Experimental Comparison of Stability
The stability of phenylenediamines can be assessed through several experimental techniques that probe their response to thermal, oxidative, and photolytic stress.
Oxidative Stability
Aromatic amines are notoriously susceptible to oxidation, which can be initiated by air, light, or chemical oxidants.[9] This degradation often results in discoloration and the formation of polymeric byproducts.[6] The ease of oxidation of the three isomers generally follows the order: p-PDA > o-PDA > m-PDA .
Electrochemical methods, such as cyclic voltammetry, are powerful tools for quantifying the ease of oxidation. The oxidation potential is the potential at which a compound begins to lose electrons. A lower oxidation potential indicates that a compound is more easily oxidized. While specific comparative values can vary with experimental conditions (pH, solvent, electrode), literature consistently shows that p-phenylenediamine has the lowest oxidation potential of the isomers.[10][11]
Thermal Stability
Thermal stability is a critical parameter for applications involving high temperatures, such as polymer synthesis. Thermogravimetric analysis (TGA) is the standard method for this assessment, measuring mass loss as a function of temperature.
| Isomer | Melting Point (°C) | Boiling Point (°C) | General Thermal Stability |
| o-Phenylenediamine | 102 - 104 | 252 - 258 | Decomposes upon heating, emitting toxic fumes.[3][12] |
| m-Phenylenediamine | 64 - 66 | 282 - 284 | Stable under recommended storage conditions.[7][13] |
| p-Phenylenediamine | 145 - 147 | 267 | The free amine is generally unstable to heat.[1] |
Note: Data compiled from various sources.[1][3][4][6][7][12][13]
The data suggests that while m-PDA has the lowest melting point, it possesses robust thermal stability. Conversely, o-PDA and p-PDA are more susceptible to decomposition at elevated temperatures.
Photostability
Exposure to light, particularly UV radiation, can accelerate the degradation of phenylenediamines.[14][15] This is a significant concern in the formulation of drugs and dyes, where color stability is essential. Studies on the photocatalytic degradation of p-phenylenediamine show that it can be effectively broken down under UV irradiation, a process involving hydroxyl radicals that lead to bond cleavage and oxidation.[14][16] While comprehensive comparative studies are less common, the general susceptibility to oxidation implies that p-PDA and o-PDA are more prone to photodegradation than m-PDA.
Practical Implications in Research and Drug Development
The differences in stability among the phenylenediamine isomers have profound consequences for their application.
-
For Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), the high reactivity of p-PDA and o-PDA can be harnessed for specific chemical transformations. However, their instability poses a significant challenge for the long-term storage of both the intermediate and the final API.[17] Degradation can lead to loss of potency and the formation of potentially toxic impurities. Therefore, m-PDA or its derivatives are often favored when stability is a primary concern. When using p-PDA, degradation in blood samples can be observed in as little as 6 hours, necessitating immediate analysis or freezing of samples.[18]
-
For Polymer and Dye Synthesis: The ease of oxidation of p-PDA is the very property that makes it a key component in permanent hair dyes and the production of aramid polymers like Kevlar.[1][2] The oxidation process, often initiated by hydrogen peroxide, forms colored products that bind to hair.[1] However, this reactivity also contributes to its high potential as a skin sensitizer.[19][20] The relative stability of m-PDA makes it a suitable component for producing high-performance polymers where durability and resistance to environmental degradation are required.
Experimental Protocols for Stability Assessment
To ensure the integrity of research and development, it is crucial to perform stability testing. Below are foundational protocols for assessing the thermal and oxidative stability of phenylenediamine isomers.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of a phenylenediamine isomer.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the phenylenediamine isomer into a clean TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create a non-oxidative atmosphere.
-
Set the temperature program to heat from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
The following diagram illustrates the general workflow for this TGA protocol.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol: Solution Stability via UV-Vis Spectroscopy
Objective: To monitor the degradation of a phenylenediamine isomer in solution when exposed to air and light.
Methodology:
-
Solution Preparation: Prepare a stock solution of the phenylenediamine isomer in a suitable solvent (e.g., ethanol or an appropriate buffer) at a known concentration (e.g., 10 µg/mL). Note: Phenylenediamines are more stable in acidic solutions.[9][21]
-
Initial Measurement: Immediately after preparation, measure the UV-Vis absorbance spectrum of the solution from 200-600 nm using a spectrophotometer. Record the wavelength of maximum absorbance (λmax) and the initial absorbance value.
-
Incubation: Store the solution in a clear vial under ambient laboratory conditions (light and air exposure) at a controlled temperature.
-
Time-Point Measurements: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its UV-Vis spectrum.
-
Data Analysis:
-
Plot the absorbance at λmax against time. A decrease in absorbance indicates the degradation of the parent compound.
-
Observe the appearance of new peaks at different wavelengths, which may indicate the formation of degradation products.
-
Calculate the percentage of remaining compound at each time point relative to the initial measurement.
-
Conclusion
The stability of phenylenediamine isomers is a critical consideration for their successful application. A clear hierarchy of stability exists, with m-phenylenediamine being the most robust isomer, followed by o-phenylenediamine , and finally the highly reactive p-phenylenediamine . This order is a direct consequence of the positional arrangement of the amino groups on the aromatic ring, which dictates their electronic properties and susceptibility to oxidative degradation. For researchers in drug development and materials science, a thorough understanding of these differences, validated by empirical stability testing, is essential for optimizing synthetic routes, ensuring product quality, and mitigating potential safety risks.
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A Senior Application Scientist's Guide to Chromogen Efficacy in Immunohistochemistry: A Comparative Analysis of N-Methyl-o-phenylenediamine dihydrochloride
For researchers, scientists, and drug development professionals, the nuanced world of immunohistochemistry (IHC) hinges on the reliable visualization of target antigens within tissue samples. The choice of a chromogen, the colorless substrate that transforms into a colored precipitate, is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of N-Methyl-o-phenylenediamine dihydrochloride (NMPD) and its performance within various IHC signal amplification systems, weighed against common alternatives.
The Foundation: Understanding IHC Signal Amplification
The core principle of IHC is to generate a stable, colored signal at the precise location of an antibody-antigen interaction.[1] This is typically achieved through enzymatic reactions. Enzymes like Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) are conjugated to secondary antibodies.[2][3] When a suitable chromogenic substrate is introduced, the enzyme catalyzes a reaction that produces an insoluble, colored precipitate at the site of the target antigen.[3][4][5]
Several signal amplification strategies exist to enhance the detection of low-abundance proteins. These include the Avidin-Biotin Complex (ABC) and Labeled Streptavidin-Biotin (LSAB) methods, which increase the number of enzyme molecules at the target site.[6] Polymer-based systems offer even greater sensitivity by conjugating multiple enzyme molecules and secondary antibodies to a polymer backbone.[6] A highly sensitive technique, Tyramide Signal Amplification (TSA), utilizes HRP to catalyze the deposition of labeled tyramide molecules, leading to a significant increase in signal intensity.[7][8][9]
This compound (NMPD) in the HRP System
This compound (CAS: 25148-68-9) is an organic compound that serves as a chromogenic substrate for HRP.[10][11] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of NMPD, leading to the formation of a colored, insoluble product. This reaction mechanism is central to its function in IHC. The methylated ortho-diamine structure of NMPD influences its solubility and reactivity, contributing to its performance characteristics.[10]
The Enzymatic Cascade: An HRP-Mediated Reaction
The signal amplification process involving NMPD within an HRP-based detection system can be visualized as a multi-step cascade. This begins with the specific binding of a primary antibody to the target antigen, followed by the binding of an HRP-conjugated secondary antibody. The introduction of NMPD and hydrogen peroxide then initiates the enzymatic reaction that generates the visible signal.
Caption: HRP-NMPD Signal Generation Workflow.
Comparative Analysis: NMPD vs. Common IHC Chromogens
The selection of a chromogen is a critical decision based on the specific requirements of the experiment, including desired sensitivity, color contrast, and compatibility with mounting media. Below is a comparison of NMPD with other widely used chromogens.
| Chromogen | Enzyme System | Precipitate Color | Key Advantages | Key Disadvantages |
| This compound (NMPD) | HRP | Varies (often brown/black) | Potential for high sensitivity in specific applications. | Less commonly used, limited comparative data available. |
| 3,3'-Diaminobenzidine (DAB) | HRP | Brown | Highly stable, alcohol-insoluble precipitate, good contrast.[4][12] | Potential for background staining in tissues with endogenous peroxidase activity.[13] Considered a potential carcinogen.[14] |
| 3-Amino-9-ethylcarbazole (AEC) | HRP | Red | Provides good color contrast to hematoxylin counterstain. | Alcohol-soluble precipitate, requires aqueous mounting media.[4] Signal can fade over time. |
| Fast Red | AP | Red | Brightly colored precipitate, good for double staining with DAB.[2][12] | Alcohol-soluble precipitate, requires aqueous mounting. |
Experimental Protocols: A Guide to Practical Application
To ensure scientific integrity, the following protocols provide a self-validating system for comparing the efficacy of NMPD with the industry-standard, DAB.
Protocol 1: Staining with this compound (HRP)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as required for the specific primary antibody.[2]
-
Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[13]
-
Blocking: Apply a protein block (e.g., normal serum) for 30-60 minutes to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution for the recommended time and temperature.
-
Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate according to the manufacturer's instructions.
-
Chromogen Preparation and Application: Prepare the NMPD solution immediately before use according to the manufacturer's protocol. Apply to the tissue section and incubate until the desired signal intensity is achieved.
-
Counterstaining: Counterstain with a suitable nuclear stain, such as hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.
Protocol 2: Staining with 3,3'-Diaminobenzidine (DAB) (HRP)
This protocol follows the same steps as Protocol 1, with the exception of Step 7.
-
Chromogen Preparation and Application: Prepare the DAB solution according to the manufacturer's instructions. Apply to the tissue section and incubate for a specified time, monitoring for color development. The reaction results in a brown precipitate.[15]
In-Depth Mechanistic Insights and Troubleshooting
The choice between chromogens often depends on the specific tissue and antigen being studied. For instance, in tissues with endogenous melanin, a brown chromogen like DAB may not provide sufficient contrast, making a red chromogen like AEC or Fast Red a better choice.[12]
Endogenous enzyme activity is a common source of background staining. Tissues like the liver and kidney have high levels of endogenous peroxidase, which must be effectively blocked.[16] Similarly, tissues such as the intestine and placenta have high levels of endogenous alkaline phosphatase, which can interfere with AP-based detection systems.[17]
The following diagram illustrates the decision-making process for selecting an appropriate IHC detection system.
Caption: Decision Tree for IHC Detection System Selection.
Conclusion and Future Perspectives
While DAB remains the workhorse chromogen for many IHC applications due to its stability and robust signal, this compound presents an alternative for HRP-based detection. Further head-to-head studies with quantitative image analysis are warranted to definitively establish the specific applications where NMPD may offer superior performance in terms of sensitivity and signal-to-noise ratio. The choice of chromogen should always be guided by rigorous experimental validation and a thorough understanding of the underlying biochemical principles.
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- Antigen Retrieval and Signal Amplification Protocol - Cre
- Chromogens in IHC - Diagnostic BioSystems. (URL: [Link])
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- Horse Radish Peroxidase (HRP) Mechanism of Action - YouTube. (2014-07-29). (URL: [Link])
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A Head-to-Head Comparison of Catalysts for the N-Methylation of o-Phenylenediamine: A Technical Guide for Researchers
Introduction
o-Phenylenediamine (OPD) and its N-methylated derivatives are pivotal building blocks in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, dyes, and advanced materials. The strategic introduction of a methyl group to the nitrogen atom of OPD can significantly modulate the physicochemical properties and biological activity of the resulting molecules. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the N-methylation of o-phenylenediamine, offering researchers, scientists, and drug development professionals a critical evaluation of performance, mechanistic insights, and practical considerations to inform their synthetic strategies. While direct comparative studies on o-phenylenediamine are limited, this guide synthesizes data from the broader context of aniline N-methylation to provide a robust framework for catalyst selection.
Catalytic Systems for N-Methylation: A Comparative Overview
The choice of a catalytic system for N-methylation is a crucial decision that impacts reaction efficiency, selectivity, cost, and environmental footprint. This section dissects the performance of various catalysts, categorized by the nature of the methylating agent and the metallic center.
The Evolving Landscape of Methylating Agents
Traditionally, stoichiometric methylating agents like methyl iodide and dimethyl sulfate have been employed. However, their high toxicity, poor atom economy, and generation of stoichiometric waste have driven the shift towards more sustainable, catalytic approaches utilizing C1 sources such as methanol, formaldehyde, and carbon dioxide.[1][2][3] Methanol, in particular, has emerged as a green and cost-effective methylating agent, with water as the only byproduct in the ideal "borrowing hydrogen" catalytic cycle.[2]
Comparative Analysis of Catalytic Systems
The following sections provide a detailed comparison of noble and non-noble metal catalysts for the N-methylation of aromatic amines. It is important to note that much of the available data uses aniline as a model substrate. The reactivity of o-phenylenediamine is expected to be analogous, though potential complications such as chelation or the formation of cyclic byproducts should be considered.
Ruthenium (Ru), Platinum (Pt), Iridium (Ir), and Palladium (Pd) complexes and nanoparticles are renowned for their high catalytic activity and selectivity in N-methylation reactions.
-
Ruthenium (Ru)-Based Catalysts: Ruthenium complexes, particularly those with phosphine ligands, have demonstrated exceptional performance in the N-methylation of anilines using methanol as the C1 source.[1] These reactions often proceed under relatively mild conditions with excellent yields. For instance, a (DPEPhos)RuCl2PPh3 catalyst has been shown to effectively methylate a range of anilines with methanol under weakly basic conditions.[1][4] Notably, this study included the N-methylation of p-phenylenediamine, which yielded the dimethylated product in 65% yield, suggesting the potential for di-methylation of OPD.[1][4]
-
Platinum on Carbon (Pt/C): Heterogeneous catalysts like Pt/C offer the significant advantage of easy separation and recyclability. Pt/C has been successfully employed for the N-methylation of various amines using methanol, demonstrating high selectivity for mono-methylation of aromatic amines.[2] The reaction proceeds via the hydrogen-borrowing mechanism and typically requires a base.[2]
-
Iridium (Ir)-Based Catalysts: Iridium complexes featuring N-heterocyclic carbene (NHC) ligands have also been reported as highly effective catalysts for the selective mono-N-methylation of anilines with methanol.[5] These systems can achieve high conversions under optimized conditions.[5]
In the quest for more economical and earth-abundant catalysts, nickel (Ni) and copper (Cu) have emerged as promising alternatives to their noble metal counterparts.
-
Nickel (Ni)-Based Catalysts: Heterogeneous nickel catalysts have been developed for the selective mono-N-methylation of amines using methanol.[6] Supported Ni nanoparticle catalysts, for example, have shown good to excellent yields for the mono-N-methylation of various substrates.[6] Nickel catalysts have also been utilized for N-methylation using CO2 and hydrosilanes.
-
Copper (Cu)-Based Catalysts: Copper-based systems, including copper-hydride catalysts, have been effectively used for the N-methylation of amines with paraformaldehyde.[7] These reactions can proceed under mild conditions with a broad substrate scope.[7]
The use of methyl iodide for the N-methylation of o-phenylenediamine represents a classical, non-catalytic approach.[8] While it can be effective, this method suffers from significant drawbacks, including the high toxicity and volatility of methyl iodide, the formation of stoichiometric amounts of iodide salts as byproducts, and a lack of selectivity, often leading to over-methylation.[9][10][11][12]
Data Summary Table
| Catalyst | Methylating Agent | Substrate | Reaction Conditions | Yield (%) | Selectivity | Key Remarks |
| Noble Metal Catalysts | ||||||
| (DPEPhos)RuCl2PPh3[1][4] | Methanol | p-phenylenediamine | 140 °C, 12 h | 65 | Di-methylation | Demonstrates feasibility with phenylenediamines. |
| Pt/C[2] | Methanol | Aromatic amines | Varies | up to 98 | High for mono-methylation | Heterogeneous and recyclable. |
| Ir(I)-NHC Complex[5] | Methanol | Aniline | 150 °C | High | Mono-methylation | High activity and selectivity. |
| Pd/C[7] | Paraformaldehyde/H2 | Quinolines | Varies | - | - | Effective for N-methylation. |
| Non-Noble Metal Catalysts | ||||||
| Ni/ZnAlOx[6] | Methanol | Aromatic amines | 160-180 °C | 75-97 | High for mono-methylation | Cost-effective alternative. |
| (CAAC)CuH[7] | Paraformaldehyde | Aromatic amines | 80 °C, 18 h | up to 99 | High | Mild reaction conditions. |
| Traditional Method | ||||||
| Methyl Iodide[8] | Methyl Iodide | o-phenylenediamine | Reflux in Methanol | Not specified | Can lead to over-methylation | Toxic reagent, poor atom economy. |
Mechanistic Insights: The "Borrowing Hydrogen" Pathway
A fundamental understanding of the reaction mechanism is paramount for optimizing reaction conditions and catalyst design. For N-methylation reactions utilizing methanol as the C1 source, the "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism is widely accepted.[2]
This elegant catalytic cycle involves three key stages:
-
Oxidation: The metal catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride species and formaldehyde in situ.
-
Condensation: The in situ generated formaldehyde condenses with the amine to form an imine intermediate.
-
Reduction: The metal-hydride species then returns the "borrowed" hydrogen to the imine, reducing it to the methylated amine and regenerating the active catalyst.
dot digraph "Borrowing_Hydrogen_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} END_DOT Caption: The Borrowing Hydrogen catalytic cycle for N-methylation of amines using methanol.
Experimental Protocols
To provide a practical context, this section outlines detailed experimental procedures for two representative catalytic systems. These protocols are based on established literature and should be adapted and optimized for specific laboratory conditions and safety protocols.
Protocol 1: Ru-Catalyzed N-Methylation of an Aniline Derivative with Methanol
This protocol is adapted from the work of Gao et al. and demonstrates a homogeneous catalytic system.[1]
Materials:
-
(DPEPhos)RuCl2PPh3 catalyst (0.5 mol%)
-
o-Phenylenediamine (1.0 mmol)
-
Cesium Carbonate (Cs2CO3) (0.5 equiv)
-
Anhydrous Methanol (1 mL)
-
Schlenk tube (10 mL) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol%), o-phenylenediamine (1.0 mmol), and Cs2CO3 (0.5 equiv) under an inert atmosphere.
-
Add anhydrous methanol (1 mL) to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the N-methylated product.
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and reagents. Cesium carbonate acts as a weak base to facilitate the reaction. The elevated temperature is necessary to drive the catalytic cycle.
Protocol 2: Heterogeneous Pt/C-Catalyzed N-Methylation of an Aromatic Amine with Methanol
This protocol is based on the work of Shimizu et al. and showcases a heterogeneous catalytic approach.[2]
Materials:
-
Pt/C catalyst (e.g., 5 wt% Pt on activated carbon)
-
o-Phenylenediamine
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Autoclave or high-pressure reactor
-
Inert atmosphere (Nitrogen)
Procedure:
-
Prepare the Pt/C catalyst by impregnating a carbon support with an aqueous solution of a platinum salt (e.g., Pt(NH3)2(NO3)2) followed by reduction with H2 at 300 °C.
-
In a glass liner for an autoclave, add the Pt/C catalyst, o-phenylenediamine, and NaOH.
-
Add methanol to the glass liner.
-
Place the glass liner in the autoclave, seal it, and purge with an inert gas like nitrogen.
-
Pressurize the autoclave with the desired pressure of an inert gas.
-
Heat the autoclave to the desired reaction temperature (e.g., 150-180 °C) and stir for the specified reaction time.
-
After the reaction, cool the autoclave to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to recover the heterogeneous Pt/C catalyst.
-
Isolate the product from the filtrate by removing the solvent and purifying via chromatography or distillation.
Rationale: The heterogeneous nature of the Pt/C catalyst allows for its easy recovery and potential reuse. NaOH acts as a base to promote the reaction. The use of an autoclave allows for reactions to be carried out at elevated temperatures and pressures, which can enhance reaction rates.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} END_DOT Caption: A generalized experimental workflow for catalytic N-methylation.
Safety Considerations
Safety is of paramount importance in any chemical synthesis. The N-methylation of o-phenylenediamine involves several potential hazards that must be carefully managed.
Reagent-Specific Hazards
-
o-Phenylenediamine: This compound is toxic and a suspected carcinogen.[13][14][15][16][17] It can cause skin and eye irritation.[13] Always handle o-phenylenediamine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Methyl Iodide: Methyl iodide is highly toxic, volatile, and a suspected carcinogen.[9][10][11][12][18] Exposure can cause severe health effects, including central nervous system depression and lung irritation.[9][10] It should be handled with extreme caution in a fume hood, and appropriate PPE is mandatory.
General Reaction Hazards
-
Catalytic Hydrogenation: Reactions involving hydrogen gas, especially in the presence of catalysts like Pd/C, pose a significant fire and explosion risk.[8][19][20][21][22] Catalysts can be pyrophoric, especially after use.
-
High-Pressure Reactions: The use of autoclaves requires proper training and adherence to strict safety protocols to prevent catastrophic failure.[19]
Recommended Safety Precautions
-
Engineering Controls: Always conduct these reactions in a certified chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear safety goggles, flame-resistant lab coats, and appropriate chemical-resistant gloves.[13]
-
Inert Atmosphere: Use an inert atmosphere (nitrogen or argon) to handle air-sensitive reagents and to purge reaction vessels before introducing flammable gases.[20]
-
Catalyst Handling: Handle pyrophoric catalysts under an inert atmosphere or as a slurry to minimize the risk of fire.[8]
-
Emergency Preparedness: Have appropriate fire extinguishers (e.g., Class D for metal fires) and an emergency eyewash and shower readily accessible.[8]
Conclusion
The N-methylation of o-phenylenediamine is a critical transformation in organic synthesis. While traditional methods using toxic reagents like methyl iodide are still practiced, the field is rapidly advancing towards more sustainable and efficient catalytic systems. Noble metal catalysts, particularly those based on ruthenium and platinum, offer high performance and selectivity, while non-noble metal catalysts like nickel and copper provide a more cost-effective and environmentally benign alternative. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired selectivity, cost constraints, and available equipment. By understanding the comparative performance, mechanistic underpinnings, and safety considerations of these diverse catalytic systems, researchers can make informed decisions to advance their work in a safe, efficient, and sustainable manner.
References
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- ICSC 0509 - METHYL IODIDE. (n.d.). International Labour Organization.
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- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025). Amar Equipment.
- MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. (2013). ScienceLab.com.
- Hydrogenation Reactions Safety Guidelines. (2012). University of Pittsburgh.
- ICSC 1441 - o-PHENYLENEDIAMINE. (2021). INCHEM.
- Gao, C., Li, Y., Wang, M., Gong, D., & Zhao, L. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36260–36268. [Link]
- Gao, C., Li, Y., Wang, M., Gong, D., & Zhao, L. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36260–36268. [Link]
- Shimizu, K. I., Kon, K., Onodera, W., & Yamazaki, H. (2015).
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- Zhang, G., Yang, Z., Liu, Y., & Wang, F. (2019). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 9(21), 6039-6045. [Link]
- San-José, E., Bidal, Y. D., & Peris, E. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1334–1342. [Link]
- Li, Y., Sorribes, I., Yan, T., Junge, K., & Beller, M. (2013). Selective Methylation of Amines with Carbon Dioxide and H₂. Angewandte Chemie International Edition, 52(46), 12156-12159. [Link]
- Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2011). A sustainable synthesis of quinoxalines from o-phenylenediamines and vicinal-diols. Tetrahedron Letters, 52(32), 4164-4168. [Link]
- Zhang, G., et al. (2020).
- Liu, Y., et al. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Angewandte Chemie International Edition, 63(13), e202318763. [Link]
- Paul, B., Panja, D., & Kundu, S. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters, 21(15), 5843-5847. [Link]
- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. (2012).
- Iosub, V., & Stahl, S. S. (2015). Review of Modern Eschweiler–Clarke Methylation Reaction. Organic Process Research & Development, 19(11), 1606-1617. [Link]
- Wang, F., et al. (2021). Visible-Light-Mediated Photocatalytic Selective N-Methylation of Amines using CO2 under mild reaction condition via NH2-MIL-125 (Ti)
- Foley, J. P., et al. (2022). Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes. Journal of the American Chemical Society, 144(43), 19999-20010. [Link]
- Zhao, Y., et al. (2020). Selective N-Methylation of N-Methylaniline with CO2 and H2 over TiO2-Supported PdZn Catalyst. Industrial & Engineering Chemistry Research, 59(18), 8444-8453. [Link]
- Wang, C., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30032-30041. [Link]
- N-alkylation reaction of o-phenylenediamine with substituted benzyl... (n.d.). ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyl-o-phenylenediamine dihydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Methyl-o-phenylenediamine dihydrochloride (CAS No. 25148-68-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding principles of chemical causality and laboratory best practices to ensure a self-validating system of safety and environmental stewardship.
Understanding the Hazard Profile: Why Caution is Critical
This compound is a toxic compound that presents significant health risks upon exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is known to cause serious eye irritation and skin irritation.[1][2][3][4] The dihydrochloride salt is water-soluble and, as an acidic salt, will form solutions with a pH of less than 7.0.[2][5] Understanding these properties is fundamental to appreciating the rationale behind the stringent handling and disposal protocols outlined below. In the event of a fire, it may generate irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][4]
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Signal Word |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Cat. 3) | Danger |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Cat. 3) | Danger |
| H331: Toxic if inhaled | Acute Toxicity, Inhalation (Cat. 3) | Danger |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) | Warning |
| H319: Causes serious eye irritation | Serious Eye Damage/Irritation (Cat. 2A) | Warning |
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate safety measures must be in place. The causality is clear: to mitigate the risk of exposure via inhalation, ingestion, or dermal contact, a multi-layered approach to safety is essential.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[3][6] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[1][3]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3][4]
-
Body Protection : A lab coat and other protective clothing are necessary to prevent skin exposure.[3][4]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[3][4]
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The following workflow provides a logical progression for its safe disposal.
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A Researcher's Guide to the Safe Handling of N-Methyl-o-phenylenediamine dihydrochloride
An Essential Protocol for Laboratory Safety and Operational Integrity
Navigating the complexities of drug development and chemical research demands an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of N-Methyl-o-phenylenediamine dihydrochloride (CAS No. 25148-68-9), a compound requiring meticulous attention to safety procedures. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Prerequisite for Safety
This compound is classified as a hazardous substance. It is acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and skin irritation.[1] The toxicological properties of this material have not been fully investigated, which necessitates a cautious and proactive approach to handling.[2][3]
Key Hazard Information:
| Hazard Classification | GHS Code(s) | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331 | Danger |
| Skin Corrosion/Irritation | H315 | Danger |
| Serious Eye Damage/Irritation | H319 | Danger |
This data is synthesized from multiple safety data sheets to provide a clear hazard overview.[1][4]
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is not merely a recommendation; it is a critical defense against the acute hazards posed by this compound. Each component of the PPE ensemble is chosen to counteract a specific route of exposure.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: Chemical splash-resistant safety glasses or goggles with side protection are the minimum requirement.[1]
-
The Rationale: This compound can cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect against airborne dust particles and accidental splashes.
-
Enhanced Protection: For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring large quantities), a face shield should be worn in addition to safety goggles.[1][5]
Skin and Body Protection: An Impermeable Barrier
-
Lab Coat: A standard lab coat is insufficient. A chemically resistant lab coat or apron over a long-sleeved lab coat should be worn.[2][3] This ensures that any spills do not immediately soak through to personal clothing.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[5] This protects against spills that may reach the floor.
Respiratory Protection: Safeguarding Against Inhalation
-
Primary Control: The first and most crucial step is to handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][2]
-
When Respirators are Necessary: If engineering controls are not sufficient to minimize dust generation, a NIOSH-approved respirator is required.[2][3] The specific type of respirator should be determined by a formal risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount to minimizing risk. The following protocol outlines the essential steps for handling this compound.
Pre-Handling Preparations
-
Designated Area: Ensure a designated area within a chemical fume hood is prepared for handling the compound.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible and operational.[1]
-
Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to avoid unnecessary movement.
-
Don PPE: Put on all required PPE as outlined in Section 2 before approaching the handling area.
Handling the Compound
-
Minimize Dust: Open and handle the container with care to minimize the generation of dust.[2][3]
-
Weighing: If weighing is required, do so within the fume hood. Use a draft shield if necessary to prevent air currents from dispersing the powder.
-
Transfers: Use a spatula to carefully transfer the solid. Avoid pouring the powder directly from the bottle.
-
Cleaning: After handling, decontaminate the work surface with a suitable cleaning agent.
Post-Handling Procedures
-
Secure Container: Tightly close the container of this compound.[1][2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection: All waste materials, including contaminated gloves, weighing paper, and any unused compound, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Spill Cleanup: In the event of a small spill, dampen the solid material with water and carefully sweep or vacuum it into a suitable disposal container.[9] Avoid generating dust.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not let the product enter drains or waterways.[1]
Visualizing the Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of safe handling, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1][2]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet n-Methyl-o-phenylenediamine dihydro- chloride, 98% (titr.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. National Center for Biotechnology Information.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- Ali, S. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Envirofluid.
- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: N,N,N,N-Tetramethyl-p-phenylenediamine dihydrochloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
